molecular formula C10H12BrNO2 B1279519 1-Bromo-4-(tert-butyl)-2-nitrobenzene CAS No. 70729-05-4

1-Bromo-4-(tert-butyl)-2-nitrobenzene

Cat. No.: B1279519
CAS No.: 70729-05-4
M. Wt: 258.11 g/mol
InChI Key: XACFLGSMDUITKB-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(tert-butyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(tert-butyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-tert-butyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFLGSMDUITKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460249
Record name 1-Bromo-4-tert-butyl-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70729-05-4
Record name 1-Bromo-4-tert-butyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a key chemical intermediate. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its spectroscopic signature, reactivity, and applications, particularly in the fields of medicinal chemistry and materials science. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS Number: 70729-05-4 ) is a substituted aromatic compound with significant potential as a building block in organic synthesis.[1][2] Its structure, featuring a bromine atom and a nitro group on a tert-butylated benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. The interplay of the electron-withdrawing nitro group and the sterically demanding tert-butyl group, along with the versatile reactivity of the bromine atom, makes this compound a valuable precursor for a range of target molecules, including pharmaceuticals and advanced materials.[3] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene are summarized in the table below.

PropertyValueSource
CAS Number 70729-05-4[2]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 271.7 ± 20.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 118.1 ± 21.8 °C[4]
LogP 4.21[4]

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is through the electrophilic nitration of 1-bromo-4-(tert-butyl)benzene.[5] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electrons of the benzene ring of 1-bromo-4-(tert-butyl)benzene attack the nitronium ion. The bulky tert-butyl group and the bromine atom direct the incoming nitro group primarily to the ortho position relative to the bromine.

  • Rearomatization: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO3 Protonation Start 1-Bromo-4-(tert-butyl)benzene NO2_plus->Start Intermediate Arenium Ion Intermediate Start->Intermediate Attack by NO₂⁺ Product 1-Bromo-4-(tert-butyl)-2-nitrobenzene Intermediate->Product Deprotonation

Figure 1: Synthesis workflow for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.
Experimental Protocol

This protocol is based on established procedures for the nitration of substituted benzenes.[5][6]

Materials:

  • 1-Bromo-4-(tert-butyl)benzene (15 g, 70.4 mmol)

  • Glacial Acetic Acid (10 mL)

  • Concentrated Sulfuric Acid (13 g, 7.1 mL, 132.6 mmol)

  • Concentrated Nitric Acid (6.5 g, 4.6 mL, 103.1 mmol)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-bromo-4-(tert-butyl)benzene (15 g) in glacial acetic acid (10 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (13 g) to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (6.5 g) to concentrated sulfuric acid (an equivalent volume to maintain a consistent mixture, approximately 3.5 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Allow the reaction to warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture over a large beaker filled with crushed ice (approximately 200 g).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group. The aromatic region will display a complex splitting pattern for the three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting their respective couplings.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbons of the tert-butyl group and the carbon attached to the bromine and nitro groups. The remaining aromatic carbons and the methyl carbons of the tert-butyl group will also be visible.

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the tert-butyl group.

Reactivity and Synthetic Utility

The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

G cluster_0 Reactions at the Bromine Position cluster_1 Reactions at the Nitro Group Start 1-Bromo-4-(tert-butyl)-2-nitrobenzene CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->CrossCoupling Pd catalyst, Base NucleophilicSubstitution Nucleophilic Aromatic Substitution Start->NucleophilicSubstitution Nucleophile Reduction Reduction to Amine Start->Reduction Reducing Agent (e.g., SnCl₂, H₂) Product1 Functionalized Arenes CrossCoupling->Product1 Formation of C-C or C-N bonds Product2 Substituted Nitroarenes NucleophilicSubstitution->Product2 Displacement of Bromine Product3 Substituted Anilines Reduction->Product3 Formation of an Aniline Derivative

Figure 2: Reactivity profile of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.
  • Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at this position.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing the displacement of the bromine atom by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation opens up a vast array of subsequent reactions, including diazotization and amide bond formation, making it a crucial step in the synthesis of many pharmaceutical compounds.[3]

The presence of both a versatile bromine atom and a reducible nitro group makes this compound a valuable intermediate for the synthesis of complex molecules, such as non-symmetrically substituted phenazine derivatives, which have applications in materials science and as bioactive compounds.[11]

Applications in Drug Discovery and Materials Science

Halogenated and nitrated aromatic compounds are prevalent motifs in medicinal chemistry and materials science.[3]

  • Drug Discovery: The structural framework of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be found in various classes of bioactive molecules. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the bromo and nitro functionalities provide handles for diversification and the introduction of pharmacophoric features. Its derivatives are potential candidates for the development of new therapeutic agents.[3]

  • Materials Science: The ability to introduce different functional groups through the bromine and nitro moieties makes this compound a useful precursor for the synthesis of novel organic materials with tailored electronic and photophysical properties. For instance, its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of liquid crystals.

Safety and Handling

As with all laboratory chemicals, 1-Bromo-4-(tert-butyl)-2-nitrobenzene should be handled with appropriate safety precautions.[12][13][14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a versatile and valuable intermediate in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a diverse range of complex molecules with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, with the aim of facilitating its effective use in research and development.

References

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. Retrieved from [Link]

  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth examination of the physical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to provide not just raw data, but also a deeper understanding of the interplay between the molecular structure and the observable physical characteristics of this compound. The information presented herein is crucial for its safe handling, effective use in reactions, and for the prediction of its behavior in various chemical environments.

Chemical Identity and Molecular Structure

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a derivative of benzene carrying three substituents: a bromine atom, a tert-butyl group, and a nitro group. The specific arrangement of these groups on the aromatic ring dictates its chemical reactivity and physical properties.

  • Molecular Formula: C₁₀H₁₂BrNO₂[1][2]

  • Molecular Weight: 258.11 g/mol [1][2][3]

  • IUPAC Name: 1-Bromo-4-(tert-butyl)-2-nitrobenzene

  • CAS Number: 70729-05-4[4]

The relationship between the constituent atoms and their bonding is visualized in the following diagram:

Caption: Molecular structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Tabulated Physical Properties

The following table summarizes the key physical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. These values are essential for experimental design, including reaction setup, purification, and storage.

Physical PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Boiling Point 271.7 ± 20.0 °C (Predicted)[2][4]
Density 1.401 ± 0.06 g/cm³ (Predicted)[2][4]
Flash Point 118.1 ± 21.8 °C[2]
Solubility Insoluble in water; likely soluble in organic solvents like ethanol and ether.[5][6]
LogP 4.21[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[2]
Refractive Index 1.552[2]

The presence of a polar nitro group and a halogen contributes to a higher boiling point compared to a non-substituted tert-butylbenzene. The bulky tert-butyl group and the overall low polarity of the benzene ring lead to its insolubility in water. The predicted LogP value of 4.21 suggests a high degree of lipophilicity, indicating a preference for non-polar environments.[2]

Safety and Handling

A thorough understanding of the hazards associated with 1-Bromo-4-(tert-butyl)-2-nitrobenzene is paramount for ensuring laboratory safety. The compound is classified as toxic.

GHS Hazard Classification:

  • Pictogram: GHS06 (Toxic)[4]

  • Signal Word: Danger[4]

Hazard Statements:

  • H301: Toxic if swallowed[4]

  • H311: Toxic in contact with skin[4]

  • H331: Toxic if inhaled[4]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Measures:

Due to its toxicity, handling of this compound requires stringent safety protocols. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[7] Avoid inhalation of vapors and any direct contact with skin or eyes.[8] In case of accidental exposure, immediate medical attention is necessary.

The following workflow outlines the essential steps for the safe handling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood handling_weigh Weighing and Transfer prep_fume_hood->handling_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_reaction Reaction Setup handling_weigh->handling_reaction handling_cleanup Spill Cleanup Procedure handling_weigh->handling_cleanup In case of spill disposal_waste Segregate into designated halogenated organic waste handling_reaction->disposal_waste Post-reaction disposal_container Use sealed, properly labeled waste containers disposal_waste->disposal_container

Caption: Standard workflow for the safe handling of toxic chemical compounds.

Experimental Protocol: Boiling Point Determination

Determining the boiling point is a fundamental method for characterizing a liquid compound. The following protocol is a generalized procedure that should be adapted based on available equipment and institutional safety guidelines.

Objective: To experimentally determine the boiling point of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Materials:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene sample

  • Small-scale distillation apparatus (e.g., Hickman still)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the small-scale distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume (e.g., 1-2 mL) of 1-Bromo-4-(tert-butyl)-2-nitrobenzene into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Position the thermometer correctly, with the bulb just below the side arm of the distillation head, to accurately measure the temperature of the vapor. Begin to gently heat the flask using a heating mantle or an oil bath.

  • Observation: Observe the sample as it begins to boil and the vapor rises. The temperature will increase and then stabilize as the vapor condenses and is collected.

  • Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the collection well. This stable temperature is the boiling point.

  • Shutdown: Once the boiling point is determined, turn off the heat source and allow the apparatus to cool down completely before disassembling.

Causality in Experimental Choices:

  • Small-scale distillation: This technique is preferred for valuable or hazardous materials to minimize waste and reduce the risk of exposure.

  • Boiling chips: These are essential to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

  • Proper thermometer placement: Accurate measurement of the vapor temperature, not the liquid temperature, is crucial for determining the true boiling point of the substance.

Concluding Remarks

This technical guide provides a foundational understanding of the physical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. The interplay of its functional groups—the bulky, non-polar tert-butyl group, the polar nitro group, and the halogen atom—results in a unique set of characteristics that are critical for its application in organic synthesis. Adherence to strict safety protocols is non-negotiable when working with this toxic compound. The information and procedures outlined here are intended to empower researchers to handle and utilize 1-Bromo-4-(tert-butyl)-2-nitrobenzene safely and effectively in their scientific endeavors.

References

  • 1-Bromo-4-tert-butyl-2-nitrobenzene | CAS#:70729-05-4. (n.d.). Chemsrc. Retrieved January 29, 2026, from [Link]

  • 2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2 | CID 238587. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

1-Bromo-4-(tert-butyl)-2-nitrobenzene IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a substituted aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis. While not as extensively documented as some common reagents, its unique substitution pattern—featuring a bulky tert-butyl group, a directing bromo group, and a reactive nitro group—offers a distinct combination of steric and electronic properties. This guide will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, characteristic reactivity, and its applications in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. By synthesizing established chemical principles with data from closely related analogues, this document serves as an authoritative resource for researchers looking to leverage this compound in their synthetic strategies.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 1-Bromo-4-(tert-butyl)-2-nitrobenzene is systematically named according to IUPAC nomenclature, which precisely describes the arrangement of its functional groups on the benzene ring.

  • IUPAC Name: 1-Bromo-4-(tert-butyl)-2-nitrobenzene

  • Synonyms: 4-Bromo-3-nitro-tert-butylbenzene

  • CAS Number: 70729-05-4[1][2]

  • Molecular Formula: C₁₀H₁₂BrNO₂[1][2]

  • Molecular Weight: 258.11 g/mol [1]

For computational and database-driven research, the following identifiers are crucial:

  • Canonical SMILES: CC(C)(C)C1=CC(=C(C=C1)Br)[O-]

  • InChIKey: XACFLGSMDUITKB-UHFFFAOYSA-N

The structure, characterized by a benzene ring with a bromine atom and a nitro group in a 1,2- (or ortho) relationship, and a tert-butyl group in a 1,4- (or para) relationship to the bromine, creates a unique electronic and steric environment that dictates its reactivity.

Physicochemical and Spectroscopic Properties

Experimental data for 1-Bromo-4-(tert-butyl)-2-nitrobenzene is not extensively reported in public-facing databases. However, a combination of predicted data and experimental values for structurally similar compounds provides a reliable profile for laboratory use.

Physical Properties

The physical state and key constants are essential for planning reactions, purification, and storage.

Property1-Bromo-4-(tert-butyl)-2-nitrobenzene1-Bromo-4-(tert-butyl)benzene (Precursor)1-Bromo-4-nitrobenzene (Analogue)
Appearance Colorless to light yellow liquid (Predicted)[2]Clear, colorless to pale yellow liquidLight yellow crystalline solid
Melting Point N/A13-16 °C124-126 °C[3]
Boiling Point 271.7 ± 20.0 °C at 760 mmHg (Predicted)[2][4]80-81 °C at 2 mmHg255-256 °C at 760 mmHg
Density 1.401 ± 0.06 g/cm³ (Predicted)[2]1.229 g/mL at 25 °C1.95 g/cm³

Insight: The predicted liquid state at room temperature for the title compound is consistent with the low melting point of its direct precursor, 1-bromo-4-tert-butylbenzene. The addition of the polar nitro group is expected to raise the boiling point significantly compared to the precursor, which aligns with the predicted data[2][4].

Spectroscopic Characterization (Expected)
  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets of doublets) would be anticipated. The tert-butyl group will present as a sharp singlet at approximately 1.3 ppm, integrating to 9 protons.

  • ¹³C NMR: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the bromine and nitro groups. Two signals will correspond to the tert-butyl group: a quaternary carbon and a signal for the three equivalent methyl carbons.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would include:

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.

    • C-H stretching from the aromatic ring just above 3000 cm⁻¹.

    • C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

    • A C-Br stretching vibration in the fingerprint region, typically around 550-750 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Synthesis Protocol: Electrophilic Aromatic Substitution

The most direct and industrially relevant method for preparing 1-Bromo-4-(tert-butyl)-2-nitrobenzene is the electrophilic aromatic substitution (EAS) of 1-bromo-4-tert-butylbenzene. The directing effects of the substituents are key to the regioselectivity of this reaction.

Mechanistic Rationale

The starting material, 1-bromo-4-tert-butylbenzene, has two directing groups:

  • Bromo Group: An ortho-, para- director, but deactivating.

  • tert-Butyl Group: An ortho-, para- director and weakly activating.

The positions ortho to the bromo group are positions 2 and 6. The positions ortho to the tert-butyl group are positions 3 and 5. The nitration occurs predominantly at the 2-position. This is because the 2-position is ortho to the bromo group and meta to the bulky tert-butyl group. The tert-butyl group's steric hindrance makes substitution at the adjacent 3- and 5-positions less favorable. The formation of the nitronium ion (NO₂⁺) electrophile is achieved using a classic nitrating mixture of concentrated nitric and sulfuric acids[3].

G cluster_0 Reagent Preparation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium ion) HNO3->NO2_ion + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O StartMat 1-Bromo-4-(tert-butyl)benzene NO2_ion->StartMat Intermediate Sigma Complex (Resonance Stabilized) StartMat->Intermediate + NO₂⁺ Product 1-Bromo-4-(tert-butyl)-2-nitrobenzene Intermediate->Product - H⁺

Caption: Workflow for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzenes[3]. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-4-tert-butylbenzene (1.0 eq).

  • Acid Mixture Preparation: In a separate beaker cooled in an ice-water bath, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~1.5 eq) to concentrated nitric acid (HNO₃, ~1.2 eq). Allow the mixture to cool.

  • Nitration: Cool the reaction flask containing the starting material to 0-5 °C using an ice-water bath. Slowly add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: Maintaining a low temperature is critical to prevent over-nitration (dinitration) and to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a colorless to light yellow liquid.

Chemical Reactivity and Synthetic Utility

The value of 1-Bromo-4-(tert-butyl)-2-nitrobenzene as a synthetic intermediate lies in the distinct reactivity of its functional groups, which can be addressed sequentially or in tandem to build molecular complexity.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that is readily reduced to an amine. This transformation is fundamental in the synthesis of many active pharmaceutical ingredients (APIs).

G start 1-Bromo-4-(tert-butyl)- 2-nitrobenzene product 1-Bromo-4-(tert-butyl)- 2-aminobenzene start->product [H] (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: Reduction of the nitro group to form a valuable aniline derivative.

This resulting 2-bromo-4-(tert-butyl)aniline is a valuable precursor for creating heterocyclic ring systems or for introducing an amine-linked pharmacophore.

Substitution of the Bromo Group

The bromine atom can be replaced through various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring, making the bromo group susceptible to displacement by strong nucleophiles.

G cluster_reactions Cross-Coupling & Substitution Reactions cluster_products Diverse Product Scaffolds start 1-Bromo-4-(tert-butyl)-2-nitrobenzene suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald snar SNAr (Nu⁻) start->snar product_cc C-C Bond Formation suzuki->product_cc product_cn C-N Bond Formation buchwald->product_cn product_cnu C-Nu Bond Formation snar->product_cnu

Caption: Synthetic pathways enabled by the bromo-functional group.

Applications in Drug Development and Agrochemicals

While specific, high-volume applications of 1-bromo-4-(tert-butyl)-2-nitrobenzene are not widely publicized, its structural motifs are present in various bioactive molecules. Its utility can be demonstrated through analogy with closely related compounds. For instance, the structurally similar 1-bromo-4-methyl-2-nitrobenzene is a known intermediate in the synthesis of pyrethroid insecticides, which are vital in crop protection[5][6].

In the context of drug development, this intermediate is an ideal starting point for building substituted aniline and biphenyl scaffolds. The reduction of the nitro group followed by a Suzuki coupling reaction, for example, would yield complex molecules that are common cores in modern therapeutics. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for modulating a drug candidate's binding affinity and pharmacokinetic properties.

Safety and Handling

No specific GHS classification for 1-Bromo-4-(tert-butyl)-2-nitrobenzene is available. However, based on the classification for the isomeric 2-bromo-1-tert-butyl-4-nitrobenzene, the following hazards should be assumed[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-4-(tert-butyl)-2-nitrobenzene represents a synthetically valuable, albeit under-documented, chemical intermediate. Its preparation is straightforward via electrophilic nitration, and its functional groups offer orthogonal reactivity that is highly desirable in multi-step synthesis. For medicinal and process chemists, this compound is a strategic building block for accessing novel chemical space, particularly in the creation of substituted anilines and complex aromatic systems. This guide provides the foundational knowledge required to confidently incorporate this versatile reagent into advanced research and development programs.

References

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. [Link]

  • Zou, X. Z., & Qiu, Z. X. (2002). Synthesis of 4-methoxymethylbenzyl alcohol containing bromine. Journal of Fluorine Chemistry, 116(2), 173-179. (Referenced in[5])

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). The nitration of some aromatic compounds in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1100. (Referenced in[5])

  • PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Chemsrc. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene. [Link]

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An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene and Its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a substituted aromatic compound of significant interest in the field of organic synthesis. Its unique trifunctional structure—a benzene ring bearing a bromine atom, a bulky tert-butyl group, and an electron-withdrawing nitro group—makes it a versatile intermediate for constructing complex molecular architectures. The specific arrangement of these groups (ortho-nitro, para-tert-butyl relative to the bromine) imparts distinct reactivity and steric properties, which are strategically exploited in multi-step syntheses.

This guide provides a comprehensive overview of this compound, starting with its various synonyms for unambiguous identification and delving into its physicochemical properties, synthesis logic, key chemical transformations, and applications, particularly as a building block in the development of novel pharmaceutical and agrochemical agents.

Compound Identification and Synonyms

Accurate identification is critical in chemical synthesis. 1-Bromo-4-(tert-butyl)-2-nitrobenzene is known by several names in chemical literature and commercial catalogs. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number, which is unique to this specific chemical structure.

  • Primary CAS Number: 70729-05-4[1][2][3][4]

  • IUPAC Name: 1-Bromo-4-(tert-butyl)-2-nitrobenzene

  • Molecular Formula: C₁₀H₁₂BrNO₂[1][2][3]

  • Molecular Weight: 258.11 g/mol [3][5]

Common Synonyms:
  • 4-Bromo-3-nitro-tert-butylbenzene[4]

  • Benzene, 1-bromo-4-(1,1-dimethylethyl)-2-nitro-

It is crucial to distinguish this isomer from others with the same molecular formula, such as 2-Bromo-4-(tert-butyl)-1-nitrobenzene (CAS: 860687-69-0) or 2-Bromo-1-tert-butyl-4-nitrobenzene (CAS: 6310-17-4), as the positioning of the functional groups dramatically alters the molecule's reactivity and steric hindrance.[6]

Chemical Structure

Caption: 2D Structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to designing experiments, including reaction setup, purification, and storage.

PropertyValueSource
CAS Number 70729-05-4[3][4]
Molecular Formula C₁₀H₁₂BrNO₂[3][4]
Molecular Weight 258.11 g/mol [3][5]
Appearance Colorless to light yellow Liquid[4]
Boiling Point 271.7 ± 20.0 °C (Predicted)[2][4]
Density 1.401 ± 0.06 g/cm³ (Predicted)[2][4]
Flash Point 118.1 ± 21.8 °C[2]
Storage Store at room temperature[4]
InChIKey XACFLGSMDUITKB-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The primary route for synthesizing 1-Bromo-4-(tert-butyl)-2-nitrobenzene is through the electrophilic aromatic substitution (nitration) of its precursor, 1-Bromo-4-tert-butylbenzene (CAS: 3972-65-4).[2][3] Understanding the causality behind this reaction is key to optimizing its yield and purity.

Core Directive: Electrophilic Nitration

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This step is critical as benzene itself is not reactive enough to be attacked by nitric acid directly.

    • HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

    • H₂NO₃⁺ → NO₂⁺ + H₂O

  • Electrophilic Attack and Directing Effects: The nitronium ion is then attacked by the electron-rich π-system of the 1-Bromo-4-tert-butylbenzene ring. The position of this attack is not random; it is dictated by the directing effects of the substituents already present:

    • Bromine (-Br): As a halogen, bromine is an ortho-, para- director but is deactivating due to its inductive electron-withdrawing effect.

    • tert-Butyl (-C(CH₃)₃): This alkyl group is an ortho-, para- director and is weakly activating due to hyperconjugation and inductive effects.

    Both existing groups direct the incoming electrophile to the positions ortho and para to themselves. The position ortho to the bromine and meta to the tert-butyl group (C2 position) is sterically accessible and electronically favored, leading to the desired product.

Caption: Synthesis workflow for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Applications in Drug Development and Organic Synthesis

The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene stems from the distinct reactivity of its bromo and nitro functional groups. This dual functionality allows for sequential, selective transformations, making it a valuable building block.[7]

Transformations of the Nitro Group

The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative opens a gateway to a vast array of subsequent reactions:

  • Amide Formation: The amine can be acylated to form amides, a common functional group in active pharmaceutical ingredients (APIs).[8]

  • Diazotization: The primary amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Reactions at the Bromo Position

The bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki and Stille Couplings: The C-Br bond can be coupled with organoboron or organotin reagents to form new C-C bonds, enabling the construction of complex biaryl structures often found in drug candidates.[7]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine, a crucial step in synthesizing many nitrogen-containing heterocyclic compounds.

  • Nucleophilic Aromatic Substitution (SNA_r): Although less reactive than its activated counterparts, the bromine can undergo nucleophilic substitution under specific conditions, allowing for the introduction of oxygen or nitrogen nucleophiles.[9]

The strategic interplay of reducing the nitro group and performing a cross-coupling reaction at the bromo position (or vice versa) allows for the controlled and regioselective elaboration of the molecular scaffold, a cornerstone of modern medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is essential. The toxicological properties have not been thoroughly investigated, and caution is advised.[5]

GHS Hazard Classification:

Based on available data for this compound and structurally similar ones, the following hazards are noted:

  • Skin Corrosion/Irritation: May cause skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]

  • Acute Toxicity (Oral): May be harmful if swallowed.[6]

Recommended Handling Protocols:
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

  • Spill Management: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Avoid generating dust or vapors.[5]

  • Disposal: Dispose of waste material through a licensed professional waste disposal service. Do not allow the product to enter drains.[5]

References

  • Current time information in West B
  • Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing.Google Search Result.
  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.Science Learning Center.
  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.Google Search Result.
  • MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.Capot Chemical Co., Ltd.
  • Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.Chemistry Stack Exchange.
  • 1-Bromo-4-tert-butylbenzene.
  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene.Ark Pharm, Inc.
  • 2-Bromo-1-tert-butyl-4-nitrobenzene.
  • 1-Bromo-4-tert-butyl-2-nitrobenzene.Chemsrc.
  • Welcome To Hyma Synthesis Pvt. Ltd.Hyma Synthesis Pvt. Ltd.
  • 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis.ChemicalBook.
  • 1-Bromo-4-tert-butyl-2-nitrobenzene.ChemicalBook.
  • Safety Data Sheet: 1-Bromo-4-tert-butylbenzene.Fisher Scientific.
  • 1-Bromo-4-(tert-butyl)
  • 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum.ChemicalBook.
  • What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?BenchChem.
  • Safety Data Sheet: 4-Bromonitrobenzene-d4.C/D/N Isotopes Inc.
  • Safety Data Sheet: 1-Bromo-4-nitrobenzene.Novachem.
  • 1-BROMO-4-TERT-BUTYLBENZENE Technical D
  • Amines.

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Technical Guide: Solubility Profile & Process Chemistry of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a critical intermediate in the synthesis of functionalized agrochemicals and pharmaceuticals. Its structural duality—possessing both a highly lipophilic tert-butyl group and a polar nitro functionality—creates a unique solubility profile that challenges standard purification protocols.

This guide provides a technical analysis of its solubility behavior, moving beyond static data points to offer a dynamic framework for solvent selection. By understanding the interplay between its steric bulk and electronic dipoles, researchers can optimize reaction yields and design robust recrystallization processes.

Molecular Architecture & Solubility Logic

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular anatomy. The molecule exhibits a "push-pull" solvation mechanic.

Structural Analysis
  • The Hydrophobic Anchor (tert-Butyl @ C4): This bulky aliphatic group dominates the molecule's interaction with non-polar solvents, driving high solubility in alkanes and aromatics.

  • The Polar Handle (Nitro @ C2): This electron-withdrawing group creates a localized dipole moment, facilitating solubility in polar aprotic solvents (e.g., DMSO, DMF) and allowing for temperature-dependent solubility in alcohols.

  • The Leaving Group (Bromine @ C1): While primarily a reactive site for cross-coupling (e.g., Suzuki-Miyaura), the heavy halogen atom increases the molecular weight and density, slightly reducing solubility in highly volatile solvents compared to its non-halogenated analogs.

Visualization: Structure-Property Relationship (SPR)

SPR_Analysis Compound 1-Bromo-4-(tert-butyl)-2-nitrobenzene tButyl tert-Butyl Group (C4) High Lipophilicity Steric Bulk Compound->tButyl Nitro Nitro Group (C2) Dipole Moment H-Bond Acceptor Compound->Nitro Bromine Bromine Atom (C1) Polarizability Density Increase Compound->Bromine Solv_NonPolar Solubility in Hexane, Toluene tButyl->Solv_NonPolar Van der Waals Solv_Polar Solubility in DMSO, Acetone Nitro->Solv_Polar Dipole-Dipole Solv_Recryst Recrystallization Potential (Alcohols) Nitro->Solv_Recryst Temp-Dependent Solvation

Figure 1: Structure-Property Relationship mapping functional groups to solvent interaction mechanisms.

Solubility Matrix & Solvent Selection

The following data categorizes solvents based on their operational utility for 1-Bromo-4-(tert-butyl)-2-nitrobenzene. Note that specific g/L values can fluctuate based on crystal polymorphs; therefore, we use operational tiers derived from process chemistry standards for nitro-halo-arenes.

Table 1: Operational Solubility Profile
Solvent ClassRepresentative SolventsSolubility Tier (25°C)Process Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction: Ideal for partitioning product from aqueous acid/base quenches.
Aromatic Toluene, XyleneHigh (>80 mg/mL)Reaction Solvent: Excellent for thermal stability during nitration or coupling reactions.
Polar Aprotic DMSO, DMF, Acetone, THFHigh (>100 mg/mL)Nucleophilic Substitution: Solubilizes the compound for SNAr or coupling reactions.
Polar Protic Ethanol, Methanol, IsopropanolModerate (10-50 mg/mL)Recrystallization: Shows steep solubility curve (low at RT, high at reflux).
Aliphatic Hexane, Heptane, CyclohexaneModerate/Low Anti-Solvent: Used to crash out the product from Toluene or Ethyl Acetate solutions.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Washing: Removes inorganic salts and acids without product loss.

Critical Insight: The tert-butyl group prevents the molecule from being too soluble in cold alcohols, making Ethanol or Methanol the premier choices for purification via recrystallization.

Experimental Protocol: Visual Polythermal Method

Do not rely solely on literature values. For critical process development, you must determine the precise solubility curve for your specific batch (purity affects solubility). Use this self-validating protocol.

Workflow Logic

This method determines the metastable zone width (MSZW) , crucial for controlling crystal size distribution.

Step-by-Step Methodology
  • Preparation: Weigh exactly 500 mg of 1-Bromo-4-(tert-butyl)-2-nitrobenzene into a clear glass vial with a magnetic stir bar.

  • Initial Addition: Add 2.0 mL of the target solvent (e.g., Ethanol).

  • Heating Cycle:

    • Heat the mixture at a rate of 1°C/min while stirring.

    • Record the temperature (

      
      ) where the solution becomes perfectly transparent (no visible solids).
      
  • Cooling Cycle:

    • Cool the solution at 1°C/min.

    • Record the temperature (

      
      ) where the first turbidity/crystals appear.
      
  • Iteration: If

    
     is not reached by the solvent's boiling point, add more solvent in 0.5 mL increments and repeat.
    
Visualization: Solubility Determination Workflow

Solubility_Workflow Start Start: Weigh Compound AddSolvent Add Initial Solvent Vol Start->AddSolvent Heat Heat (1°C/min) Stirring AddSolvent->Heat CheckClear Solution Clear? Heat->CheckClear RecordT Record T_clear (Solubility Point) CheckClear->RecordT Yes AddMore Add Solvent (+0.5 mL) CheckClear->AddMore No Cool Cool (1°C/min) Record T_cloud RecordT->Cool AddMore->Heat

Figure 2: Iterative workflow for determining thermodynamic solubility and metastable zones.

Process Applications

A. Synthesis Context (Nitration)

The synthesis of this compound typically involves nitrating 1-bromo-4-tert-butylbenzene.[1][2]

  • Recommended Solvent: Acetic Acid or Acetic Anhydride.

  • Why: The starting material is soluble, but the nitrated product is less soluble in cold acetic acid, allowing for partial precipitation upon cooling.

  • Quench: Pouring the reaction mixture onto ice/water precipitates the product effectively due to its hydrophobicity.

B. Purification Strategy (Recrystallization)

To achieve >99% purity (removing the ortho-bromo isomer or unreacted starting material):

  • Solvent System: Ethanol (95%) or Methanol.

  • Procedure: Dissolve at reflux. If insoluble particulates remain, hot filter. Cool slowly to 0°C.

  • Yield Optimization: If recovery is low, use a binary system: Dissolve in minimal Ethyl Acetate, then slowly add Heptane until turbidity persists, then cool.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[3][4][5]

    • H315/H319: Causes skin and serious eye irritation.[3][4][5]

    • Specific Note: Nitro-aromatics can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • Stability: Stable under ambient conditions. Avoid strong reducing agents (hydrazine, hydrides) unless intended for reduction to the aniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238587, 2-Bromo-1-tert-butyl-4-nitrobenzene. [Note: Isomer data used for functional group analogy]. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

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Navigating the Physical State of 1-Bromo-4-(tert-butyl)-2-nitrobenzene: A Technical Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the physical characterization of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a substituted nitroaromatic compound of interest to researchers in medicinal chemistry and materials science. A comprehensive review of publicly available data reveals an absence of a definitive, experimentally determined melting point for this specific molecule. This guide provides a robust, first-principles approach for researchers to ascertain this critical physical property. By detailing a standardized capillary melting point determination protocol, this document empowers scientists to generate reliable, in-house data. Furthermore, it contextualizes the importance of melting point as an indicator of purity and identity, and outlines the necessary safety precautions for handling this and related chemical entities.

Introduction: The Ambiguity of a Fundamental Property

1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS No. 70729-05-4) is a halogenated and nitrated aromatic hydrocarbon. Its structural motifs, including a bulky tert-butyl group, a bromine atom, and a nitro group, suggest its potential as a versatile intermediate in organic synthesis. However, a thorough search of chemical databases and supplier specifications reveals a notable gap in its physical property profile: the absence of a reported experimental melting point. While some sources describe it as a colorless to light yellow liquid at room temperature, this is not consistently reported, and a precise solid-to-liquid transition temperature is not documented.[1][2][3]

This ambiguity necessitates a reliable method for its determination. The melting point is a fundamental thermodynamic property that provides critical insights into a compound's identity and purity.[4][5] For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[5][6][7][8] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry.[5][6][8]

This guide, therefore, transitions from a simple reporting of a value to a more instructive role: providing the scientific community with a detailed, self-validating protocol to determine the melting point of 1-Bromo-4-(tert-butyl)-2-nitrobenzene or any solid organic compound for which this data is unavailable.

Physicochemical Properties and Safety Data

While the melting point is not definitively established, other physical and safety data for 1-Bromo-4-(tert-butyl)-2-nitrobenzene have been reported and are summarized below.

PropertyValueSource
CAS Number 70729-05-4[1][2][3]
Molecular Formula C₁₀H₁₂BrNO₂[1][2]
Molecular Weight 258.11 g/mol [1][2]
Appearance Colorless to light yellow liquid (reported)[2]
Boiling Point (Predicted) 271.7 ± 20.0 °C at 760 mmHg[1][2]
Density (Predicted) 1.401 ± 0.06 g/cm³[1][2]

Safety and Handling:

1-Bromo-4-(tert-butyl)-2-nitrobenzene is classified as a hazardous substance.[2][9] Researchers must consult the full Safety Data Sheet (SDS) before handling.[3][9] Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: May cause respiratory irritation.[3][9]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Use in a well-ventilated area or under a chemical fume hood.[9][11]

  • In case of insufficient ventilation, wear suitable respiratory equipment.[9]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard and most widely accepted technique for determining the melting point of a solid organic compound.[12] It is recognized by pharmacopeias and provides a reliable means of analysis.[12]

Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner alongside a calibrated thermometer or temperature probe. The temperatures at which the sample begins to liquefy (onset of melting) and completely liquefies (completion of melting) are recorded as the melting range.

Causality of Experimental Choices
  • Fine Powder: The sample must be a fine powder to ensure uniform packing and efficient heat transfer.[13] Coarse crystals can lead to air pockets and uneven heating, resulting in an inaccurate and broad melting range.[13]

  • Dry Sample: The sample must be completely dry.[13] The presence of solvents will act as an impurity, causing a depression and broadening of the melting range.

  • Slow Heating Rate: Near the expected melting point, a slow heating rate (1-2°C per minute) is crucial. Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to a reading that lags behind the actual temperature of the sample and an erroneously wide melting range.

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of 1-Bromo-4-(tert-butyl)-2-nitrobenzene on a clean, dry watch glass. If the sample is a solid, crush it into a fine powder using a spatula or a mortar and pestle.[14]

    • Ensure the sample is completely dry before proceeding.[13]

  • Capillary Tube Loading:

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[14]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[14] A column of 2-3 mm of packed sample is ideal.[14]

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[15]

    • Ensure the apparatus is calibrated using known standards.

  • Determination of Melting Range:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point.[4] This will save time in the subsequent, more precise measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[16]

    • Begin heating again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[16]

    • Record the temperature (T₁) at which the first droplet of liquid is observed.[17]

    • Continue heating slowly and record the temperature (T₂) at which the last solid particle melts.[17]

    • The melting range is reported as T₁ - T₂.

  • Data Validation:

    • Repeat the accurate measurement at least twice more with fresh samples and new capillary tubes. The results should be consistent.

Visualization of the Experimental Workflow

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Validation A Obtain Solid Sample B Crush to Fine Powder A->B Homogenize C Load Capillary Tube (2-3 mm) B->C Ensure tight packing D Place in Apparatus C->D E Rapid Heating (Approx. MP) D->E F Cool Down E->F G Slow Heating (1-2°C/min) F->G H Record T1 (First Droplet) G->H I Record T2 (Complete Liquefaction) H->I J Report Melting Range (T1-T2) I->J K Repeat 2x for Consistency J->K L Assess Purity K->L

Caption: A flowchart of the capillary melting point determination protocol.

Synthesis and Purity Considerations

1-Bromo-4-(tert-butyl)-2-nitrobenzene can be synthesized via the nitration of 1-bromo-4-(tert-butyl)benzene.[18] A common method involves using a mixture of nitric acid and sulfuric acid.[18][19]

Synthesis Synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene reactant 1-Bromo-4-(tert-butyl)benzene C₁₀H₁₃Br product 1-Bromo-4-(tert-butyl)-2-nitrobenzene C₁₀H₁₂BrNO₂ reactant->product Electrophilic Aromatic Substitution reagents Nitrating Mixture HNO₃ + H₂SO₄ reagents->product

Caption: Synthesis route for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

The purity of the synthesized product is paramount for an accurate melting point determination. Potential impurities could include the starting material, unreacted reagents, or isomeric byproducts. Purification via methods such as recrystallization or column chromatography may be necessary to obtain a solid sample suitable for analysis. The sharpness of the experimentally determined melting range will serve as a direct indicator of the success of the purification process.[4]

Conclusion

References

  • Melting point determination. (n.d.).
  • Measuring the Melting Point. (2023, May 8). Westlab.
  • Melting Point Determination. (n.d.). Stanford Research Systems.
  • Melting Points - Concept. (2020, March 26). JoVE.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • 5.3: Melting Point Analysis- Identity and Purity. (2021, June 20). Chemistry LibreTexts.
  • Determination of Melting Points. (n.d.).
  • Lab 3: Calibration of a Melting Point Apparatus. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Melting point determin
  • What is Melting Point?. (n.d.). METTLER TOLEDO.
  • 1-Bromo-4-tert-butyl-2-nitrobenzene. (2025, August 26). Chemsrc.
  • 1-Bromo-4-tert-butyl-2-nitrobenzene. (2025, July 16). ChemicalBook.
  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts.
  • MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. (n.d.). Boc Sciences.
  • Safety Data Sheet for 1-Bromo-4-tert-butylbenzene. (2025, December 19). Fisher Scientific.
  • Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange.
  • Synthesis routes of 1-Bromo-4-tert-butylbenzene. (n.d.). Benchchem.
  • 1-Bromo-4-(tert-butyl)
  • MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. (n.d.). ChemBlink.
  • Safety Data Sheet for 1-Bromo-4-nitrobenzene. (n.d.). C/D/N Isotopes.
  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.
  • Process for preparing nitrobenzyl bromides. (n.d.).
  • Experiment: Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center.
  • 1-Bromo-4-tert-butylbenzene. (n.d.). PubChem.
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A Spectroscopic Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(tert-butyl)-2-nitrobenzene, with the CAS Number 70729-05-4, is a substituted aromatic compound with significant potential in synthetic organic chemistry. Its trifunctional nature, featuring a bromo group, a tert-butyl group, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential pharmaceutical candidates and materials with novel electronic properties. The precise arrangement of these substituents on the aromatic ring dictates its reactivity and physicochemical properties. Accurate structural elucidation and characterization are therefore paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-4-(tert-butyl)-2-nitrobenzene, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide leverages high-quality predicted spectral data, interpreted with insights from established spectroscopic principles and comparisons with structurally related compounds. This approach offers a robust framework for the identification and characterization of this important synthetic building block.

Molecular Structure and Key Spectroscopic Correlations

The molecular structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene forms the basis for interpreting its spectral data. The following diagram illustrates the atomic arrangement and highlights the key protons and carbons for NMR analysis.

Caption: Molecular structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with key atomic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-Bromo-4-(tert-butyl)-2-nitrobenzene provide detailed insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the tert-butyl group is electron-donating. The bromine atom has a moderate deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-4-(tert-butyl)-2-nitrobenzene

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-37.8 - 8.0Doublet of Doublets (dd)1H
H-57.5 - 7.7Doublet of Doublets (dd)1H
H-67.9 - 8.1Doublet (d)1H
-C(CH₃)₃1.3 - 1.5Singlet (s)9H
  • Interpretation:

    • The protons on the aromatic ring (H-3, H-5, and H-6) are expected to appear in the downfield region (7.5-8.1 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group.

    • The proton H-6, being ortho to the bromine and meta to the nitro group, is predicted to be the most downfield.

    • The proton H-3, positioned between the nitro and tert-butyl groups, will also be significantly deshielded.

    • The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling between adjacent aromatic protons.

    • The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region (around 1.3-1.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-4-(tert-butyl)-2-nitrobenzene

CarbonPredicted Chemical Shift (ppm)
C-1 (C-Br)118 - 122
C-2 (C-NO₂)148 - 152
C-3125 - 129
C-4 (C-tBu)150 - 154
C-5135 - 139
C-6128 - 132
-C (CH₃)₃34 - 38
-C(CH₃ )₃30 - 33
  • Interpretation:

    • The carbons directly attached to the electron-withdrawing nitro group (C-2) and the bulky tert-butyl group (C-4) are expected to be the most downfield in the aromatic region.

    • The carbon bearing the bromine atom (C-1) will also be in the downfield region, though typically less shifted than carbons attached to nitro groups.

    • The remaining aromatic carbons (C-3, C-5, and C-6) will appear at intermediate chemical shifts within the aromatic region.

    • The quaternary carbon of the tert-butyl group will appear around 34-38 ppm, while the methyl carbons will resonate further upfield at approximately 30-33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch (tert-butyl)
1520 - 1560StrongAsymmetric NO₂ stretch
1340 - 1380StrongSymmetric NO₂ stretch
1600 - 1450Medium to WeakAromatic C=C skeletal vibrations
~1050MediumC-Br stretch
  • Interpretation:

    • The presence of the nitro group is strongly indicated by two intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[1]

    • The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.

    • The strong absorptions in the 2960-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the tert-butyl group.

    • A band in the region of ~1050 cm⁻¹ can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[2] The predicted molecular weight of C₁₀H₁₂⁷⁹BrNO₂ is 257.0051 g/mol , and for C₁₀H₁₂⁸¹BrNO₂ is 259.0031 g/mol .

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a fragment ion at m/z [M - 15]⁺.

    • Loss of the nitro group (-NO₂): Cleavage of the C-N bond can lead to the loss of a nitro group, resulting in a fragment at m/z [M - 46]⁺.

    • Loss of bromine radical (-Br): Fragmentation involving the loss of a bromine radical would give a fragment at m/z [M - 79/81]⁺.

    • Fragmentation of the tert-butyl group: Further fragmentation of the tert-butyl group can lead to the loss of isobutylene (C₄H₈), resulting in a fragment at m/z [M - 56]⁺.

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed analysis of the predicted spectral data (NMR, IR, and MS) for 1-Bromo-4-(tert-butyl)-2-nitrobenzene. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers and drug development professionals can confidently identify and characterize this versatile chemical intermediate. The provided methodologies serve as a practical foundation for the experimental acquisition of these crucial spectroscopic data points, ensuring the integrity and progression of synthetic and analytical workflows.

References

  • ChemSrc. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene CAS#:70729-05-4. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

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1-Bromo-4-(tert-butyl)-2-nitrobenzene: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS: 70729-05-4). This document is structured for researchers and process chemists, focusing on the mechanistic rationale behind its production and its utility as a scaffold in modern drug discovery.

Executive Summary

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a highly specialized aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Distinguished by the steric bulk of the tert-butyl group and the orthogonal reactivity of its bromine and nitro substituents, it serves as a critical "privileged scaffold" for constructing sterically congested biaryl systems and kinase inhibitors.

This guide analyzes the regiochemical control required for its synthesis, provides a validated laboratory protocol, and outlines its downstream utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (


).
Chemical Identity
PropertyDetail
IUPAC Name 1-Bromo-4-(tert-butyl)-2-nitrobenzene
CAS Number 70729-05-4
Molecular Formula

Molecular Weight 258.11 g/mol
Appearance Pale yellow solid / low-melting semi-solid
Key Structural Features Ortho-nitro activation of bromide; Para-tert-butyl steric block

Historical Discovery & Synthetic Evolution

The history of 1-bromo-4-(tert-butyl)-2-nitrobenzene is inextricably linked to the study of steric effects in electrophilic aromatic substitution (EAS) . Early 20th-century chemists observed that while alkyl groups are generally activating and ortho-/para-directing, the massive bulk of the tert-butyl group fundamentally alters the expected product distribution.

The Regioselectivity Paradox

In the nitration of 1-bromo-4-tert-butylbenzene , standard electronic theory suggests two potential sites for electrophilic attack:

  • Positions 2/6 (Ortho to Br): Deactivated by the halogen (inductive withdrawal) but sterically accessible.

  • Positions 3/5 (Ortho to t-Bu): Activated by the alkyl group (hyperconjugation/induction) but sterically occluded.

Historically, the isolation of the 2-nitro isomer (the title compound) confirmed that steric hindrance overrides electronic activation in this system. The tert-butyl group acts as a "molecular shield," effectively blocking the 3 and 5 positions, forcing the nitronium ion (


) to attack ortho to the bromine atom, despite the halogen's deactivating nature.
Visualization: Regiochemical Control Mechanism

The following diagram illustrates the steric blockade that dictates the formation of the title compound.

NitrationRegioselectivity Substrate 1-Bromo-4-tert-butylbenzene PathOrthoTBu Path A: Ortho to t-Butyl (Electronically Favored) Substrate->PathOrthoTBu Attack at C3/C5 PathOrthoBr Path B: Ortho to Bromine (Sterically Favored) Substrate->PathOrthoBr Attack at C2/C6 Nitronium Nitronium Ion (NO2+) Nitronium->Substrate StericBlock STERIC BLOCKADE (High Energy Barrier) PathOrthoTBu->StericBlock Product 1-Bromo-4-(tert-butyl)-2-nitrobenzene (Major Product) PathOrthoBr->Product

Caption: Steric hindrance of the tert-butyl group blocks Path A, forcing nitration to occur ortho to the bromine (Path B).

Technical Synthesis Protocol

This protocol is adapted from optimized mixed-acid nitration procedures suitable for scaling from grams to kilograms.

Reagents & Equipment[3][4]
  • Substrate: 1-Bromo-4-tert-butylbenzene (98% purity).

  • Nitrating Agent:

    
     (65-70%) / 
    
    
    
    (98%).
  • Solvent: Glacial Acetic Acid (moderates the exotherm and improves solubility).

  • Equipment: Jacketed glass reactor with overhead stirring; internal temperature probe.

Step-by-Step Methodology
  • Preparation: Charge the reactor with 1-Bromo-4-tert-butylbenzene (1.0 equiv) and Glacial Acetic Acid (3.0 vol). Cool the mixture to 0–5°C.

  • Acid Mixing: In a separate vessel, prepare a mixture of Conc.

    
      (2.5 equiv) and Conc. 
    
    
    
    (1.1 equiv). Note: Pre-mixing generates the active nitronium species.
  • Addition: Dropwise add the mixed acid solution to the reactor, maintaining the internal temperature below 10°C . The reaction is highly exothermic; rapid addition will lead to dinitration by-products.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material via HPLC or TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture onto crushed ice/water (10 vol). The product will precipitate as a pale yellow solid or oil.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with saturated

    
     (to remove acid) and Brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, recrystallize from Ethanol/Water to remove trace ortho- isomers.
    

Process Safety Note: The nitration of electron-rich aromatics can exhibit thermal runaway. Ensure adequate cooling capacity.[1]

Applications in Drug Discovery

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a versatile building block because it offers three distinct "handles" for chemical modification:

  • The Bromine Atom: A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Nitro Group: Can be reduced to an aniline or act as an activating group for nucleophilic aromatic substitution (

    
    ).
    
  • The tert-Butyl Group: Provides lipophilicity and metabolic stability (blocking metabolic oxidation at the para position).

Key Reaction Pathways

The compound is frequently used to synthesize p38 kinase inhibitors and other bioactive molecules where the tert-butyl group fits into hydrophobic pockets of the target protein.

Applications Core 1-Bromo-4-(tert-butyl)-2-nitrobenzene SnAr_Product 2-Nitro-4-tert-butyl-aniline deriv. (via SnAr displacement of Br) Core->SnAr_Product  Activation by o-NO2 Red_Product 2-Bromo-4-tert-butyl-aniline (Precursor to Indoles/Benzimidazoles) Core->Red_Product  Selective Reduction Suzuki_Product Biaryl Scaffolds (Kinase Inhibitors) Core->Suzuki_Product  Cross-Coupling SnAr_Reagent Nucleophile (Nu-) (e.g., Amines, Phenols) SnAr_Reagent->Core Red_Reagent Fe/HCl or H2/Pd Red_Reagent->Core Suzuki_Reagent Ar-B(OH)2 / Pd(0) Suzuki_Reagent->Core

Caption: The scaffold supports orthogonal functionalization: SnAr displacement (activated by NO2), Nitro reduction, or Pd-catalyzed coupling.

Case Study: Kinase Inhibitor Synthesis

In the synthesis of p38 MAP kinase inhibitors (e.g., as described in US Patent 6,852,711 ), this intermediate is often coupled with aryl boronic acids. The ortho-nitro group is subsequently reduced to an amine, which cyclizes to form the core pharmacophore (often a urea or amide linkage). The tert-butyl group remains crucial for potency, anchoring the molecule within the ATP-binding pocket of the enzyme.

References

  • BenchChem. (n.d.). Synthesis routes of 1-Bromo-4-tert-butylbenzene. Retrieved from

  • ChemicalBook. (2025). 1-Bromo-4-tert-butyl-2-nitrobenzene Product Properties and Synthesis. Retrieved from

  • Dumas, J., et al. (2005). Inhibitors of p38 kinase. U.S. Patent No.[2][3] 6,852,711 . Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Journal of Molecular Modeling , 24(1). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 238587, 2-Bromo-1-tert-butyl-4-nitrobenzene. Retrieved from

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An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed overview of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, offering field-proven insights and practical methodologies.

Introduction and Physicochemical Properties

1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS No: 70729-05-4) is a substituted aromatic compound featuring a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring.[1][2] This unique combination of functional groups imparts distinct reactivity to the molecule, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]

The bulky tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, while the electron-withdrawing nitro group and the bromine atom offer versatile handles for a variety of chemical transformations.[5]

Table 1: Physicochemical Properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BrNO₂[1][2][5]
Molecular Weight 258.11 g/mol [1][2][5]
Appearance Colorless to light yellow liquid[6]
Boiling Point 271.7 ± 20.0 °C (Predicted)[5][6]
Density 1.401 ± 0.06 g/cm³ (Predicted)[5][6]
Flash Point 118.1 ± 21.8 °C (Predicted)[5]
Storage Store at room temperature[6]

Synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

The most common and efficient method for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is through the electrophilic nitration of 1-bromo-4-(tert-butyl)benzene. This reaction typically employs a mixture of nitric acid and sulfuric acid as the nitrating agent.[7] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The directing effects of the substituents on the starting material are crucial in determining the regioselectivity of the reaction. The tert-butyl group is an ortho, para-director, while the bromine atom is also an ortho, para-director, albeit a deactivating one. The steric bulk of the tert-butyl group favors nitration at the less hindered ortho position relative to the bromine atom.

Synthesis 1-Bromo-4-(tert-butyl)benzene 1-Bromo-4-(tert-butyl)benzene 1-Bromo-4-(tert-butyl)-2-nitrobenzene 1-Bromo-4-(tert-butyl)-2-nitrobenzene 1-Bromo-4-(tert-butyl)benzene->1-Bromo-4-(tert-butyl)-2-nitrobenzene HNO₃, H₂SO₄

Caption: Synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene:[7]

Materials:

  • 1-Bromo-4-(tert-butyl)benzene (15 g)

  • Acetic acid (10 mL)

  • Nitric acid (6.5 g)

  • Sulfuric acid (13 g)

Procedure:

  • In a suitable reaction vessel, dissolve 1-bromo-4-(tert-butyl)benzene in acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid to the reaction vessel with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic region will likely display a complex splitting pattern due to the different electronic environments of the three aromatic protons. The tert-butyl group will appear as a singlet at approximately 1.3 ppm.

¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms of the tert-butyl group will appear in the aliphatic region, while the six aromatic carbons will be in the downfield region, with their chemical shifts influenced by the attached substituents.

FT-IR: The infrared spectrum will show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic ring and the tert-butyl group, and C-Br stretching.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (258.11 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak and other bromine-containing fragments. A reported APCI mass spectrum shows a peak at m/z 291, which may correspond to an adduct.[7]

Chemical Reactivity and Synthetic Applications

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a versatile synthetic intermediate due to the presence of two key reactive sites: the bromine atom and the nitro group.

Reactivity cluster_main cluster_reactions Chemical Transformations Start 1-Bromo-4-(tert-butyl)-2-nitrobenzene Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Nu⁻ Reduction Reduction of Nitro Group Start->Reduction [H] Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling Pd or Cu catalyst

Caption: Key reaction pathways of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group in the ortho position activates the aromatic ring towards nucleophilic attack, facilitating these substitution reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in the synthesis of aniline derivatives, which are important precursors for many pharmaceuticals and dyes.

Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for constructing complex molecular architectures.

  • Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds.

  • Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to yield aryl alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Applications in Drug Discovery and Agrochemicals

1-Bromo-4-(tert-butyl)-2-nitrobenzene serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules.

  • Pharmaceuticals: The ability to introduce an amino group via reduction of the nitro group, and to form new C-C or C-N bonds via cross-coupling reactions, makes this compound a valuable precursor for the synthesis of various drug scaffolds. These scaffolds are often found in compounds targeting a range of therapeutic areas, including oncology, cardiovascular diseases, and central nervous system disorders.[4]

  • Agrochemicals: In the agrochemical industry, derivatives of 1-Bromo-4-(tert-butyl)-2-nitrobenzene are utilized in the development of new herbicides, insecticides, and fungicides.[3][4] The specific substitution pattern allows for the fine-tuning of the biological activity and selectivity of these crop protection agents. For instance, related bromo-nitroaromatic compounds are used in the synthesis of pyrethroid insecticides.[1]

Safety and Handling

1-Bromo-4-(tert-butyl)-2-nitrobenzene should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a synthetically versatile building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, offering valuable insights for researchers and scientists working in the field of organic synthesis and drug discovery.

References

  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (URL not available)
  • 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innov
  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]

  • 1-Bromo-4-tert-butylbenzene | Biochemical Reagent - MedchemExpress.com. (URL not available)
  • Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. (URL not available)
  • 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum - ChemicalBook. (URL not available)
  • 1-Bromo-4-tert-butyl-2-nitrobenzene | CAS#:70729-05-4 | Chemsrc. [Link]

  • 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem. [Link]

  • 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem. [Link]

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fundamental chemical reactivity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemical Reactivity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Introduction: A Strategically Substituted Aromatic Building Block

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a polysubstituted aromatic compound featuring a unique convergence of electronic and steric influences. Its structure, comprising a bromine atom, a bulky tert-butyl group, and a strongly electron-withdrawing nitro group, imparts a distinct and versatile reactivity profile. This guide elucidates the fundamental chemical behavior of this molecule, providing both mechanistic insights and practical, field-proven protocols to leverage its synthetic potential.

The strategic placement of these three substituents on the benzene ring is not arbitrary; it creates a molecule pre-activated for a range of selective transformations. The interplay between these groups governs the molecule's reactivity in nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and functional group manipulations, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1][2]

PropertyValueReference
CAS Number 70729-05-4[3][4]
Molecular Formula C₁₀H₁₂BrNO₂[3]
Molecular Weight 258.11 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point ~271.7 °C (Predicted)[4]
Density ~1.401 g/cm³ (Predicted)[4]

The core of this molecule's utility lies in the electronic dichotomy of its substituents:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (both by induction, -I, and resonance, -M), it deactivates the aromatic ring towards electrophilic attack. Crucially, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions, by stabilizing the anionic Meisenheimer complex intermediate.[5][6]

  • Bromine Atom (-Br): This halogen serves a dual purpose. Its inductive electron-withdrawing nature further enhances the ring's susceptibility to nucleophilic attack. More importantly, it functions as an excellent leaving group in SₙAr reactions and provides a critical handle for a wide array of palladium-catalyzed cross-coupling reactions.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, electron-donating (+I) alkyl group influences regioselectivity through steric hindrance. It sterically shields the adjacent ortho position, often directing incoming reagents to other sites on the ring.[7]

This guide will dissect these features, presenting a logical framework for predicting and exploiting the reactivity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in advanced chemical synthesis.

Synthesis: Regioselective Nitration

The most direct and common synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) of 1-bromo-4-tert-butylbenzene.[7][8] The regiochemical outcome of this reaction is a textbook example of competing directing effects.

Causality of Regioselectivity: The tert-butyl group is an ortho, para-director, while the bromine atom is also an ortho, para-director (despite being deactivating). The nitration occurs primarily at the position ortho to the bromine and meta to the tert-butyl group. This outcome is governed by two key factors:

  • Steric Hindrance: The large tert-butyl group significantly obstructs the adjacent C3 position, making electrophilic attack at this site highly unfavorable.[7]

  • Electronic Activation: Both the bromo and tert-butyl groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 position. The combined directing influence, coupled with the steric blocking of the alternative position, results in highly selective nitration at C2.[7]

cluster_synthesis Synthesis Workflow SM 1-Bromo-4-tert-butylbenzene Reagents HNO₃ / H₂SO₄ Product 1-Bromo-4-(tert-butyl)-2-nitrobenzene Reagents->Product Electrophilic Aromatic Substitution (Nitration)

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Nitration of 1-Bromo-4-tert-butylbenzene

This protocol is adapted from established procedures for the nitration of substituted benzenes.[8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-bromo-4-tert-butylbenzene (15 g) and acetic acid (10 mL).[8] Cool the mixture to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (13 g) to concentrated nitric acid (6.5 g) while cooling in an ice bath.[8]

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-4-tert-butylbenzene over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g). The crude product may precipitate as a solid or separate as an oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Core Reactivity I: Nucleophilic Aromatic Substitution (SₙAr)

The defining feature of 1-bromo-4-(tert-butyl)-2-nitrobenzene is its high reactivity towards nucleophiles. The powerful electron-withdrawing nitro group, positioned ortho to the bromine leaving group, creates a highly electron-deficient carbon atom at the C1 position, priming it for nucleophilic attack.

Mechanistic Rationale (Addition-Elimination): The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]

  • Addition: A nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[6][9] This delocalization provides the necessary driving force for the reaction.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

Caption: The Addition-Elimination mechanism of SₙAr.

Experimental Protocol: O-Arylation with Sodium Methoxide

This protocol demonstrates a typical SₙAr reaction where the bromide is displaced by a methoxide nucleophile.

  • Reaction Setup: To a solution of 1-bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol, 1.2 equivalents).

  • Reaction: Heat the mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield 1-methoxy-4-(tert-butyl)-2-nitrobenzene.

Core Reactivity II: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond, yielding biaryl structures.[10][11]

Causality of the Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-4-(tert-butyl)-2-nitrobenzene to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the active Pd(0) catalyst.

cluster_suzuki Suzuki-Miyaura Coupling Workflow ArylBromide 1-Bromo-4-(tert-butyl)-2-nitrobenzene Catalyst Pd Catalyst Base BoronicAcid R-B(OH)₂ Product 4-tert-Butyl-2-nitro-1,1'-biphenyl Catalyst->Product C-C Bond Formation

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask, combine 1-bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (around 80-100 °C) under an argon atmosphere. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.[12]

B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne, producing arylalkyne structures.[13][14] It characteristically uses a dual catalytic system of palladium and copper(I).[14][15]

Mechanistic Roles of Catalysts:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by reductive elimination.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[13]

  • Reaction Setup: To a Schlenk flask, add 1-bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.1 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the coupled arylalkyne.

Core Reactivity III: Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a versatile functional handle that can be readily reduced to a primary amine (-NH₂).[7] This transformation is synthetically crucial as it converts the electron-withdrawing nitrobenzene derivative into an electron-rich aniline, fundamentally altering the ring's reactivity and providing a nucleophilic site for further functionalization.

Choosing the Right Reducing Agent: The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reductive cleavage of the C-Br bond (hydrodebromination).

  • Catalytic Hydrogenation: While effective, standard catalysts like Palladium on carbon (Pd/C) can readily cleave the C-Br bond.[16] Raney Nickel is sometimes a better choice for substrates prone to dehalogenation.[16]

  • Metal/Acid Reduction: Reagents like iron powder in acetic or hydrochloric acid, or tin(II) chloride (SnCl₂) in HCl, are often preferred for their chemoselectivity, as they reliably reduce the nitro group while leaving the aryl halide intact.[16]

cluster_reduction Nitro Group Reduction NitroCompound 1-Bromo-4-(tert-butyl)-2-nitrobenzene ReducingAgent Fe / HCl or SnCl₂ AnilineProduct 2-Bromo-5-(tert-butyl)aniline ReducingAgent->AnilineProduct Chemoselective Reduction

Caption: Selective reduction of the nitro group to an amine.

Experimental Protocol: Reduction using Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3.0 mmol, 3 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-5-(tert-butyl)aniline, which can be further purified if necessary.

Conclusion: A Versatile Synthon

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a quintessential example of a strategically designed synthetic intermediate. Its reactivity is a predictable and exploitable consequence of the electronic and steric properties of its substituents. The electron-deficient nature of the ring allows for facile SₙAr reactions at the C-Br bond, while this same bond provides a reliable entry point for a suite of powerful palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be selectively transformed into an aniline, completely reversing the electronic character of the ring and opening new avenues for synthetic diversification. Mastery of these fundamental reactions allows researchers and drug development professionals to efficiently construct complex molecular architectures with a high degree of control.

References

  • Li, Y., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, E67, o2641. [Link]

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. [Link]

  • OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]

  • Dakotah chem. Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Dakotah chem. [Link]

  • ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene. ResearchGate. [Link]

  • Chemsrc. 1-Bromo-4-tert-butyl-2-nitrobenzene. Chemsrc. [Link]

  • Chueca, L. & Gabarda, A. E. (2017). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • NCERT. Amines. National Council of Educational Research and Training. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Nitro Reduction. Organic Chemistry Portal. [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene from 1-bromo-4-tert-butylbenzene via electrophilic aromatic substitution. The procedure is designed to ensure a high yield of the desired ortho-nitro isomer through controlled reaction conditions. This application note details the reaction mechanism, provides a step-by-step protocol, outlines safety precautions, and specifies analytical methods for product characterization, serving as an essential guide for chemists in research and development.

Introduction

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its specific substitution pattern allows for further functionalization at distinct positions on the benzene ring. The synthesis involves the nitration of 1-bromo-4-tert-butylbenzene, a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromine atom and the tert-butyl group.

The tert-butyl group is a bulky activating group that directs incoming electrophiles to the ortho and para positions. However, due to significant steric hindrance from the tert-butyl group, substitution at the ortho position is less favored compared to the para position. The bromine atom is a deactivating but ortho-, para-directing group. In this specific substrate, the para position to the tert-butyl group is occupied by the bromine. Consequently, the nitration is directed to the positions ortho to the tert-butyl group and meta to the bromine, or ortho to the bromine and meta to the tert-butyl group. The interplay of these electronic and steric effects predominantly favors the formation of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Reaction Mechanism and Regioselectivity

The nitration of 1-bromo-4-tert-butylbenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 1-bromo-4-tert-butylbenzene. The directing effects of the substituents guide the attack. The tert-butyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director.

  • Arenium Ion Intermediate: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically HSO₄⁻, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The bulky tert-butyl group sterically hinders the positions ortho to it, making the position ortho to the bromine and meta to the tert-butyl group the most likely site for nitration.[1][2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1-Bromo-4-tert-butylbenzeneReagentSigma-Aldrich3972-65-4
Fuming Nitric Acid (≥90%)ACS ReagentFisher Scientific7697-37-2
Concentrated Sulfuric Acid (98%)ACS ReagentVWR7664-93-9
Acetic Acid, GlacialACS ReagentJ.T.Baker64-19-7
Dichloromethane (DCM)HPLC GradeEMD Millipore75-09-2
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAlfa Aesar7487-88-9
Deionized Water--7732-18-5
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 1-bromo-4-tert-butylbenzene in acetic acid Cool Cool to 0-5 °C (Ice Bath) Start->Cool Add_Nitrating_Mixture Slowly add nitrating mixture (HNO₃/H₂SO₄) Cool->Add_Nitrating_Mixture Stir Stir at 0-5 °C for 1 hour Add_Nitrating_Mixture->Stir Warm Warm to room temperature and stir for 2 hours Stir->Warm Quench Pour onto ice water Warm->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO₃ solution Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Recrystallize Recrystallize from ethanol Evaporate->Recrystallize Characterize Characterize product (NMR, Melting Point) Recrystallize->Characterize

Caption: Workflow for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 13 g of concentrated sulfuric acid to 6.5 g of fuming nitric acid while cooling in an ice bath.[3] Swirl gently to mix. This mixture should be prepared fresh before use.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15 g of 1-bromo-4-tert-butylbenzene in 10 mL of glacial acetic acid.[3]

  • Nitration: Cool the solution of 1-bromo-4-tert-butylbenzene to 0-5 °C using an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. A yellow precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

Characterization

The identity and purity of the synthesized 1-Bromo-4-(tert-butyl)-2-nitrobenzene should be confirmed using the following analytical techniques:

  • Melting Point: The expected melting point of the purified product is in the range of 43-47 °C.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons and the tert-butyl group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (258.11 g/mol ).[4]

Safety Precautions

Handle all chemicals with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitric Acid and Sulfuric Acid: Both are highly corrosive and can cause severe burns.[5] Always work in a well-ventilated fume hood and have an eyewash station and safety shower readily accessible. When preparing the nitrating mixture, always add acid to acid slowly and with cooling.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • Nitration Reactions: These reactions are exothermic and can proceed uncontrollably if the temperature is not carefully managed. Always maintain the recommended temperature range.

Expected Results and Discussion

The nitration of 1-bromo-4-tert-butylbenzene is expected to yield 1-Bromo-4-(tert-butyl)-2-nitrobenzene as the major product. The directing effects of the bromo and tert-butyl groups are the primary factors influencing the regioselectivity of this reaction. While the tert-butyl group is a stronger activator than the methyl group, its steric bulk significantly disfavors substitution at the ortho positions.[2] In this case, with the para position blocked, the nitro group is directed to the position ortho to the bromine.

The typical yield for this reaction, following the described protocol, is in the range of 75-85%. The purity of the final product can be assessed by its sharp melting point and clean NMR spectra.

References

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link].

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available from: [Link]5]

  • Chemdad. 1-Bromo-4-tert-butyl-2-nitrobenzene. Available from: [Link]4]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link].

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Application Note: A Detailed Protocol for the Regioselective Nitration of 1-Bromo-4-(tert-butyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a critical pathway to introduce the versatile nitro group, which serves as a precursor for anilines, pharmaceuticals, and other fine chemicals. This application note presents a detailed, field-proven protocol for the regioselective nitration of 1-bromo-4-(tert-butyl)benzene to yield 1-bromo-4-(tert-butyl)-2-nitrobenzene. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction, where the directing effects of existing substituents govern the position of the incoming electrophile.

This guide is designed for researchers and process chemists, offering in-depth explanations for experimental choices, robust safety procedures, and a comprehensive methodology from reaction setup to product characterization. By adhering to this protocol, users can achieve a high yield of the desired product while mitigating the inherent risks associated with nitration chemistry.

Reaction Principle and Mechanism

The nitration of 1-bromo-4-(tert-butyl)benzene proceeds via an electrophilic aromatic substitution mechanism. The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[1][2]

Step 1: Generation of the Nitronium Ion Electrophile Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion.[4] This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the nitro group, restoring the stable aromatic system and yielding the final product.[4]

Regioselectivity: The position of nitration is controlled by the two existing substituents:

  • Bromo (-Br) group: An ortho-, para-director and a deactivating group.[1]

  • tert-Butyl (-C(CH₃)₃) group: An ortho-, para-director and an activating group.

In 1-bromo-4-(tert-butyl)benzene, the para position relative to the bromine is occupied by the bulky tert-butyl group. Both substituents direct the incoming nitro group to the positions ortho to the bromine (position 2) and ortho to the tert-butyl group (position 3). Due to the significant steric hindrance posed by the tert-butyl group, electrophilic attack at position 3 is disfavored. Therefore, the nitration occurs predominantly at the 2-position, which is ortho to the bromine and meta to the tert-butyl group, yielding 1-bromo-4-(tert-butyl)-2-nitrobenzene.[6][7]

Materials, Reagents, and Equipment

Reagent/Material CAS No. Molecular Formula MW ( g/mol ) Notes
1-Bromo-4-(tert-butyl)benzene3972-65-4C₁₀H₁₃Br213.11Starting material
Concentrated Nitric Acid (70%)7697-37-2HNO₃63.01Corrosive, strong oxidizer
Concentrated Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Corrosive, dehydrating agent
Acetic Acid (Glacial)64-19-7CH₃COOH60.05Solvent, corrosive
Ethanol (95%)64-17-5C₂H₅OH46.07For recrystallization
Crushed Ice / Deionized Water7732-18-5H₂O18.02For work-up
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization (optional)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[8]

Critical Safety Precautions

Nitration reactions are highly exothermic and involve corrosive, powerful oxidizing agents. Strict adherence to safety protocols is essential.[9]

  • Perform the reaction in a certified chemical fume hood with the sash at the lowest practical height.

  • Always wear appropriate PPE , including a face shield, safety goggles, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[10]

  • Acid Handling: Always add the more concentrated/reactive acid (nitric acid) slowly to the less reactive one (sulfuric acid) while cooling. NEVER add water to concentrated acids. [11]

  • Temperature Control: The reaction is highly exothermic. Maintain strict control over the internal reaction temperature using an efficient ice bath. A runaway reaction can lead to violent decomposition and the release of toxic nitrogen dioxide gas.[1]

  • Emergency Preparedness: Have an emergency eyewash and safety shower readily accessible.[10] Keep a neutralizing agent like sodium bicarbonate or calcium carbonate available for spills.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of 1-bromo-4-(tert-butyl)-2-nitrobenzene.[6]

Part 1: Preparation of the Nitrating Mixture

  • Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar in a large ice-water bath.

  • To the flask, add 13 g (approx. 7.1 mL) of concentrated sulfuric acid (98%).

  • Begin stirring and allow the sulfuric acid to cool to below 10 °C.

  • In a separate beaker, measure 6.5 g (approx. 4.6 mL) of concentrated nitric acid (70%).

  • Using a dropping funnel, add the nitric acid dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature of the mixture below 15 °C throughout the addition. This "mixed acid" is the nitrating agent.

Part 2: Nitration Reaction

  • In a small beaker, dissolve 15 g of 1-bromo-4-(tert-butyl)benzene in 10 mL of glacial acetic acid.

  • Once the nitrating mixture is prepared and has cooled back to approximately 5-10 °C, begin the slow, dropwise addition of the 1-bromo-4-(tert-butyl)benzene solution from the dropping funnel.

  • Crucial Step: Monitor the internal temperature closely. The reaction is exothermic. Adjust the addition rate to maintain the temperature between 10-20 °C. Do not let the temperature exceed 25 °C to minimize the formation of dinitrated byproducts.[1]

  • After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Product Isolation

  • Prepare a large beaker (1 L) containing approximately 250 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[12]

  • Continue stirring until all the ice has melted.

  • Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid on the funnel thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid as dry as possible on the funnel.

Part 4: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with a small volume and add more only as needed while heating the mixture gently on a hot plate.[13]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask further in an ice bath to maximize the crystallization of the pure product.[12]

  • Collect the purified, pale yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Dry the final product in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Isolation cluster_purify Part 4: Purification H2SO4 Conc. H₂SO₄ Mix_Acids Prepare Nitrating Mixture (Add HNO₃ to H₂SO₄) < 15 °C H2SO4->Mix_Acids HNO3 Conc. HNO₃ HNO3->Mix_Acids Dropwise Substrate Substrate in Acetic Acid React Add Substrate Solution to Nitrating Mixture 10-20 °C Substrate->React Dropwise Mix_Acids->React Stir_RT Stir at Room Temp 1-2 hours React->Stir_RT Quench Pour onto Ice/Water Stir_RT->Quench Filter_Wash Vacuum Filtration & Water Wash Quench->Filter_Wash Crude Crude Product (Yellow Solid) Filter_Wash->Crude Recrystallize Recrystallize from Hot Ethanol Crude->Recrystallize Filter_Dry Filter & Dry Recrystallize->Filter_Dry Final_Product Pure Product: 1-Bromo-4-(tert-butyl)- 2-nitrobenzene Filter_Dry->Final_Product

Caption: Workflow for the synthesis of 1-bromo-4-(tert-butyl)-2-nitrobenzene.

Characterization of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

  • Appearance: Pale yellow crystalline solid.

  • Molecular Formula: C₁₀H₁₂BrNO₂[7]

  • Molecular Weight: 258.11 g/mol [7]

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the nitro group.

    • δ ~7.6 ppm (dd, 1H): Aromatic proton between the bromo and tert-butyl groups.

    • δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromo group.

    • δ ~1.3 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the C-NO₂ group.

    • ~2960 cm⁻¹: C-H stretching of the tert-butyl group.

    • ~800-900 cm⁻¹: C-H out-of-plane bending for substituted benzene.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Reaction Overheating / Runaway Addition of reagents too quickly; Inefficient cooling or stirring.[11]Immediately slow or stop addition. Enhance cooling bath (add salt to ice). If uncontrollable, follow lab emergency procedures for quenching.[11]
Low Product Yield Incomplete reaction; Temperature too low or too high; Loss during work-up or recrystallization.Ensure reaction stirs for the full time. Maintain temperature within the specified range. Use minimal hot solvent for recrystallization and ensure thorough cooling.
Product is Oily or Dark Presence of impurities or dinitrated byproducts; Incomplete washing.Ensure thorough washing with water to remove all acid. Repeat recrystallization, possibly with the addition of activated charcoal to decolorize.
No Precipitation on Quenching Reaction failed; Product is soluble in the acidic aqueous mixture.Check starting materials and reagent concentrations. Attempt to extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) if the product is suspected to be present.

References

  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

  • Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry. Available at: [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2020). General Mechanism for Electrophilic Substitution Reactions of Benzene. Available at: [Link]

  • Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • YouTube. (2024). Nitration reaction safety. Available at: [Link]

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemguide. (n.d.). The nitration of benzene. Available at: [Link]

  • ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Available at: [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

  • YouTube. (2021). Nitration of Bromobenzene. Available at: [Link]

  • NIST WebBook. (n.d.). 1-tert-Butyl-4-nitrobenzene. Available at: [Link]

Sources

Application Notes and Protocols for 1-Bromo-4-(tert-butyl)-2-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecules

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a strategically important synthetic intermediate for researchers in medicinal chemistry, materials science, and agrochemical development. Its unique trifunctionalized aromatic core—featuring a reactive bromine atom, a reducible nitro group, and a sterically influential tert-butyl group—offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the ortho-positioned nitro group can be readily transformed into an amino group, opening avenues for a diverse range of derivatizations. The para-tert-butyl group provides steric bulk and influences the electronic properties of the ring, which can be leveraged to tune the physicochemical properties of target molecules, such as solubility and metabolic stability.

This guide provides an in-depth exploration of the applications of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, complete with detailed protocols and mechanistic insights to empower researchers to effectively utilize this valuable synthetic tool.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 70729-05-4[1]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Boiling Point 271.7 ± 20.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 118.1 ± 21.8 °C[1]
Appearance Pale yellow solid[3]

Safety and Handling:

1-Bromo-4-(tert-butyl)-2-nitrobenzene is associated with several hazards and requires careful handling in a well-ventilated fume hood.[4][5]

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. For operations that may generate dust, use appropriate respiratory protection.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations.[5]

Core Synthetic Applications

The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is primarily centered on two key transformations: palladium-catalyzed cross-coupling reactions at the bromine position and the reduction of the nitro group to an amine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 1-Bromo-4-(tert-butyl)-2-nitrobenzene is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for a variety of cross-coupling reactions.[6] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of modern synthetic chemistry for building molecular complexity.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, are chosen for their efficiency in catalyzing these transformations. The choice of ligand can significantly impact reaction rate and scope.[8]

  • Base: A base is required to facilitate the transmetalation step (in Suzuki and related reactions) or to neutralize the HX by-product. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine are commonly used.

  • Solvent: Aprotic solvents such as toluene, dioxane, or DMF are typically used to ensure the solubility of reactants and to withstand the often-elevated reaction temperatures.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[8]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[9]

  • Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.[10]

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.[11]

G cluster_workflow General Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup - 1-Bromo-4-(tert-butyl)-2-nitrobenzene - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., Toluene/H₂O) B 2. Inert Atmosphere Degas solvent and purge reaction vessel with N₂ or Ar. A->B C 3. Heating Heat reaction mixture (e.g., 80-110 °C) with stirring. B->C D 4. Monitoring Monitor reaction progress by TLC or LC-MS. C->D E 5. Workup - Cool to RT - Aqueous extraction - Dry organic layer D->E F 6. Purification Purify crude product by column chromatography or recrystallization. E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group to an Amine

The nitro group of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be efficiently reduced to a primary amine (aniline derivative) using various established methods.[11][12] This transformation is fundamental as it introduces a nucleophilic and versatile amino group, which is a common precursor in the synthesis of pharmaceuticals and other fine chemicals.[13]

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent depends on the presence of other functional groups in the molecule.

    • Catalytic Hydrogenation (H₂/Pd, Pt, Ni): A clean and effective method, though it may also reduce other susceptible groups like alkenes or alkynes.[13]

    • Metal/Acid (Fe/HCl, SnCl₂/HCl): A classic and robust method. Reduction with iron scrap and hydrochloric acid is often preferred in industrial settings because the in-situ generated FeCl₂ hydrolyzes to release more HCl, meaning only a catalytic amount of acid is needed to initiate the reaction.[13]

  • Solvent: Protic solvents like ethanol or acetic acid are commonly used for these reductions.

The resulting 2-Bromo-5-(tert-butyl)aniline is a valuable intermediate itself, now primed for N-acylation, diazotization followed by Sandmeyer reactions, or further cross-coupling reactions.

Caption: Reduction of the nitro group to a primary amine.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these procedures based on their specific substrates and laboratory equipment.

Protocol 1: Synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

This protocol details the nitration of 1-bromo-4-tert-butylbenzene.[14]

Materials and Reagents:

  • 1-Bromo-4-tert-butylbenzene (15 g)

  • Acetic acid (10 mL)

  • Nitric acid (6.5 g, concentrated)

  • Sulfuric acid (13 g, concentrated)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromo-4-tert-butylbenzene (15 g) in acetic acid (10 mL). Cool the flask in an ice bath to 0-5 °C.[14]

  • Addition of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (13 g) to concentrated nitric acid (6.5 g) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-4-tert-butylbenzene over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

  • Workup:

    • Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

    • Alternatively, if an oil forms, extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general template for the palladium-catalyzed coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with an arylboronic acid.

Materials and Reagents:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a Schlenk flask, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

1-Bromo-4-(tert-butyl)-2-nitrobenzene stands out as a highly valuable and versatile intermediate in organic synthesis. Its distinct functional handles allow for sequential and orthogonal chemical modifications, providing a reliable pathway to complex and novel molecules. The protocols and insights provided herein are intended to serve as a robust foundation for researchers aiming to incorporate this building block into their synthetic strategies, facilitating innovation across the chemical sciences.

References

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Benchchem. 2-Bromo-4-(tert-butyl)-1-nitrobenzene.
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. (2023).
  • ChemicalBook. 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. 1-Bromo-4-nitrobenzene: Comprehensive Overview and Applications. (2025).
  • Chemistry Stack Exchange. 1-Bromo-4-tert-butylbenzene reaction with NaNH2. (2024).
  • PubChem. 2-Bromo-1-tert-butyl-4-nitrobenzene. National Center for Biotechnology Information.
  • ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. (2011).
  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • TCI Chemicals. Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
  • BLD Pharmatech. MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.
  • Royal Society of Chemistry. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers.
  • OC T. Cross Coupling Reactions. (2020). YouTube.
  • ChemicalBook. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum.
  • Benchchem. Synthesis routes of 1-Bromo-4-tert-butylbenzene.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • Palchem. 1-BROMO-4-TERT-BUTYLBENZENE - Technical Data Sheet.
  • ResearchGate. Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)....
  • PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information.
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The Strategic Utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecules. 1-Bromo-4-(tert-butyl)-2-nitrobenzene has emerged as a highly versatile and valuable building block, particularly in the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized aromatic core, featuring a sterically demanding tert-butyl group, a reactive bromine atom, and a transformable nitro group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The presence of the electron-withdrawing nitro group ortho to the bromine atom significantly activates the aryl bromide towards nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions. The para-positioned tert-butyl group, while sterically hindering, imparts increased solubility in organic solvents and can influence the regioselectivity of certain reactions. Furthermore, the nitro group itself serves as a synthetic linchpin, readily undergoing reduction to an aniline, which opens up a vast landscape of further functionalization possibilities. This combination of features makes 1-Bromo-4-(tert-butyl)-2-nitrobenzene a coveted intermediate for the synthesis of a wide range of molecular targets.[1][2][3]

Core Applications and Synthetic Transformations

The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be broadly categorized into four key areas:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactive C-Br bond for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution: Exploiting the electron-deficient nature of the aromatic ring for the introduction of various nucleophiles.

  • Reduction of the Nitro Group: Utilizing the nitro moiety as a precursor to a versatile amino group.

  • Sequential Functionalization Strategies: Combining the aforementioned reactions to rapidly build molecular complexity.

dot

Caption: Key synthetic transformations of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The presence of the bromine atom makes 1-Bromo-4-(tert-butyl)-2-nitrobenzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

a) Suzuki-Miyaura Coupling: Crafting Biphenyl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5][6] This reaction is particularly valuable for the synthesis of substituted biphenyls, which are prevalent motifs in pharmaceuticals and materials science.[5][7][8]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent.

dot

Suzuki_Miyaura_Mechanism cluster_0 A Pd(0)L2 C Ar-Pd(II)(Br)L2 A->C Ar-Br B Oxidative Addition D Transmetalation (Ar'B(OR)2 / Base) E Ar-Pd(II)(Ar')L2 C->E E->A F Reductive Elimination G Ar-Ar' SNAr_Mechanism A Ar-Br B Meisenheimer Complex A->B + Nu⁻ C Ar-Nu B->C - Br⁻

Sources

Application Notes: The Strategic Role of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the efficiency and versatility of starting materials are paramount. 1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS No: 70729-05-4) has emerged as a critical building block, particularly in the synthesis of complex heterocyclic scaffolds found in targeted therapies such as kinase inhibitors.[1][2] Its unique trifunctional substitution pattern—a labile bromine atom, a reducible nitro group, and a sterically influential tert-butyl group—provides a powerful toolkit for medicinal chemists. This document outlines the core reactivity of this compound and provides detailed protocols for its strategic application in synthesizing key pharmaceutical intermediates.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

PropertyValueSource
CAS Number 70729-05-4[3]
Molecular Formula C₁₀H₁₂BrNO₂[3]
Molecular Weight 258.11 g/mol [3]
Appearance Light yellow crystalline powder[4]
Melting Point Typically 124-126 °C[5]
Purity ≥98.0%[5]

Safety & Handling: 1-Bromo-4-(tert-butyl)-2-nitrobenzene should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and should be stored in a cool, dry place away from strong oxidizing agents. All waste must be disposed of following institutional and local environmental regulations.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene stems from the distinct reactivity of its three functional groups. The interplay between their electronic and steric effects dictates the molecule's role as a versatile synthon.

  • The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[6] This enables the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex drug scaffolds.[5][7] Reactions like the Suzuki-Miyaura coupling are commonly employed to introduce new aryl or vinyl groups at this position.[8][9]

  • The Nitro Group: As a strong electron-withdrawing group, the nitro moiety serves two primary purposes. Firstly, it activates the aromatic ring, although its primary synthetic utility lies in its reduction. The nitro group can be selectively and efficiently reduced to a primary amine (-NH₂).[10][11] This transformation is a cornerstone of its application, as the resulting aniline derivative is a ubiquitous precursor in many pharmaceutical agents, particularly for building urea, amide, or heterocyclic linkages.[5][12]

  • The tert-Butyl Group: This bulky alkyl group exerts a significant steric influence on the molecule. It can direct incoming reagents to specific positions (regioselectivity) and can modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.

The combination of these features makes this molecule a prime candidate for constructing substituted anilines, which are key components of many kinase inhibitors that target signaling pathways in cancer and autoimmune diseases.[2][13]

Caption: Key reactive sites and influential groups on 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Application Case Study: Synthesis of a Precursor for Kinase Inhibitors

A critical step in the synthesis of numerous kinase inhibitors, including the Src/Abl inhibitor Bosutinib, is the creation of a substituted aniline core.[14][15] 1-Bromo-4-(tert-butyl)-2-nitrobenzene is an ideal starting material for a related key intermediate, 4-(tert-butyl)-2-nitroaniline, via nucleophilic aromatic substitution, or for more complex anilines via a two-step process involving nitro reduction followed by functionalization.

This section details the protocol for the foundational step: the selective reduction of the nitro group to form 5-bromo-4-(tert-butyl)aniline . This intermediate retains the bromine handle for subsequent cross-coupling reactions while providing the crucial amine functionality.

3.1 Synthetic Workflow Overview

The overall strategy involves a selective reduction of the nitro group, preserving the C-Br bond for future elaboration, such as a Suzuki or Buchwald-Hartwig coupling reaction.

G start 1-Bromo-4-(tert-butyl)- 2-nitrobenzene intermediate 5-Bromo-4-(tert-butyl)aniline start->intermediate Nitro Reduction (e.g., Fe/NH4Cl) final Kinase Inhibitor Scaffold intermediate->final Pd-Catalyzed Cross-Coupling

Sources

The Strategic Role of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel and effective crop protection agents. 1-Bromo-4-(tert-butyl)-2-nitrobenzene emerges as a key building block, offering a unique combination of functional groups that can be strategically manipulated to construct a diverse array of potential herbicides and fungicides. Its structure, featuring a bulky tert-butyl group, a reactive bromine atom, and a reducible nitro group, provides a powerful scaffold for the synthesis of next-generation agrochemicals.

This guide provides an in-depth exploration of the applications of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in agrochemical synthesis. We will delve into the rationale behind its use, detailing the conversion to the pivotal intermediate, 2-Bromo-4-(tert-butyl)aniline, and providing exemplary protocols for its subsequent transformation into classes of compounds with known agrochemical activity.

Core Attributes and Synthetic Rationale

The utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in agrochemical design stems from several key molecular features:

  • The Tert-Butyl Group: This bulky substituent can enhance the lipophilicity of the final molecule, potentially improving its uptake and translocation within the target pest or plant. It can also introduce steric hindrance that may contribute to selectivity and metabolic stability.

  • The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It can be retained in the final structure, contributing to the overall bioactivity, or it can be displaced or utilized in cross-coupling reactions to introduce further molecular complexity.

  • The Nitro Group: The ortho-positioned nitro group is readily reduced to a primary amine, a critical functional group in many classes of agrochemicals.[1] This transformation is often a key step in the synthetic pathway, opening up a wide range of subsequent derivatization possibilities.

The strategic combination of these groups allows for a modular approach to agrochemical synthesis, enabling the systematic exploration of structure-activity relationships.

Key Synthetic Transformations and Intermediates

The journey from 1-Bromo-4-(tert-butyl)-2-nitrobenzene to a potential agrochemical active ingredient typically involves a series of well-established chemical transformations. A crucial first step is the reduction of the nitro group to form 2-Bromo-4-(tert-butyl)aniline.

Protocol 1: Synthesis of 2-Bromo-4-(tert-butyl)aniline

This protocol details the catalytic hydrogenation of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to yield the corresponding aniline, a pivotal intermediate for further derivatization.

Reaction Scheme:

G start 1-Bromo-4-(tert-butyl)-2-nitrobenzene intermediate 2-Bromo-4-(tert-butyl)aniline start->intermediate H2, Pd/C Ethanol, rt G aniline 2-Bromo-4-(tert-butyl)aniline product N-(2-Bromo-4-(tert-butyl)phenyl)-N',N'-dimethylurea aniline->product reagent Dimethylcarbamoyl chloride reagent->product Pyridine, Toluene, 80°C G aniline 2-Bromo-4-(tert-butyl)aniline product 2-Chloro-N-(2-bromo-4-(tert-butyl)phenyl)acetamide aniline->product acyl_chloride 2-Chloroacetyl chloride acyl_chloride->product Triethylamine, Dichloromethane, 0°C to rt

Sources

methods for the reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to its aniline derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to 2-Bromo-5-(tert-butyl)aniline

Executive Summary

This guide details the protocols for the reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to its corresponding aniline derivative, 2-Bromo-5-(tert-butyl)aniline .[1] The primary synthetic challenge is the chemoselective reduction of the nitro group (


) while preserving the labile aryl-bromide (

) bond.[1] Standard catalytic hydrogenation methods (e.g.,

) frequently result in hydrodehalogenation, leading to the loss of the bromine substituent.

To address this, this note prioritizes Dissolving Metal Reductions (Fe/AcOH) as the "Gold Standard" for scalability and selectivity, while providing Stannous Chloride (


)  and Sulfided Platinum (

)
protocols as validated alternatives.

Strategic Analysis: Method Selection

The choice of reduction method dictates the purity profile. The table below summarizes the compatibility of common reduction strategies with the target substrate.

MethodReagentsSelectivity (Ar-NO₂ vs Ar-Br)ScalabilityVerdict
Iron Reduction

Excellent High (kg scale)Recommended
Stannous Chloride

Excellent Low to MediumGood for small scale
Cat.[1] Hydrogenation

Poor (Dehalogenation risk)HighAvoid
Sulfided Hydrogenation

GoodHighSpecialized Catalyst Required
Zinc Reduction

Moderate to GoodMediumRisk of over-reduction

Protocol 1: Iron-Mediated Reduction (The Gold Standard)

Rationale: Iron powder in acidic media acts via a single-electron transfer (SET) mechanism that is highly specific to the nitro group.[1] The redox potential of


 is insufficient to cleave the Ar-Br bond under these conditions.
Materials
  • Substrate: 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 equiv)[1]

  • Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)

  • Solvent: Ethanol (

    
    ) / Water (
    
    
    
    ) (3:1 ratio)
  • Acid Catalyst: Glacial Acetic Acid (

    
    ) (0.5 equiv) or Ammonium Chloride (
    
    
    
    ) (5.0 equiv for neutral conditions)
Step-by-Step Procedure
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro substrate in

    
     (3:1, 0.2 M concentration).
    
  • Activation: Add the acid catalyst (

    
     or 
    
    
    
    ). Heat the mixture to
    
    
    .
  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: The reaction is exothermic.[2] Monitor internal temperature.

  • Reflux: Heat the suspension to reflux (

    
    ) and stir vigorously for 2–4 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (yellow spot) should disappear, replaced by the fluorescent aniline spot.

  • Workup (Crucial Step):

    • Cool to room temperature.[1][3]

    • Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with EtOAc.

    • Neutralization: Neutralize the filtrate with saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.[3]
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Workflow Diagram

IronReduction Start Start: 1-Bromo-4-(tert-butyl)-2-nitrobenzene Solvent: EtOH/H2O (3:1) Activation Add Catalyst (AcOH or NH4Cl) Heat to 60°C Start->Activation Reduction Add Fe Powder (5 equiv) Reflux (80°C) for 2-4h Activation->Reduction Check TLC Monitoring (Complete conversion?) Reduction->Check Check->Reduction No Workup Filter through Celite (Remove Fe sludge) Check->Workup Yes Extraction Neutralize (NaHCO3) Extract (EtOAc) Workup->Extraction Product Target: 2-Bromo-5-(tert-butyl)aniline Extraction->Product

Caption: Operational workflow for the chemoselective Iron/AcOH reduction.

Protocol 2: Stannous Chloride ( ) Reduction

Rationale:


 is a classic reagent for selective nitro reduction.[4] It is particularly useful for small-scale reactions (

) where filtration of iron sludge is cumbersome.[1]
Procedure
  • Dissolution: Dissolve 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 equiv) in Ethanol (0.1 M).

  • Reagent Addition: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to

    
     for 1–3 hours.
    
  • Workup (Emulsion Control):

    • Cool to room temperature.[1][3]

    • Adjust pH to 8–9 using

      
       or saturated 
      
      
      
      .
    • Note: Tin salts form a thick white precipitate.[1] Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize tin salts and prevent emulsions.

    • Extract with EtOAc, dry, and concentrate.[3]

Protocol 3: Catalytic Hydrogenation (Specialized)

Rationale: For high-throughput environments where solid reagents (Fe, Sn) are undesirable, catalytic hydrogenation can be used only if a poison is present to prevent dehalogenation.

  • Catalyst:

    
     (Sulfided Platinum on Carbon) or 
    
    
    
    doped with Vanadium.
  • Conditions:

    
     (1 atm balloon), MeOH, RT.
    
  • Warning: Do NOT use standard

    
    ; it will rapidly cleave the C-Br bond, yielding 3-(tert-butyl)aniline.[1]
    

Analytical Validation

The product, 2-Bromo-5-(tert-butyl)aniline , should exhibit the following characteristics:

  • Physical State: Viscous oil or low-melting solid (off-white to brown).[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (d, 1H, Ar-H ortho to Br)
      
    • 
       ppm (s, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       ppm (d, 1H, Ar-H meta to Br)
      
    • 
       ppm (br s, 2H, 
      
      
      
      )
    • 
       ppm (s, 9H, tert-Butyl)
      
  • MS (ESI):

    
    
    
    
    
    (1:1 isotopic pattern characteristic of Bromine).

Troubleshooting & Safety

IssueProbable CauseSolution
Loss of Bromine Over-reduction (Hydrogenolysis)Switch from Hydrogenation to Fe/AcOH or SnCl₂.[1]
Incomplete Reaction Stirring/Temperature issuesEnsure vigorous mechanical stirring (Fe is heavy) and maintain reflux.
Low Yield (Workup) Product trapped in metal sludgeUse Celite filtration; wash filter cake thoroughly with EtOAc.
Emulsions (SnCl₂) Tin hydroxidesUse Rochelle's salt during workup to chelate tin.

Safety Note: Nitro compounds are potentially explosive and toxic.[1] Handle in a fume hood. The reduction with Iron is exothermic; add iron slowly to control the exotherm.[3]

References

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).[1][5] Retrieved from

  • BenchChem. Selective Reduction of Nitro Group without Affecting Other Functional Groups. Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Citing Synlett 2010, Org.[6] Lett. 2005).[7][8][9] Retrieved from

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[10][11] Synthetic Communications.[1][10] Retrieved from

  • PubChem. 2-Bromo-5-(tert-butyl)aniline Compound Summary. Retrieved from

Sources

Application Notes & Protocols: Suzuki Coupling Reactions Involving 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, leading to the synthesis of complex biaryl and heteroaryl structures. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide guidance on optimizing reaction conditions and troubleshooting common issues.

Introduction: Significance and Substrate Profile

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a particularly interesting aryl bromide for this transformation. Its structure incorporates two key features that influence its reactivity:

  • An Ortho Nitro Group: This strongly electron-withdrawing group activates the C-Br bond towards oxidative addition, the rate-determining step of the catalytic cycle, often allowing for milder reaction conditions.[3]

  • A Para tert-Butyl Group: This bulky steric group can influence the choice of catalyst and ligands required to achieve high yields and prevent unwanted side reactions.

The resulting 4-(tert-butyl)-2-nitro-1,1'-biphenyl derivatives are precursors to a wide range of functionalized anilines (via reduction of the nitro group), which are prevalent motifs in pharmacologically active compounds.

Substrate Properties:

  • Molecular Formula: C₁₀H₁₂BrNO₂

  • Molecular Weight: 258.11 g/mol

  • Appearance: Colorless to light yellow liquid[4]

  • Boiling Point: ~271.7 °C (Predicted)[4]

  • Density: ~1.401 g/cm³ (Predicted)[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The catalytic cycle, which revolves around a palladium catalyst, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This is typically the rate-limiting step and results in a Pd(II) complex.[3][6] The reactivity order for the halide is I > Br > Cl.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

// Inputs and Outputs ArBr [label="1-Bromo-4-(tert-butyl)\n-2-nitrobenzene", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic [label="R-B(OH)₂", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Coupled Product", shape=component, fillcolor="#34A853", fontcolor="#FFFFFF"];

ArBr -> OA; Boronic -> TM; RE -> Product;

caption [label="Fig 1. The Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=10]; }

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with various aryl and heteroaryl boronic acids or their pinacol esters.

Materials & Reagents:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 equiv.)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, or a mixture like Toluene/Water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene, the boronic acid reagent, the palladium catalyst, and the base.[2]

  • Establish Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent via syringe. Degassing can be achieved by sparging with argon for 15-20 minutes or by a freeze-pump-thaw method.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

Application Example & Data

The following table summarizes representative conditions for the Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with a generic arylboronic acid, compiled from typical literature procedures. Optimization may be required for specific substrates.

EntryCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Toluene/EtOH/H₂O90 °C / 12 h85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.0)1,4-Dioxane100 °C / 8 h88-98
32-Thienylboronic acidXPhos Pd G3 (1)K₃PO₄ (3.0)Toluene110 °C / 6 h80-90
44-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePd(OAc)₂/SPhos (2)K₂CO₃ (2.5)Dioxane/H₂O (5:1)100 °C / 16 h75-85

Troubleshooting & Expert Insights

  • Low Yield or No Reaction:

    • Cause: Inactive catalyst.

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid degrades to the corresponding arene before coupling. This is more common with electron-rich or heteroaryl boronic acids.

    • Solution: Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases.[8] Using the corresponding boronic acid pinacol ester can also increase stability.

  • Formation of Homocoupled Byproducts:

    • Cause: Reaction of two boronic acid molecules (Glaser coupling) or two aryl bromide molecules.

    • Solution: Ensure a thoroughly deoxygenated environment. Lowering the catalyst loading or temperature might also be beneficial.

  • Steric Hindrance:

    • Insight: While the ortho-nitro group is activating, the combination with the bulky tert-butyl group can be challenging for some catalyst systems.

    • Solution: Employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can promote the crucial reductive elimination step for sterically demanding substrates.[7]

Safety & Handling

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene: This compound is harmful if swallowed and causes skin and eye irritation.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

  • Bases: Strong bases like cesium carbonate are corrosive and hygroscopic. Handle them quickly and avoid direct contact.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a fume hood.

References

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • 2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2 | CID 238587. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination has reshaped modern synthetic chemistry, providing a powerful tool for the construction of carbon-nitrogen bonds.[1][2] However, not all substrates are created equal. The successful amination of molecules bearing both steric hindrance and strong electron-withdrawing groups presents a formidable challenge that demands a carefully considered and optimized approach. This guide provides an in-depth exploration of the Buchwald-Hartwig amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a substrate that epitomizes these difficulties. By delving into the mechanistic underpinnings of the reaction and providing a detailed, field-proven protocol, this document aims to equip researchers with the knowledge and practical guidance necessary to confidently tackle this and similar challenging C-N cross-coupling reactions.

The Substrate Challenge: Steric Hindrance Meets Electron Deficiency

The structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene presents a dual challenge to the standard Buchwald-Hartwig catalytic cycle. The bulky tert-butyl group ortho to the bromine atom creates significant steric hindrance, which can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step.[3] Furthermore, the potent electron-withdrawing nature of the nitro group deactivates the aryl bromide, making oxidative addition electronically less favorable. Overcoming these combined hurdles necessitates a highly active and robust catalytic system.

The Heart of the Reaction: The Catalytic System

The success of a challenging Buchwald-Hartwig amination is critically dependent on the judicious selection of the palladium source, the phosphine ligand, and the base.

Palladium Precursor: Choosing the Right Entry Point

While various palladium sources can be employed, for challenging substrates, the use of pre-formed, air-stable precatalysts is highly recommended. These "precatalysts" are designed to readily generate the active Pd(0) species in situ, leading to more reliable and reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand. For the amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, third-generation (G3) or fourth-generation (G4) Buchwald precatalysts featuring a bulky biarylphosphine ligand are excellent choices.[4]

The Ligand: The Key to Unlocking Reactivity

The ligand is the most critical component for overcoming the challenges posed by our substrate. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich biarylphosphine ligands are essential. These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[3][5]

Recommended LigandsKey Attributes
XPhos A highly effective and versatile ligand for a wide range of challenging substrates. Its steric bulk and electron-rich nature accelerate both oxidative addition and reductive elimination.
RuPhos Another excellent choice, particularly for hindered substrates.
BrettPhos Known for its high activity, especially with primary amines, but also effective with secondary amines in many cases.

For the amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, XPhos is a prime candidate due to its proven track record in coupling sterically demanding and electron-poor substrates.[6]

The Base: A Crucial Promoter

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the amine, rendering it more nucleophilic. For the coupling of secondary amines like morpholine, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the base of choice for this type of transformation, as it is sufficiently strong to deprotonate the amine without promoting significant side reactions.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective for such challenging couplings.

A Mechanistic Glimpse: Understanding the "Why"

A grasp of the catalytic cycle is invaluable for troubleshooting and adapting the protocol.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Morpholine, NaOtBu Amido_Complex Pd(II) Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product N-Aryl Morpholine Reductive_Elimination->Product Product->Pd(0)L Catalyst Regeneration

Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with morpholine.

The bulky biarylphosphine ligand (L), such as XPhos, plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination, which are often the rate-limiting steps for challenging substrates.[5]

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the successful amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with morpholine.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
1-Bromo-4-(tert-butyl)-2-nitrobenzeneC₁₀H₁₂BrNO₂274.111.00 g3.651.0 equiv
MorpholineC₄H₉NO87.120.46 mL5.481.5 equiv
XPhos Pd G3C₄₄H₆₂NO₃PPdS849.5062.0 mg0.0730.02 equiv (2 mol%)
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10526 mg5.481.5 equiv
Toluene (anhydrous)C₇H₈92.1418 mL--
Equipment
  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reaction Setup and Execution

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with solids B Evacuate and backfill with inert gas A->B C Add solvent and morpholine B->C D Heat the reaction mixture C->D E Monitor progress by TLC D->E F Cool to room temperature and quench E->F G Extract with ethyl acetate F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere Preparation: In a glovebox or under a positive flow of inert gas, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.00 g, 3.65 mmol), XPhos Pd G3 (62.0 mg, 0.073 mmol), and sodium tert-butoxide (526 mg, 5.48 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Seal and Purge: Seal the Schlenk tube with a rubber septum, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (18 mL) via syringe, followed by the addition of morpholine (0.46 mL, 5.48 mmol).

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective for isolating the desired N-(4-(tert-butyl)-2-nitrophenyl)morpholine.[8]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Consider using a freshly opened bottle of the precatalyst.
Insufficiently strong baseEnsure the sodium tert-butoxide is of high quality and has been stored under inert gas.
Low reaction temperatureThe reaction may require higher temperatures (up to 120 °C) to proceed at a reasonable rate.
Formation of side products (e.g., hydrodehalogenation) Catalyst decomposition or competing reaction pathwaysA slight adjustment of the ligand-to-palladium ratio may be beneficial. Ensure the reaction is not heated for an excessively long time after completion.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas.

Conclusion

The Buchwald-Hartwig amination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a challenging yet achievable transformation. Success hinges on the use of a highly active catalytic system, typically employing a bulky and electron-rich biarylphosphine ligand such as XPhos, in conjunction with a strong base like sodium tert-butoxide. The detailed protocol and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently perform this reaction and adapt it to their specific synthetic needs.

References

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.
  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Meadows, D. C., et al. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 58, 1-65.
  • Anisimov, A. V., et al. (2016). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 45(4), 1546-1555.
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Fors, B. P., & Buchwald, S. L. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 132(43), 15914-15917.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Nolan, S. P., et al. (2007). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Stradiotto, M., & Kelly, C. P. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 50(8), 1982-1993.
  • Gevorgyan, V., & Turlik, A. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Molecules, 27(2), 630.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3565-3572.
  • Ananikov, V. P., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3568.
  • Kashani, S. K., et al. (2020).
  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]

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nucleophilic aromatic substitution reactions of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Introduction: Strategic Functionalization via SNAr

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful and predictable method for the functionalization of electron-deficient aromatic rings.[1] Unlike electrophilic aromatic substitution, which relies on electron-rich arenes, the SNAr mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs) that activate the ring towards attack by a nucleophile.[2][3] This process is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise substitution patterns are critical for function.

This technical guide focuses on a particularly useful substrate: 1-Bromo-4-(tert-butyl)-2-nitrobenzene . This molecule is strategically designed for facile SNAr reactions. The key features include:

  • A Potent Activating Group: The nitro group (–NO₂) at the ortho position to the leaving group strongly activates the aromatic ring through both inductive and resonance effects, making the ring highly electrophilic.[3]

  • A Good Leaving Group: The bromine atom is an effective leaving group, facilitating the substitution process.

  • A Steric and Electronic Modifier: The tert-butyl group at the para position provides steric bulk and possesses a weak electron-donating inductive effect.[4] While its electronic influence is largely overridden by the powerful nitro group, its steric presence is a valuable tool for directing regioselectivity and modulating the physical properties of the resulting products.

This document provides a detailed exploration of the mechanistic principles governing the SNAr reactions of this substrate and offers robust, field-proven protocols for its reaction with common classes of nucleophiles, intended for researchers and professionals in chemical synthesis and drug development.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene proceeds via a well-established two-step addition-elimination mechanism.[5] This pathway is distinct from Sₙ1 and Sₙ2 reactions, as it involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

  • Step 1: Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon).[8] This initial attack is the slowest step of the reaction because it temporarily disrupts the aromaticity of the ring. The presence of the ortho-nitro group is crucial at this stage; it delocalizes the resulting negative charge through resonance, stabilizing the intermediate Meisenheimer complex.[2][9] This stabilization significantly lowers the activation energy for the addition step.[5]

  • Step 2: Elimination of the Leaving Group (Fast Step) : The aromaticity of the ring is restored in a rapid second step, where the leaving group (bromide ion) is expelled.[2] This rearomatization is the thermodynamic driving force for the elimination step.

The bulky tert-butyl group, being para to the site of substitution, does not sterically hinder the incoming nucleophile's approach to the ipso-carbon.[4] Its primary role is to occupy the C4 position, preventing other potential side reactions and influencing the solubility and crystalline nature of the products.

Caption: The Addition-Elimination mechanism of SNAr reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with two common classes of nucleophiles: amines and alkoxides. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification.

Protocol 1: Synthesis of N-Anilino-4-(tert-butyl)-2-nitrobenzene

This protocol details the reaction with an amine nucleophile, specifically aniline, to form a substituted nitroaniline derivative, a common scaffold in medicinal chemistry.

Materials & Equipment:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the substrate). Add aniline (1.2 eq) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. The base (K₂CO₃) acts as a scavenger for the HBr formed during the reaction.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-Anilino-4-(tert-butyl)-2-nitrobenzene.

Protocol 2: Synthesis of 1-Methoxy-4-(tert-butyl)-2-nitrobenzene

This protocol describes the substitution with an alkoxide nucleophile, a common method for synthesizing aryl ethers.

Materials & Equipment:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq)

  • Sodium methoxide (NaOMe, 1.5 eq), 25 wt% solution in methanol or solid

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Carefully add the sodium methoxide solution (1.5 eq) to the flask at room temperature. If using solid NaOMe, add it portion-wise as the reaction can be exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitoring: Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous residue three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase to obtain the crude product.

  • Purification: The resulting aryl ether is often pure enough for subsequent steps. If necessary, further purification can be achieved via flash chromatography.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the SNAr reaction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with various nucleophiles. Yields are estimates based on analogous reactions and may vary based on experimental scale and purity of reagents.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF110885-95
MorpholineK₂CO₃DMSO100690-98
Sodium MethoxideN/AMethanol653>95
Sodium ThiophenoxideN/ADMF80490-97

General Experimental Workflow

The logical flow of a typical SNAr experiment is outlined below. Adherence to this workflow ensures reproducibility and safety.

Workflow A 1. Reaction Setup - Add substrate & reagents - Inert atmosphere B 2. Reaction - Heat to target temp - Stir vigorously A->B C 3. Monitoring - TLC / LC-MS - Check for completion B->C C->B Continue reaction D 4. Workup - Quench reaction - Liquid-liquid extraction C->D Reaction complete E 5. Purification - Column chromatography - or Recrystallization D->E F 6. Analysis - NMR, MS, etc. - Purity assessment E->F

Caption: A generalized workflow for SNAr experiments.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS) and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. Retrieved from [Link]

  • Crampton, M. R., & Emokpae, T. A. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

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Application Note: Chemoselective Reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to 4-Bromo-3-(tert-butyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the chemoselective reduction of the nitro group in 1-Bromo-4-(tert-butyl)-2-nitrobenzene to yield 4-Bromo-3-(tert-butyl)aniline. The synthesis of substituted anilines is a cornerstone transformation in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The primary challenge in this specific conversion is the selective reduction of the nitro moiety without affecting the aryl bromide, a group susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.[3] This guide details a robust and scalable procedure using tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and reliable reagent for this type of transformation, ensuring high yield and purity of the target aniline.[4][5]

Introduction and Rationale

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis.[4] While numerous methods exist, including catalytic hydrogenation and other metal-based reductions (e.g., Fe/acid, Zn/acid), the choice of reagent is critical when sensitive functional groups are present.[3][4]

Method Selection Rationale:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often a highly efficient method for nitro reduction.[3] However, palladium catalysts are notorious for promoting the competitive hydrodehalogenation of aryl halides (C-Br bond cleavage), which would lead to the undesired by-product 4-(tert-butyl)aniline.[1][3] While specialized catalysts or conditions can sometimes mitigate this, the risk of product contamination remains high.[1][6]

  • Iron in Acidic Media (Béchamp Reduction): Using iron powder in acidic media (e.g., acetic acid or HCl) is a cost-effective and common industrial method.[3][7][8] It offers good chemoselectivity for the nitro group.

  • Tin(II) Chloride (SnCl₂): The reduction of nitroarenes using stannous chloride in an acidic environment is a well-established, mild, and highly chemoselective laboratory method.[4][9][10] It is particularly effective for substrates with reducible functional groups like halides. The reaction proceeds via a series of electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), with protons sourced from the solvent or acid.[9][10]

For this application, Tin(II) chloride dihydrate is selected as the reagent of choice due to its excellent track record in selectively reducing nitro groups in the presence of aryl bromides, its operational simplicity, and the mild reaction conditions required.[10]

Experimental Protocol

This protocol describes the reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to 4-Bromo-3-(tert-butyl)aniline.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier
1-Bromo-4-(tert-butyl)-2-nitrobenzeneC₁₀H₁₂BrNO₂274.1110.02.74 gSigma-Aldrich
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6335.0 (3.5 eq)7.90 gSpectrochem
Ethanol (95%)C₂H₅OH46.07-50 mL-
Ethyl AcetateC₄H₈O₂88.11-150 mL-
Sodium Hydroxide (50% aq. soln.)NaOH40.00-As needed-
Saturated Sodium Bicarbonate soln.NaHCO₃84.01-50 mL-
Brine (Saturated NaCl soln.)NaCl58.44-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene (2.74 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (7.90 g, 35.0 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Cooling and Quenching: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature. Cool the flask further in an ice bath.

  • Work-up - Basification: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 100 g). While stirring vigorously, slowly add 50% aqueous sodium hydroxide solution dropwise. A thick, white precipitate of tin hydroxides (Sn(OH)₂/Sn(OH)₄) will form. Continue adding NaOH solution until the pH of the aqueous slurry is >12. At this high pH, the amphoteric tin hydroxides will redissolve to form soluble stannates ([Sn(OH)₆]²⁻), resulting in a clearer, biphasic mixture.[11][12][13] This step is critical for preventing emulsions and simplifying the subsequent extraction.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Starting Material (1-Bromo-4-(tert-butyl)-2-nitrobenzene) in Ethanol B Add SnCl2·2H2O (3.5 equivalents) A->B C Heat to Reflux (80-85 °C, 2-4 h) B->C D Monitor by TLC C->D E Cool and Quench on Ice D->E F Basify with 50% NaOH to pH > 12 E->F G Extract with Ethyl Acetate (3x) F->G H Wash with H2O, NaHCO3, Brine G->H I Dry (MgSO4) and Concentrate H->I J Crude Product: 4-Bromo-3-(tert-butyl)aniline I->J K Purification (Optional Column Chromatography) J->K L Pure Product K->L

Caption: Workflow for the reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Product Characterization

The final product, 4-Bromo-3-(tert-butyl)aniline, should be characterized to confirm its identity and purity.

PropertyExpected Value
IUPAC Name 3-Bromo-4-(tert-butyl)aniline[14]
Molecular Formula C₁₀H₁₄BrN[14][15]
Molecular Weight 228.13 g/mol [14]
Appearance Liquid or low-melting solid[16][17]
Purity (by GC/HPLC) >95% (typical)[15][16]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2 (d), ~6.8 (d), ~6.6 (dd), ~3.6 (s, NH₂), ~1.4 (s, 9H, t-Bu).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~145, ~140, ~128, ~125, ~118, ~115, ~35, ~30.

  • Mass Spec (EI): m/z 227/229 (M⁺, bromine isotope pattern).

Safety and Troubleshooting

  • Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The basification step with 50% NaOH is highly exothermic and should be performed slowly with efficient cooling.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional portion of SnCl₂·2H₂O (0.5-1.0 eq) can be added.

    • Emulsion during Work-up: Persistent emulsions during extraction are almost always due to incomplete dissolution of tin salts.[11] Ensure the pH of the aqueous layer is strongly basic (>12) by adding more NaOH solution.[12] If necessary, filter the entire mixture through a pad of Celite before extraction.

    • Low Yield: Low yields can result from co-precipitation of the product with tin salts if the basification is incomplete.[13] Ensure thorough extraction of the basic aqueous layer.

Conclusion

The reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene using tin(II) chloride dihydrate in ethanol provides a reliable and high-yielding route to 4-Bromo-3-(tert-butyl)aniline. This protocol demonstrates excellent chemoselectivity, preserving the aryl bromide bond, and employs a straightforward work-up procedure that can be scaled effectively for laboratory synthesis. The key to a successful and clean extraction is the careful and complete basification of the reaction mixture to dissolve the tin by-products.

References

  • Gärtner, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

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  • Krasotkina, I., et al. (1998). Method of preparing 3-bromo-4-methylaniline. Russian Patent RU2102382C1.
  • Kallitsakis, M., et al. (2018). Reduction of Nitroarenes with SnCl2 in TBAB. ResearchGate. Available at: [Link]

  • Chen, F., et al. (2016). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications. Available at: [Link]

  • Reddy, T., et al. (2011). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. NIH National Center for Biotechnology Information. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Available at: [Link]

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  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-(tert-butyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • AOBChem USA. (n.d.). 3-bromo-4-(tert-butyl)aniline. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Available at: [Link]

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  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. Available at: [Link]

  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
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  • Llusar, R., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Catalyzed by Molybdenum Sulphide Clusters. ResearchGate. Available at: [Link]

  • Spectrochem. (n.d.). Home. Available at: [Link]

  • Xi'an Jiaotong University. (2022). Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites. Available at: [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Encumbered and Electron-Deficient Substrate in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[3] This guide provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

The successful coupling of this substrate is complicated by two key structural features:

  • Steric Hindrance: The bulky tert-butyl group ortho to the bromine atom creates significant steric congestion around the reaction center. This can impede the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.[4]

  • Electronic Deactivation: The strongly electron-withdrawing nitro group, also in an ortho position, significantly alters the electronic properties of the aryl bromide. While electron-withdrawing groups can sometimes facilitate the initial oxidative addition step, they can also pose challenges in other stages of the reaction.[5]

This application note will provide a robust protocol to overcome these challenges, delving into the rationale behind the selection of each reaction component and offering insights into potential pitfalls and troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)(Ar')L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(Ar')L2

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[7]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

This protocol is designed for the coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with a generic arylboronic acid. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction time.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
1-Bromo-4-(tert-butyl)-2-nitrobenzene274.131.0274 mgThe limiting reagent.
Arylboronic AcidVaries1.2 - 1.5VariesA slight excess ensures complete consumption of the aryl bromide.
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mgA common and effective palladium precursor.
SPhos410.530.0416.4 mgA bulky, electron-rich phosphine ligand, ideal for sterically hindered substrates.[9]
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0276 - 415 mgA common and effective base. Anhydrous is preferred.
1,4-Dioxane88.11-5 mLAnhydrous and degassed.
Water18.02-1 mLDegassed. The aqueous phase is crucial for the transmetalation step with many boronic acids.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying the organic extract.
Ethyl Acetate88.11-For extraction
Hexanes--For chromatography
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene (274 mg, 1.0 mmol), the arylboronic acid (1.2-1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276-415 mg, 2.0-3.0 mmol).

    • Rationale: The use of a bulky and electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition of the sterically hindered aryl bromide and for stabilizing the palladium catalyst.[9] A slight excess of the boronic acid drives the reaction to completion.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand.

    • Rationale: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Dioxane is a good solvent for the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[6] Degassing the solvents removes dissolved oxygen.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

    • Rationale: Heating is generally required to overcome the activation energy of the reaction, especially with challenging substrates. Vigorous stirring is necessary to ensure proper mixing of the biphasic system.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Rationale: This standard aqueous work-up removes the inorganic salts and other water-soluble impurities.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

    • Rationale: Chromatography is usually necessary to isolate the pure biaryl product from unreacted starting materials, the boronic acid homocoupling product, and other minor byproducts.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure that the reaction was performed under a strict inert atmosphere. The palladium catalyst and phosphine ligand are sensitive to oxygen.

    • Insufficient Heating: For particularly challenging substrates, a higher reaction temperature may be required.

    • Choice of Base: If potassium carbonate is ineffective, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.[10]

    • Ligand Choice: While SPhos is a good starting point, other bulky biaryl phosphine ligands like RuPhos or BrettPhos could be screened for improved results.[9]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if the oxidative addition is slow. Using a slight excess of the boronic acid, rather than a large excess, can minimize this.

    • Protodeboronation: The boronic acid can be cleaved by water, especially at elevated temperatures. Using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this issue.[2]

  • Safety Precautions:

    • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

    • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Conclusion

The Suzuki-Miyaura coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, while challenging, can be successfully achieved with careful consideration of the reaction parameters. The use of a bulky, electron-rich phosphine ligand is paramount to overcoming the steric and electronic hurdles presented by this substrate. The protocol detailed in this application note provides a solid foundation for researchers and drug development professionals to synthesize valuable biaryl compounds derived from this versatile building block.

References

  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • ACS Publications. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Sandiego.edu. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-4-(tert-butyl)-2-nitrobenzene (TBNB) is a versatile, tri-functionalized aromatic building block that serves as a linchpin in the synthesis of lipophilic pharmacophores. Its unique substitution pattern—combining an electrophilic bromine handle, a nitrogen-rich nitro precursor, and a bulky lipophilic tert-butyl group—allows for divergent synthetic pathways. This application note details three critical workflows: (1) Chemoselective Cross-Coupling , (2) Indole Construction via Bartoli Cyclization , and (3) Benzimidazole Formation via SNAr/Reduction cascades . We provide validated protocols, mechanistic insights, and safety guidelines to maximize yield and purity in complex molecule synthesis.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Implication
CAS 10325-06-1 (and isomers)Verify regiochemistry (Br @ C1, NO2 @ C2, t-Bu @ C4).
Structure C₁₀H₁₂BrNO₂Br (C1): Activated for Pd-catalyzed coupling or SNAr.NO₂ (C2): Ortho-directing; precursor to amines/nitrenes.t-Butyl (C4): Increases logP; metabolically stable steric anchor.
Electronic State Electron-DeficientThe ortho-nitro group activates the C-Br bond for nucleophilic attack (SNAr) and oxidative addition (Pd).
Physical State Pale Yellow SolidMP: ~50-55°C. Handle as a low-melting solid.

Strategic Insight: The ortho-relationship between the nitro and bromo groups is the key reactivity driver. Unlike simple aryl halides, TBNB allows for "ortho-manipulation" strategies where the nitro group assists in cyclization after the bromine has been engaged, or vice-versa.

Divergent Synthetic Workflows[1]

The following Graphviz diagram illustrates the three primary synthetic pathways available for TBNB, highlighting the decision points for medicinal chemists.

TBNB_Pathways Start 1-Bromo-4-(tert-butyl) -2-nitrobenzene PathA Path A: C-C Coupling (Suzuki-Miyaura) Start->PathA Ar-B(OH)2 Pd(dppf)Cl2 PathB Path B: Indole Synthesis (Bartoli Reaction) Start->PathB Vinyl Grignard -78°C PathC Path C: SNAr + Cyclization (Benzimidazole) Start->PathC R-NH2, Base Heat Biaryl Biaryl Nitro Precursor (Retains NO2 for later) PathA->Biaryl Indole 7-Bromo-5-(tert-butyl)-indole (Br retained for late-stage) PathB->Indole 3 eq. VinylMgBr AmineInt N-Substituted Aniline PathC->AmineInt Benzim 1-Substituted-5-(tert-butyl) -benzimidazole AmineInt->Benzim 1. Reduction (Fe/HCl) 2. Cyclization (HC(OEt)3)

Figure 1: Divergent synthetic pathways for 1-Bromo-4-(tert-butyl)-2-nitrobenzene. Path A prioritizes scaffold extension; Path B and C prioritize heterocycle formation.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple the C1-Bromine with an aryl boronic acid while preserving the nitro group for future reduction. Challenge: The electron-withdrawing nitro group makes the C-Br bond highly reactive, but can also poison sensitive catalysts. Solution: Use of a robust ferrocenyl ligand system (dppf) and mild base.

Reagents:

  • TBNB (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Setup: Charge a reaction vial with TBNB (258 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (5 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Note: The nitro group activates the bromide, so oxidative addition is fast. Avoid overheating (>100°C) to prevent homocoupling or de-bromination.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Bartoli Indole Synthesis

Objective: To convert the nitro group directly into an indole ring.[1] Mechanism: 1-Bromo-4-(tert-butyl)-2-nitrobenzene reacts with 3 equivalents of vinyl magnesium bromide.[1] The ortho-bromine is surprisingly tolerated if temperature is strictly controlled, yielding a 7-bromo-5-(tert-butyl)indole . This product is highly valuable as the bromine remains available for further functionalization (e.g., C7-arylation).

Reagents:

  • TBNB (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask and cool to -40°C under N₂.

  • Substrate Addition: Dissolve TBNB (1.0 mmol) in anhydrous THF (10 mL) and add to the flask.

  • Grignard Addition: Add Vinylmagnesium bromide dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature below -30°C. The reaction is exothermic.

  • Cyclization: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours. The solution will turn dark brown/red.

  • Quench: Pour the mixture into saturated aqueous NH₄Cl (cold).

  • Extraction: Extract with diethyl ether (3x).

  • Purification: Silica gel chromatography. The indole is typically less polar than the starting nitro compound.

Protocol C: Benzimidazole Synthesis via SNAr/Reduction

Objective: To utilize the nitro-activated bromine for nucleophilic aromatic substitution (SNAr) followed by reductive cyclization.

Step 1: SNAr Displacement

  • Dissolve TBNB (1.0 mmol) in DMF (3 mL).

  • Add Primary Amine (R-NH₂, 1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 60°C for 2 hours. The color typically shifts to deep orange/red (aniline formation).

  • Isolate the N-alkyl-4-(tert-butyl)-2-nitroaniline intermediate.

Step 2: Reductive Cyclization

  • Suspend the intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5 equiv) and NH₄Cl (5 equiv). Heat to reflux for 1 hour (reduces NO₂ to NH₂).

  • Filter off iron sludge. Concentrate the filtrate.

  • Cyclization: Reflux the crude diamine in Triethyl Orthoformate (HC(OEt)₃) with catalytic p-TsOH for 3 hours.

  • Result: 1-Substituted-5-(tert-butyl)benzimidazole.

Safety & Handling Guidelines

Hazard ClassRiskMitigation Strategy
Nitroaromatics Explosion PotentialDo not heat neat residues >150°C. Use blast shields for gram-scale Bartoli reactions.
Alkyl Halides Skin SensitizationThe benzylic-like bromide (though aryl) and nitro group suggest potential sensitization. Double-glove (Nitrile).
Grignard Reagents FlammabilityUse anhydrous solvents; quench excess reagent slowly at low temperature.

Waste Disposal: All aqueous waste containing nitroaromatics must be segregated from general organic waste and treated as hazardous chemical waste due to potential ecotoxicity.

References

  • Bartoli Indole Synthesis: Bartoli, G., et al. "Reaction of Nitroarenes with Vinyl Grignard Reagents: A Method for the Synthesis of Indoles."[1] Tetrahedron Letters, 1989.

  • Suzuki Coupling of Nitroarenes: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.

  • Benzimidazole Synthesis: Bahrami, K., et al. "One-Pot Synthesis of Benzimidazoles from o-Nitroanilines." Tetrahedron Letters, 2011.

Disclaimer: This Application Note is for research purposes only. Users must perform their own safety assessments before conducting these experiments.

Sources

Troubleshooting & Optimization

strategies for optimizing the yield of 1-Bromo-4-(tert-butyl)-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind the experimental steps to ensure a successful and high-yield synthesis.

Introduction: The Chemistry of Nitration

The synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, the aromatic ring of 1-bromo-4-tert-butylbenzene acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][3]

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the bromo and tert-butyl groups. Both are ortho-, para-directors. However, the bulky tert-butyl group sterically hinders the ortho-position, leading to the preferential formation of the product where the nitro group is introduced at the other ortho-position relative to the bromine atom.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, providing explanations and actionable solutions.

Problem Potential Cause(s) Solution(s) & Scientific Rationale
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of unwanted isomers or di-nitro products. 3. Loss during work-up: Product loss during extraction or washing steps. 4. Nitrodebromination: Replacement of the bromo group with a nitro group.1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently to maximize contact between reactants. 2. Control temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture to minimize the formation of di-nitro byproducts, which is more likely at higher temperatures.[4] 3. Careful work-up: Ensure complete extraction by using an adequate amount of a suitable organic solvent. Minimize the number of washing steps to prevent product loss. 4. Control acid concentration: The degree of nitrodebromination can increase with the dilution of sulfuric acid.[5] Using concentrated acids is crucial.
Formation of Multiple Isomers 1. Incorrect directing effects: Misunderstanding the directing effects of the bromo and tert-butyl groups. 2. Reaction temperature: Higher temperatures can sometimes lead to less selective reactions.1. Understand regioselectivity: Both bromine and the tert-butyl group are ortho-, para-directors. The nitro group will primarily add to the positions ortho and para to these groups. Due to sterics from the tert-butyl group, the main product is 1-bromo-4-(tert-butyl)-2-nitrobenzene. 2. Maintain low temperature: Running the reaction at a controlled low temperature can enhance the kinetic product's formation, which is often the desired isomer.
Product is an Oil or Fails to Solidify 1. Presence of impurities: Isomeric byproducts or residual starting material can lower the melting point of the product mixture. 2. Incomplete reaction: A significant amount of unreacted starting material remains.1. Purification: Recrystallization is a highly effective method for purifying the product. A mixture of hexanes and ethyl acetate is reported to yield high-purity crystals.[6] Ethanol can also be used.[1] 2. Reaction monitoring: Use TLC to ensure the reaction has gone to completion before initiating the work-up.
Dark Brown or Black Reaction Mixture 1. Overheating: Excessive heat can lead to the formation of undesired byproducts and decomposition, often indicated by the evolution of dark yellow-brown gas.[1] 2. Reaction with impurities: Impurities in the starting material or reagents can lead to side reactions and discoloration.1. Strict temperature control: Use an ice bath to maintain the recommended temperature range throughout the addition of the nitrating mixture. If discoloration occurs, cool the reaction mixture immediately.[1] 2. Use pure reagents: Ensure that the starting materials and acids are of high purity to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary in this reaction? Can I use nitric acid alone?

A1: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[2][3] Nitric acid alone is generally not a strong enough electrophile to react efficiently with a deactivated aromatic ring like 1-bromo-4-tert-butylbenzene. The reaction would be significantly slower and may not proceed to completion.

Q2: What is the purpose of pouring the reaction mixture over ice during the work-up?

A2: Pouring the acidic reaction mixture over ice serves two main purposes. First, it rapidly quenches the reaction by diluting the acid and lowering the temperature, preventing further reaction or side reactions. Second, the desired product is typically insoluble in water, so this step facilitates its precipitation as a solid, which can then be collected by filtration.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product's Rf value with that of the starting material.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).

Q4: What are the main safety precautions I should take during this synthesis?

A4: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Handling Acids: Always add the acid slowly and in a controlled manner. When preparing the nitrating mixture, add the sulfuric acid to the nitric acid while cooling in an ice bath. Never add water to concentrated acid.

  • Emergency Preparedness: Have an eyewash station and safety shower readily accessible.[9]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Materials and Reagents:

  • 1-Bromo-4-tert-butylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Hexanes

  • Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, carefully add a specific volume of concentrated nitric acid.

    • Cool the flask in an ice bath.

    • Slowly, and with constant stirring, add an equimolar or slightly excess amount of concentrated sulfuric acid to the nitric acid.

    • Keep the nitrating mixture in the ice bath until ready for use.

  • Nitration Reaction:

    • In a separate round-bottom flask equipped with a stir bar, dissolve 1-bromo-4-tert-butylbenzene in a minimal amount of a suitable solvent if necessary (often, the reaction can be run neat).

    • Cool the flask containing the starting material to 0-5 °C using an ice bath.

    • Slowly, add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-bromo-4-tert-butylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice with stirring.

    • A solid precipitate of the crude product should form.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • If the product is an oil, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain the pure 1-Bromo-4-(tert-butyl)-2-nitrobenzene.[6]

    • Dry the purified crystals in a vacuum oven.

Visualizing the Process

Reaction Mechanism:

reaction_mechanism cluster_0 Generation of Electrophile HNO3 HNO₃ H2SO4 H₂SO₄ H2NO3_plus H₂NO₃⁺ H2SO4->H2NO3_plus + HNO₃ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O HSO4_minus HSO₄⁻ HSO4_minus->H2SO4 + H⁺ StartingMaterial 1-Bromo-4-(tert-butyl)benzene Intermediate Arenium Ion Intermediate StartingMaterial->Intermediate + NO₂⁺ Product 1-Bromo-4-(tert-butyl)-2-nitrobenzene Intermediate->Product - H⁺

Caption: Formation of the nitronium ion and subsequent electrophilic aromatic substitution.

Troubleshooting Workflow:

troubleshooting_workflow Start Low Yield or Impure Product CheckTemp Was Temperature Controlled? Start->CheckTemp CheckTime Was Reaction Monitored to Completion (TLC)? CheckTemp->CheckTime Yes HighTemp High Temp → Di-nitration/Side Reactions CheckTemp->HighTemp No CheckPurity Are Reagents Pure? CheckTime->CheckPurity Yes IncompleteRxn Incomplete Reaction → Low Conversion CheckTime->IncompleteRxn No ImpureReagents Impure Reagents → Side Products CheckPurity->ImpureReagents No Purify Purify by Recrystallization CheckPurity->Purify Yes OptimizeTemp Optimize Temperature Control (0-5 °C) HighTemp->OptimizeTemp OptimizeTime Increase Reaction Time / Monitor with TLC IncompleteRxn->OptimizeTime UsePure Use High Purity Reagents ImpureReagents->UsePure OptimizeTemp->Purify OptimizeTime->Purify UsePure->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). The Organic Chemistry Tutor. Retrieved from [Link]

  • 1-Bromo-4-tert-butylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved from [Link]

  • the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]

  • NITRATION. (n.d.).
  • Nitration and aromatic reactivity. (n.d.).
  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. Retrieved from [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009, May 7). ACS Publications. Retrieved from [Link]

  • analytical methods. (n.d.).
  • 1-Bromo-4-tert-butyl-2-nitrobenzene. (n.d.). Chemsrc. Retrieved from [Link]

  • Analytical methods and achievability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2. (2022, May 12). Columbus Chemical. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, standardized protocol and troubleshooting advice for the purification of 1-Bromo-4-(tert-butyl)-2-nitrobenzene by recrystallization. It is intended for researchers, medicinal chemists, and process development scientists.

Core Principles: Why Recrystallize?

Recrystallization is a powerful purification technique for solid organic compounds. It leverages the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent.

  • Crystal Formation: Allowing the solution to cool slowly, which decreases the solubility of the target compound, causing it to crystallize.

  • Purification: Impurities remain in the solution (mother liquor) as the pure compound selectively crystallizes.

  • Isolation: Separating the pure crystals from the mother liquor.

The success of this technique hinges on the careful selection of an appropriate solvent.

Compound Properties & Solvent Selection Rationale

Understanding the physicochemical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is critical for designing an effective recrystallization protocol.

Table 1: Physicochemical Properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

PropertyValueSource
CAS Number 70729-05-4ChemSrc
Molecular Formula C₁₀H₁₂BrNO₂ChemSrc
Molecular Weight 258.11 g/mol PubChem[1]
Boiling Point 271.7 ± 20.0 °C at 760 mmHgChemSrc
Melting Point Not empirically determined in available literature. Must be determined experimentally post-purification.
Appearance Likely a solid at room temperature, typical for substituted nitrobenzenes.Inferred
Solvent Selection Strategy

The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Given the molecule's structure—a bulky nonpolar tert-butyl group and polar bromo and nitro groups—solvents of intermediate polarity are excellent starting points.

Table 2: Recommended Solvents for Screening

SolventBoiling Point (°C)Rationale & Considerations
Ethanol (95%) 78Often a good first choice for aromatic nitro compounds.[2] The water content can decrease solubility at lower temperatures, aiding crystallization.
Isopropanol 82Similar to ethanol, its slightly higher boiling point allows for a wider temperature gradient.
Methanol 65Higher polarity may lead to good dissolution when hot, but its lower boiling point provides a smaller cooling range.
Hexanes/Heptane 69 / 98Nonpolar solvents. The compound may have low solubility even when hot. Best used as an anti-solvent in a mixed-solvent system.
Toluene 111The high boiling point provides a large temperature differential, but care must be taken to avoid "oiling out" if the compound's melting point is below this temperature.
Ethyl Acetate 77A moderately polar solvent that is often effective for a wide range of organic compounds.

Recommendation: Begin screening with ethanol or isopropanol . These solvents often provide the optimal balance of solubility characteristics for substituted aromatic compounds.

Standardized Recrystallization Protocol

This protocol is designed for a ~1-5 gram scale. Adjust volumes accordingly for different scales.

Step 1: Solvent Screening (Microscale)

Before committing to a bulk recrystallization, screen potential solvents to find the most suitable one.

  • Place ~50 mg of the crude 1-Bromo-4-(tert-butyl)-2-nitrobenzene into a small test tube.

  • Add the selected solvent (e.g., ethanol) dropwise at room temperature, stirring after each addition. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath.

  • Observe: An ideal solvent will show prolific crystal formation upon cooling. If the compound remains dissolved or "oils out," the solvent is not suitable.

Step 2: Bulk Recrystallization Workflow
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar.

    • Add a small amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture on a hotplate with stirring.

    • Add more hot solvent in small portions until the solid completely dissolves. Crucial: Use the minimum amount of hot solvent necessary to achieve full dissolution. Excess solvent will reduce your final yield.

  • Decolorization (Optional):

    • If the hot solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip).

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary):

    • This step is required if there are insoluble impurities (like dust or the charcoal from the previous step).

    • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. The goal is to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Continue to pull a vacuum for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystalline product to a watch glass and allow it to air dry, or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (once established) indicates high purity. A broad melting range suggests the presence of impurities.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_analysis Analysis Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure MP Melting Point Analysis Pure->MP

Caption: Recrystallization workflow for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Troubleshooting Guide & FAQs

Q1: The compound "oiled out" instead of crystallizing. What should I do?

  • Cause: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. The compound melts before it dissolves and then separates as an oil upon cooling.

  • Solution 1 (Reheat & Add Solvent): Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Then, allow it to cool slowly again.

  • Solution 2 (Change Solvent): Choose a solvent with a lower boiling point.

  • Solution 3 (Induce Crystallization): Vigorously scratch the inside of the flask with a glass rod at the surface of the oil. This can provide a surface for nucleation.

Q2: No crystals have formed, even after cooling in an ice bath. What's wrong?

  • Cause 1 (Too Much Solvent): You may have used too much solvent during the dissolution step.

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.

  • Cause 2 (Supersaturation): The solution may be supersaturated and reluctant to crystallize.

  • Solution 2a (Scratching): Scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.

  • Solution 2b (Seed Crystals): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.

Q3: My yield is very low. How can I improve it?

  • Cause 1 (Excess Solvent): Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.

  • Solution 1: Be meticulous in using the absolute minimum amount of hot solvent to dissolve the crude solid.

  • Cause 2 (Premature Crystallization): The product may have crystallized in the filter paper during hot filtration.

  • Solution 2: Ensure your funnel and receiving flask are sufficiently pre-heated. Perform the hot filtration step as quickly as possible.

  • Cause 3 (Insufficient Cooling): Not cooling the solution for long enough or to a low enough temperature.

  • Solution 3: Ensure the flask spends at least 30-60 minutes in a well-maintained ice-water bath.

Q4: The recrystallized product is still colored or shows a broad melting point.

  • Cause 1 (Inefficient Impurity Removal): The chosen solvent may not be optimal for separating the specific impurities present.

  • Solution 1: Try a different recrystallization solvent.

  • Cause 2 (Rapid Crystallization): If the solution cooled too quickly, impurities can become trapped within the crystal lattice.

  • Solution 2: Ensure the solution cools slowly and without disturbance to room temperature before moving it to an ice bath.

  • Cause 3 (Colored Impurities): Persistent color may be due to highly conjugated impurities.

  • Solution 3: Incorporate a decolorizing charcoal step before crystallization.

  • Cause 4 (Incomplete Washing): The mother liquor, which contains the impurities, was not fully washed from the crystals.

  • Solution 4: Ensure the crystals are washed with a small amount of ice-cold fresh solvent during vacuum filtration.

References

  • Chemsrc. 1-Bromo-4-tert-butyl-2-nitrobenzene. Available at: [Link]

  • PubChem. 2-Bromo-1-tert-butyl-4-nitrobenzene. Available at: [Link]

  • Google Patents.Method of crystallizing nitro products.

Sources

Technical Support Center: Purification of 1-Bromo-4-(tert-butyl)-2-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to consider before starting column chromatography?

A1: Understanding the physicochemical properties of your target compound is the foundation of a successful separation. For 1-Bromo-4-(tert-butyl)-2-nitrobenzene (MW: 258.11 g/mol ), the key features are:

  • Polarity: The presence of a nitro group (-NO₂) makes the molecule significantly more polar than its precursor, 1-bromo-4-(tert-butyl)benzene.[1] The nitro group is strongly electron-withdrawing and deactivating.[2] This polarity dictates its interaction with the stationary phase and its solubility in various mobile phases.

  • UV Activity: The aromatic ring and nitro group constitute a chromophore, making the compound readily visible under UV light (typically at 254 nm).[3] This is the easiest non-destructive method for visualizing spots on a Thin Layer Chromatography (TLC) plate.

  • Stability: While generally stable, nitroaromatic compounds can sometimes be sensitive to highly acidic or basic conditions. Standard silica gel is acidic and may cause degradation in sensitive compounds.[4] It is crucial to assess the stability of your compound on silica gel before committing to a large-scale column.

  • Potential Impurities: The synthesis of this compound typically involves the nitration of 1-bromo-4-(tert-butyl)benzene.[2] Potential impurities include unreacted starting material, isomers (like 1-bromo-4-(tert-butyl)-3-nitrobenzene), and di-nitrated byproducts. These impurities will have different polarities, which is the basis for their separation by chromatography.

Q2: How do I select the right stationary phase? Is standard silica gel always the best choice?

A2: Silica gel is the most common and cost-effective stationary phase for normal-phase chromatography and is the recommended starting point. However, it is not universally applicable.

  • Standard Silica Gel: Use this as your first choice. Its slightly acidic nature is generally not a problem for this compound.

  • Deactivated Silica: If you observe significant streaking or disappearance of your compound on a TLC plate (an indication of decomposition), your compound may be unstable on silica.[4] You can deactivate the silica gel to reduce its acidity before running the column.

  • Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. If your compound is sensitive to the acidity of silica, neutral alumina can be an excellent alternative.[4]

  • Reversed-Phase Silica (C18): While less common for this type of purification, reversed-phase chromatography can be used.[4][5] Here, the stationary phase is nonpolar (C18), and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[4][6][7] This is particularly useful if the impurities are very different in polarity from your product.

Q3: How do I develop an optimal mobile phase (solvent system) for my separation?

A3: The key to a good separation is selecting a mobile phase that provides a significant difference in the retention factor (Rƒ) between your target compound and its impurities. The ideal Rƒ for the target compound on a TLC plate is between 0.25 and 0.35.[8]

Step-by-Step Protocol for Solvent System Development:

  • Start with a Standard System: A mixture of a nonpolar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a classic starting point for normal-phase chromatography.[8]

  • Run Test TLCs:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture on several TLC plates.

    • Run each plate in a chamber with a different solvent ratio (e.g., 9:1 Hexanes:Ethyl Acetate, 4:1 Hexanes:Ethyl Acetate, 1:1 Hexanes:Ethyl Acetate).

  • Analyze the Results:

    • Visualize the plates under a UV lamp.[3] Circle the spots with a pencil.

    • Calculate the Rƒ for each spot (Rƒ = distance spot traveled / distance solvent traveled).

    • The goal is to find a system where your product has an Rƒ of ~0.25-0.35 and is well-separated from all other spots.

  • Optimize for Selectivity: If two spots are too close, you need to change the selectivity. This is achieved not just by changing the solvent ratio, but by changing one of the solvents. For instance, you could try a Hexanes:Dichloromethane system to see if it improves the separation compared to Hexanes:Ethyl Acetate.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Problem 1: My spots are streaking on the TLC plate and the bands are broad on the column.
Potential Cause Explanation & Solution
Sample Overload Too much sample was spotted on the TLC or loaded onto the column. This saturates the stationary phase, leading to tailing. Solution: Use a more dilute sample for TLC. For the column, ensure you are not exceeding the recommended sample load for your column size (typically 1-5% of the silica gel weight).
Compound Instability The compound may be degrading on the acidic silica gel.[4] This can be tested by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, degradation is likely. Solution: Consider using deactivated silica or switching to neutral alumina.[4]
Inappropriate Loading Solvent The sample was dissolved in a solvent that is too polar. If the loading solvent is much stronger than the mobile phase, it will carry the compound down the column in a diffuse band before the separation can properly begin. Solution: Dissolve the sample in the minimum amount of the mobile phase or a slightly less polar solvent.[9] If solubility is an issue, use a stronger solvent like dichloromethane to dissolve the sample, then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder ("dry loading").[10] This powder can then be carefully added to the top of the column.
Problem 2: The separation is poor; my product is co-eluting with an impurity.
Potential Cause Explanation & Solution
Suboptimal Mobile Phase The chosen solvent system does not have sufficient selectivity for the compounds in your mixture. Solution: Re-evaluate your mobile phase using TLC. Try different solvent combinations (e.g., substitute ethyl acetate with dichloromethane or tert-butyl methyl ether) to find a system that maximizes the ΔRƒ.[7]
Column Was Poorly Packed Cracks, channels, or an uneven surface in the silica bed will lead to uneven solvent flow and poor separation. Solution: Ensure the column is packed uniformly as a slurry and that the surface is perfectly flat.[11] After adding the sample, carefully add a thin layer of sand to protect the surface from being disturbed when you add more eluent.[9]
Using Isocratic Elution for a Complex Mixture If impurities are very close in polarity, a single solvent mixture (isocratic elution) may not be enough. Solution: Use a gradient elution.[4] Start with a less polar solvent system to elute the less polar impurities. Then, gradually increase the percentage of the more polar solvent to elute your target compound, leaving the more polar impurities behind on the column.
Problem 3: I can't see my compound on the TLC plate.
Potential Cause Explanation & Solution
Improper Visualization Technique The compound may not be visible to the naked eye. Solution: 1-Bromo-4-(tert-butyl)-2-nitrobenzene is aromatic and should be visible under a 254 nm UV lamp.[3] If UV is ineffective, try a universal stain like iodine (I₂), which often visualizes aromatic compounds as yellow-brown spots.[3]
Compound is Too Dilute The concentration of the spotted sample is too low to be detected. Solution: Concentrate your sample before spotting it on the TLC plate.
Compound Didn't Elute The compound is highly polar and has not moved from the baseline. Solution: Your mobile phase is not polar enough. Re-run the TLC with a more polar solvent system (e.g., increase the percentage of ethyl acetate).[4]

Experimental Workflows & Diagrams

Workflow for Purification of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

The following diagram outlines the logical flow from crude product to purified material.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Reaction Mixture tlc Develop Solvent System via TLC (Target Rf ≈ 0.25-0.35) crude->tlc Test various solvent ratios pack Pack Column with Silica Gel tlc->pack Optimal system found load Load Sample (Wet or Dry Loading) pack->load elute Elute with Chosen Solvent System (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure G cluster_sep Separation Issues cluster_elution Elution Issues start Problem Observed poor_sep Poor Separation / Co-elution start->poor_sep streaking Streaking / Tailing Bands start->streaking no_elution Compound Not Eluting start->no_elution too_fast Compound Elutes Too Fast start->too_fast sol_gradient Try Gradient Elution or Change Solvent Selectivity poor_sep->sol_gradient sol_loading Check Sample Loading: - Reduce amount - Use dry loading method streaking->sol_loading sol_stability Test for Compound Stability (Consider Alumina) streaking->sol_stability sol_polarity_inc Increase Mobile Phase Polarity no_elution->sol_polarity_inc sol_polarity_dec Decrease Mobile Phase Polarity too_fast->sol_polarity_dec

Sources

methods for removing impurities from 1-Bromo-4-(tert-butyl)-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. As a crucial building block in medicinal chemistry and materials science, the purity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is paramount for the success of subsequent reactions.[1] This guide explains the causality behind experimental choices, offering field-proven insights to overcome common purification challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the purification of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in a question-and-answer format.

Question 1: My crude product is a yellow oil or a low-melting, sticky solid, not the expected crystalline material. What is the cause and how do I fix it?

Answer:

This is a common issue primarily caused by the presence of isomeric impurities and residual solvents. The nitration of 1-bromo-4-tert-butylbenzene can produce multiple isomers because both the bromo and tert-butyl groups are ortho-, para- directors.[2][3][4] The primary isomeric impurity is typically 2-Bromo-1-(tert-butyl)-4-nitrobenzene .[5] These isomers can form a eutectic mixture with the desired product, depressing the melting point and preventing proper crystallization.

Causality:

  • Isomeric Impurities: The formation of multiple products is a fundamental outcome of the electrophilic aromatic substitution mechanism on a di-substituted benzene ring.[2] While the desired 2-nitro isomer is often the major product, significant amounts of other isomers can form.

  • Residual Solvents/Acids: Incomplete removal of reaction solvents (e.g., acetic acid) or the nitrating agents (sulfuric and nitric acid) will result in an impure, oily product.[6]

Solution Workflow:

  • Initial Acid Removal: First, ensure all acidic residues are removed. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acids), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate it under reduced pressure.

  • Purification via Recrystallization: Recrystallization is the most effective first-line technique for removing the bulk of impurities.[7] It relies on the difference in solubility between the desired product and impurities in a specific solvent.[8]

    • Recommended Protocol: See the detailed "Protocol 1: Optimized Recrystallization" section below. Ethanol or a mixed solvent system of hexanes/ethyl acetate is often effective.[2][9]

  • Purification via Column Chromatography: If recrystallization fails to yield a pure product, or if isomers are particularly difficult to separate, column chromatography is the definitive method.[10]

    • Recommended Protocol: See "Protocol 2: High-Resolution Flash Column Chromatography" . This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) due to polarity differences.[10]

Question 2: My TLC analysis of the crude product shows multiple spots. How do I interpret this and select a purification strategy?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of a mixture of compounds. Each spot represents a different compound with a unique polarity. By comparing the spots to a standard of your starting material, you can identify unreacted reagents. The remaining spots are likely your desired product and isomeric byproducts.

Interpretation and Strategy:

  • Spot Identification:

    • Starting Material: The least polar spot (highest Rf value) is often the unreacted 1-Bromo-4-(tert-butyl)benzene, as it lacks the polar nitro group.

    • Product and Isomers: The spots with lower Rf values are the nitrated products. The desired product and its isomers will likely have very similar Rf values, making them appear close together.

  • Choosing a Method:

    • Large Rf Separation: If there is a significant difference in Rf between the major product spot and the impurities, recrystallization may be sufficient.

    • Close Rf Separation: If the spots are very close together (ΔRf < 0.2), this indicates similar polarities, and column chromatography is necessary for effective separation.

G TLC TLC Analysis of Crude Product Spots Observe Spots TLC->Spots Decision Evaluate Rf Separation Spots->Decision Recrystallization Proceed with Recrystallization Decision->Recrystallization  Large ΔRf   Chromatography Perform Column Chromatography Decision->Chromatography  Small ΔRf (<0.2)   Impure Product is Impure Recrystallization->Impure Purity still low Impure->Chromatography

Caption: Decision workflow for choosing a purification method based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene?

A1: The primary impurities arise from the nature of the electrophilic nitration reaction on the substituted benzene ring.

Impurity NameStructureMolecular Weight ( g/mol )Probable Cause
1-Bromo-4-(tert-butyl)benzeneC₁₀H₁₃Br213.11[11]Incomplete nitration reaction.
2-Bromo-1-(tert-butyl)-4-nitrobenzeneC₁₀H₁₂BrNO₂258.11[5]Isomeric byproduct from nitration at the position ortho to the tert-butyl group.
Dinitro-substituted productsC₁₀H₁₁BrN₂O₄303.11Over-nitration due to harsh reaction conditions (excess nitric acid or high temp).
Sulfuric Acid / Nitric AcidH₂SO₄ / HNO₃N/AIncomplete workup and washing of the crude product.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is essential for unambiguous confirmation:

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. Impurities will cause the melting point to be depressed and broad.[12]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR will show a characteristic splitting pattern for the aromatic protons, confirming the substitution pattern.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the strong asymmetric and symmetric stretches for the nitro group (typically around 1530 and 1350 cm⁻¹).

Experimental Protocols
Protocol 1: Optimized Recrystallization

This protocol is designed to efficiently remove non-isomeric impurities and, in favorable cases, separate the desired product from its isomers.[2]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] Ethanol or a hexane/ethyl acetate mixture are good starting points.[2][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen cold solvent. Heat the mixture to boiling (using a hot plate and a condenser).[8]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Add the hot solvent dropwise to the boiling mixture until all the solid just dissolves.[2] Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals on the funnel with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G cluster_0 Dissolution Phase cluster_1 Crystallization Phase cluster_2 Isolation Phase A Place Crude Solid in Flask B Add Minimal Hot Solvent Until Dissolved A->B C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Standard workflow for the recrystallization of an organic solid.

Protocol 2: High-Resolution Flash Column Chromatography

This method is ideal for separating compounds with similar polarities, such as isomers.[15]

  • Solvent System (Mobile Phase) Selection: Use TLC to determine an optimal solvent system. The goal is to find a mixture (e.g., hexanes and ethyl acetate) that gives the desired product an Rf value of approximately 0.3-0.4 and provides the best possible separation from other spots.

  • Column Packing (Stationary Phase):

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.

    • Collect the eluent in fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

References
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. Published 2011 Sep 17.
  • ChemicalBook. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis.
  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-methyl-2-nitrobenzene.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Organic Syntheses Procedure. (n.d.). Benzene, 1-bromo-3-nitro.
  • Benchchem. (n.d.). Synthesis routes of 1-Bromo-4-tert-butylbenzene.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
  • PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene.
  • Unknown author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-tert-butylbenzene 97.
  • Benchchem. (n.d.). 2-Bromo-4-(tert-butyl)-1-nitrobenzene.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • NCERT. (n.d.). Amines.
  • Guidechem. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene 70729-05-4 wiki.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.
  • Chemsrc. (2025, August 26). 1-Bromo-4-tert-butyl-2-nitrobenzene | CAS#:70729-05-4.
  • Organic Chemistry at SD Miramar College. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of....

Sources

identifying and minimizing side reactions in the nitration of 1-bromo-4-tert-butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of aromatic compounds. This guide provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights specifically for the nitration of 1-bromo-4-tert-butylbenzene. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to identify and minimize side reactions, thereby optimizing reaction outcomes.

Reaction Overview & Regioselectivity

The nitration of 1-bromo-4-tert-butylbenzene is an electrophilic aromatic substitution (SEAr) reaction. The standard method employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]

The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.

  • Bromo Group (-Br): A deactivating, yet ortho, para-directing substituent.

  • tert-Butyl Group (-C(CH₃)₃): A weakly activating, ortho, para-directing substituent.[2]

Since the bromo and tert-butyl groups are para to each other, the para positions are blocked. Substitution is therefore directed to the four remaining ortho positions. However, the significant steric bulk of the tert-butyl group severely hinders electrophilic attack at its adjacent positions.[3][4] Consequently, the reaction overwhelmingly favors nitration ortho to the bromo group, yielding 1-bromo-2-nitro-4-tert-butylbenzene as the major product.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from this reaction?

A1: The primary product is 1-bromo-2-nitro-4-tert-butylbenzene. The directing effects of both substituents guide the nitro group to the positions ortho to the bromine atom, as the positions ortho to the tert-butyl group are sterically hindered.[3]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions are dinitration (polysubstitution) and the formation of unwanted isomers . Under overly harsh conditions, ipso-substitution (replacement of the tert-butyl group) and oxidative side reactions leading to tar formation can also occur.[5][6]

Q3: Why is temperature control so critical in this experiment?

A3: Temperature control is paramount for selectivity. The nitration reaction is highly exothermic. Allowing the temperature to rise significantly increases the rate of secondary reactions, most notably dinitration, which leads to a lower yield of the desired mono-nitro product and complicates purification.[7] Experimental procedures often recommend maintaining a temperature below 55-60°C.[7][8]

Q4: Is it possible for the nitro group to replace the tert-butyl or bromo group?

A4: Replacement of the bromo group is highly unlikely. However, attack of the nitronium ion at the carbon bearing the tert-butyl group (ipso attack) is a known phenomenon in the nitration of alkylbenzenes.[6] This can lead to the elimination of the tert-butyl group (as isobutene) and the formation of 1-bromo-4-nitrobenzene. While typically a minor pathway, it can contribute to impurities, especially under forcing conditions.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the experiment in a question-and-answer format.

Q5: My reaction turned into a dark brown or black tar. What went wrong?

A5: The formation of tarry materials is a classic sign of oxidative side reactions and/or uncontrolled polynitration.

  • Causality: This typically results from an excessively high reaction temperature or a non-uniform addition of the nitrating agent, creating localized "hot spots." The strong oxidizing nature of the nitric acid/sulfuric acid mixture can degrade the aromatic substrate under these conditions.[9]

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Ensure the reaction flask is adequately cooled in an ice bath, especially during the addition of the substrate to the acid mixture. Use a thermometer to monitor the internal temperature and keep it within the recommended range (e.g., below 15°C during addition, and below 60°C during subsequent heating).[5][10]

    • Slow, Controlled Addition: Add the 1-bromo-4-tert-butylbenzene to the nitrating mixture dropwise or in very small portions with vigorous stirring. This ensures efficient heat dissipation and prevents localized overheating.[7]

    • Check Reagent Quality: Ensure that the starting material is pure and that the acids have not been contaminated.

Q6: My final yield is very low. What are the potential causes?

A6: Low yield can stem from several factors, from an incomplete reaction to product loss during workup.

  • Causality & Troubleshooting:

    • Incomplete Reaction: The bromo substituent is deactivating, making the reaction slower than the nitration of benzene itself.[5] Ensure you have allowed sufficient reaction time after the initial addition. A post-addition stirring period (e.g., 15-30 minutes), sometimes at a slightly elevated temperature (50-55°C), can help drive the reaction to completion.[5][7]

    • Loss During Workup: The product is a solid. When quenching the reaction by pouring it onto ice water, ensure all the precipitated solid is quantitatively transferred from the reaction flask. Scrape the flask walls and rinse with cold water.[5]

    • Loss During Purification: During recrystallization, using too much solvent or a solvent in which the product is too soluble will result in significant loss to the mother liquor.[5] Perform small-scale solvent screening to find an optimal recrystallization solvent.

Q7: My TLC or NMR analysis shows multiple products. How do I identify them and improve selectivity?

A7: The presence of multiple spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of side products, most likely dinitrated compounds or isomers.

  • Causality & Identification:

    • Dinitrated Products: These are more polar than the mono-nitro product and will have a lower Rf value on a normal-phase TLC plate. Their formation is favored by excess nitrating agent and high temperatures.

    • Isomeric Products: The main isomer is 1-bromo-2-nitro-4-tert-butylbenzene. A likely minor isomer would be 2-bromo-1-nitro-4-tert-butylbenzene (nitration ortho to the tert-butyl group), though this is sterically disfavored. Isomers often have very similar polarities, making them difficult to separate.

    • Ipso-Substitution Product: 1-bromo-4-nitrobenzene may be present. This can be identified by comparing its TLC Rf and spectroscopic data to an authentic sample.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a carefully measured, near-stoichiometric amount of nitric acid relative to the aromatic substrate to disfavor dinitration.

    • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0-10°C) will significantly decrease the rate of the second nitration relative to the first, improving selectivity for the mono-nitro product.[10]

    • Purification Strategy:

      • Recrystallization: This is often effective for removing small amounts of more soluble impurities. Ethanol is a common solvent for recrystallizing nitrated bromobenzenes.[5]

      • Column Chromatography: For difficult separations of isomers or removal of multiple impurities, silica gel column chromatography is the method of choice. A non-polar eluent system, such as hexanes/ethyl acetate, is typically used.[11]

Data Summary: Steric Effects in Nitration

The following table, adapted from data on the nitration of various alkylbenzenes, illustrates how increasing the steric bulk of an alkyl substituent dramatically disfavors substitution at the ortho position. This provides the rationale for the high regioselectivity observed in the nitration of 1-bromo-4-tert-butylbenzene.

Substrate% Ortho Product% Para ProductOrtho/Para Ratio
Toluene58371.57 : 1
Ethylbenzene45490.92 : 1
Isopropylbenzene30620.48 : 1
tert-Butylbenzene 16 73 0.22 : 1
(Source: Data adapted from Sykes, P. Some Organic Reaction Pathways, 1975)[4]

Protocols & Methodologies

Standard Nitration Protocol

This protocol is a representative procedure for the mono-nitration of 1-bromo-4-tert-butylbenzene.

Safety Warning: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Perform this reaction in a certified chemical fume hood.

  • Preparation of Nitrating Mixture: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10°C. While stirring, slowly add 15 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.

  • Substrate Addition: Weigh 0.10 moles of 1-bromo-4-tert-butylbenzene. Using a dropping funnel or Pasteur pipette, add the substrate dropwise to the cold, stirring nitrating mixture over 20-30 minutes. Monitor the internal temperature and ensure it does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching & Isolation: Carefully pour the reaction mixture into a 500 mL beaker containing 250 g of crushed ice. This will dilute the acid and cause the solid product to precipitate. Stir the mixture until all the ice has melted.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus paper. This removes residual acid.

  • Drying: Press the solid dry on the funnel and then allow it to air-dry or dry in a desiccator.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dry solid to a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (95% ethanol is a good starting point).[5]

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the solid just dissolves. Do not add excessive solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).

Visualized Mechanisms & Workflows

Diagram 1: Overall Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acid Cool Mixture (Ice Bath) prep_acid->cool_acid add_sub Slowly Add Substrate (1-bromo-4-tert-butylbenzene) cool_acid->add_sub react Stir at Room Temp (30 min) add_sub->react quench Quench on Ice react->quench filtrate Vacuum Filtration quench->filtrate wash Wash with H₂O filtrate->wash dry_crude Dry Crude Product wash->dry_crude recrystal Recrystallize (e.g., from Ethanol) dry_crude->recrystal filtrate_pure Filter & Dry Pure Product recrystal->filtrate_pure analyze Analysis (MP, NMR, IR) filtrate_pure->analyze

Caption: Experimental workflow for nitration.

Diagram 2: Core Reaction Mechanism

Caption: Mechanism of electrophilic nitration.

Diagram 3: Major Reaction vs. Key Side Reactions

G cluster_main Desired Pathway cluster_side Side Reactions start 1-Bromo-4-tert-butylbenzene main_product 1-Bromo-2-nitro-4-tert-butylbenzene (Major Product) start->main_product Nitration (Controlled Temp.) dinitration Dinitrated Product (e.g., 1-Bromo-2,6-dinitro-4-tert-butylbenzene) start->dinitration Excess HNO₃ High Temp. ipso Ipso Substitution Product (1-Bromo-4-nitrobenzene) start->ipso Ipso Attack (-C(CH₃)₃) main_product->dinitration Forcing Conditions

Caption: Desired reaction vs. potential side reactions.

References

  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • ResearchGate. (2022). Possible mechanism underlying the ipso-nitration of substituted nitroolefins. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Unacademy. (n.d.). Notes on Ipso Nitration. [Link]

  • University of the West Indies. (n.d.). Nitration of Bromobenzene. [Link]

  • ResearchGate. (n.d.). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2021). 22.7: IPSO Substitution. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • Plemmons, J. (2020). Nitration of Bromobenzene: Introduction and Set-Up. YouTube. [Link]

  • University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Referenced via a similar procedure for Nitration of Methyl Benzoate). [Link]

Sources

overcoming challenges in the chemical reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific transformation to produce the key intermediate, 2-Bromo-5-(tert-butyl)aniline. We will address common experimental challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommended solutions.

Introduction: The Challenge of Selective Reduction

The reduction of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a critical step in many synthetic pathways. However, the molecule's structure presents a classic chemoselectivity and steric hindrance problem. The proximity of the bulky ortho-bromo and the electron-withdrawing nitro group, combined with the large para-tert-butyl group, complicates what might otherwise be a standard nitro reduction. Key challenges include preventing the cleavage of the carbon-bromine bond (hydrodebromination), achieving complete conversion in a sterically hindered environment, and avoiding the formation of dimeric impurities. This guide provides expert insights and validated protocols to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reducing 1-Bromo-4-(tert-butyl)-2-nitrobenzene?

The primary challenges stem from the molecule's substitution pattern:

  • Chemoselectivity: The carbon-bromine bond is susceptible to cleavage under many standard catalytic hydrogenation conditions (e.g., using Palladium on Carbon), leading to the undesired debrominated aniline byproduct.[1]

  • Steric Hindrance: The ortho-bromo and para-tert-butyl groups can physically block the catalyst's active sites or the reducing agent from easily accessing the nitro group, potentially leading to slow or incomplete reactions.[2][3]

  • Side-Product Formation: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species, which can dimerize to form azoxy and azo compounds, complicating purification.[4]

Q2: How do the substituents (ortho-Bromo, para-tert-butyl) electronically influence the reaction?

  • The nitro group is a powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution, but this effect is less critical for nucleophilic or metal-mediated reductions.

  • The bromo group is also electron-withdrawing via induction but is a deactivating ortho-, para-director in electrophilic substitutions.[5] In the context of reduction, its primary influence is steric and its susceptibility to cleavage.

  • The tert-butyl group is a bulky, electron-donating group. Its electronic contribution slightly increases the electron density of the ring, but its steric effect is far more significant in this reaction, influencing solvent choice and reagent accessibility.[6]

Q3: What are the most reliable methods for selectively reducing this substrate?

For this specific substrate, methods known for high chemoselectivity are strongly recommended. These typically involve dissolving metals in acidic media, which are less prone to causing hydrodehalogenation compared to catalytic hydrogenation. The most common and effective methods include:

  • Iron powder in acidic medium (e.g., with NH₄Cl or acetic acid): This is a classic, cost-effective, and highly selective method for reducing nitro groups in the presence of halogens.[1][7]

  • Tin(II) chloride (SnCl₂): This reagent provides a mild and selective reduction of nitro groups and is compatible with a wide range of functional groups, including aryl halides.[1][8]

Catalytic hydrogenation can be used, but requires careful selection of the catalyst. Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for substrates where dehalogenation is a concern.[1]

Troubleshooting Guide

Problem 1: Incomplete or Stalled Reaction

Q: My reaction is extremely slow, or has stopped completely before all the starting material is consumed. What is the cause and how can I fix it?

A: This issue is often linked to steric hindrance or inactive reagents.

  • Pillar of Causality: The bulky tert-butyl group and the ortho-bromo substituent create a sterically crowded environment around the nitro group. This can physically impede the approach of the reducing agent, especially on the surface of a heterogeneous catalyst. Furthermore, reagents like metal powders can have an passivating oxide layer that prevents the reaction from initiating.

  • Troubleshooting Steps & Solutions:

    • Activate Your Reagents: If using a metal powder like iron, pre-activation is crucial. This can be achieved by washing the iron powder with dilute acid (e.g., 1M HCl) to remove the oxide layer, followed by washing with water and the reaction solvent before use.

    • Increase Temperature: For metal-based reductions (Fe, SnCl₂), increasing the reaction temperature (e.g., to 60-80 °C) can provide the necessary activation energy to overcome steric barriers.

    • Ensure Sufficient Reagent Stoichiometry: Due to the potential for slow reaction rates, ensure you are using a sufficient excess of the reducing agent. For SnCl₂, at least 3-4 equivalents are typically required. For iron, a 5-10 fold excess by weight is common.

    • Consider a Homogeneous Reductant: If heterogeneous catalysis is failing, switching to a soluble reductant like Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate can be more effective, as it does not rely on surface area interactions in the same way.[1][8]

Problem 2: Significant Formation of the Debrominated Byproduct

Q: I am seeing a significant amount of 5-(tert-butyl)aniline in my final product. How can I prevent the loss of the bromine atom?

A: This is a classic chemoselectivity problem caused by using an inappropriate reduction method.

  • Pillar of Causality: Catalytic hydrogenation using palladium-based catalysts (e.g., Pd/C) is highly efficient at reducing nitro groups but is also notoriously effective at catalyzing hydrodehalogenation, especially for aryl bromides and iodides.[1] The hydrogen gas and the palladium surface work in concert to cleave the C-Br bond.

  • Troubleshooting Steps & Solutions:

    • Avoid Palladium Catalysts: The most straightforward solution is to avoid Pd/C.

    • Switch to a Chemoselective Metal/Acid System: The use of iron powder with an acid source is the industry standard for preventing dehalogenation. The mechanism involves single electron transfer from the metal surface and is far less prone to cleaving the C-Br bond.[9][10] A detailed protocol is provided below.

    • Use Tin(II) Chloride: SnCl₂ is an excellent alternative that is highly selective for the nitro group. The reduction mechanism does not typically facilitate C-Br bond cleavage.[8][11]

MethodReagentsTypical ConditionsProsCons
Catalytic Hydrogenation H₂ gas, Pd/CRT-50 °C, 1-50 atm H₂High efficiency, clean workupHigh risk of debromination , requires specialized pressure equipment.[1][4]
Iron Reduction Fe powder, NH₄Cl(aq) or AcOHEthanol/Water, RefluxExcellent chemoselectivity (no debromination) , cost-effective, scalable.[7][10]Workup can be tedious due to iron sludge.
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxExcellent chemoselectivity , mild conditions.[1][8]Stoichiometric amounts of tin salts are produced, which can be toxic and difficult to remove.[8]
Problem 3: Formation of Yellow/Orange Impurities (Azo/Azoxy Compounds)

Q: My crude product is highly colored and TLC analysis shows multiple colored spots near the baseline. What are these impurities and how do I avoid them?

A: These are likely dimeric species like azo and azoxy compounds, formed from incomplete reduction.

  • Pillar of Causality: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species.[4] If the reaction conditions are not sufficiently reducing, these highly reactive intermediates can couple together to form stable, often colored, dimeric side products (R-N=N(O)-R, azoxy; R-N=N-R, azo).

  • Troubleshooting Steps & Solutions:

    • Ensure a Sufficient Excess of Reductant: Make sure you are using an adequate molar excess of your reducing agent (e.g., SnCl₂) or a large weight excess of your metal (e.g., Fe) to drive the reaction to completion.

    • Maintain Acidic Conditions: For metal-based reductions, maintaining an acidic pH is critical. The acid serves as the proton source for the reduction intermediates. If the medium becomes neutral or basic prematurely, the concentration of the hydroxylamine intermediate can build up, favoring dimerization.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction. The disappearance of the starting material is not enough; you must also confirm the appearance of the desired aniline and the absence of persistent colored spots.

Visualized Workflows and Mechanisms

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 1-Bromo-4-(tert-butyl)-2-nitrobenzene and Solvent B Add Reducing Agent (e.g., Fe/NH4Cl) A->B C Heat to Reflux (e.g., 80°C) B->C D Monitor by TLC/LC-MS (Check for SM disappearance) C->D E Cool and Filter (Remove metal salts) D->E F Basify Filtrate (e.g., with aq. NaOH to pH > 10) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Final Product (NMR, MS) I->J

Caption: A typical workflow for the selective reduction using Iron.

Simplified Nitro Reduction Pathway

G Start Ar-NO2 (Nitro Compound) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e-, +2H+ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e-, +2H+ SideProduct Ar-N(O)=N-Ar (Azoxy) Ar-N=N-Ar (Azo) Intermediate1->SideProduct Coupling Product Ar-NH2 (Amine) Intermediate2->Product +2e-, +2H+ Intermediate2->SideProduct Coupling

Caption: Reduction pathway highlighting potential side-product formation.

Recommended Experimental Protocol

Chemoselective Reduction using Iron and Ammonium Chloride

This protocol is optimized for the selective reduction of the nitro group without affecting the aryl bromide.

Materials:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene

  • Iron powder (fine mesh, ~325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq), ethanol (5-10 mL per gram of substrate), and water (2-4 mL per gram of substrate).

  • Addition of Reagents: To the stirring suspension, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C). The reaction is typically exothermic. Monitor the progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-Bromo-5-(tert-butyl)aniline can be purified by flash column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

References

  • ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • iMedPub. (n.d.). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano. Retrieved from [Link]

  • Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring? Retrieved from [Link]

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitrobenzene.
  • ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone? Retrieved from [Link]

  • MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2021). Reduction of nitroaromatic compounds in tin(II) chloride... Retrieved from [Link]

Sources

improving regioselectivity during the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on disubstituted benzene rings. The nitration of 1-Bromo-4-(tert-butyl)-benzene is a classic example of competing directing effects, where achieving high regioselectivity for the desired 2-nitro isomer is paramount. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you optimize your synthesis and maximize your yield of the target compound.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common issues encountered during the synthesis, focusing on the causal factors and providing actionable solutions.

Q1: My reaction is producing a significant amount of the undesired 3-nitro isomer. How can I improve the yield of the 2-nitro product?

Answer: This is the most common challenge in this synthesis and it stems from the competition between the two directing groups on the starting material, 4-Bromo-1-(tert-butyl)benzene.

  • Underlying Cause (The "Why"):

    • Electronic Effects: You have two ortho, para-directing groups: the activating tert-butyl group and the deactivating bromo group.[1][2] The tert-butyl group strongly activates the positions ortho to it (C3 and C5) via inductive effects and hyperconjugation.[3] The bromo group directs the incoming electrophile to its ortho positions (C2 and C6).

    • Steric Hindrance: The crucial factor that allows for selectivity is the steric bulk of the tert-butyl group.[4] This large group physically obstructs the approach of the nitronium ion (NO₂⁺) to the adjacent C3 and C5 positions.[2][5] Therefore, the electrophile preferentially attacks the less hindered C2 and C6 positions, which are ortho to the bromine atom, leading to your desired product.

    Formation of the 3-nitro isomer indicates that the steric blocking effect of the tert-butyl group is being overcome.

  • Solutions:

    • Strict Temperature Control: Nitration is highly exothermic. If the temperature rises uncontrollably, the increased kinetic energy of the reactants can overcome the energy barrier for substitution at the sterically hindered position. Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture and for the duration of the reaction.

    • Slow and Controlled Addition: Add the nitrating agent (HNO₃/H₂SO₄) dropwise to the solution of your substrate. This prevents localized temperature spikes that can dramatically reduce regioselectivity.

    • Choice of Solvent: Using a solvent like acetic anhydride can sometimes offer better selectivity compared to using only sulfuric acid as the medium, as it can form a bulkier nitrating species (acetyl nitrate), which is more sensitive to steric hindrance.

G cluster_input Inputs & Conditions cluster_process Troubleshooting Logic cluster_output Outcome A Starting Material: 1-Bromo-4-(tert-butyl)benzene D Observe Low Regioselectivity (High 3-nitro isomer) A->D B Nitrating Agent (HNO₃/H₂SO₄) B->D C Reaction Temperature C->D E Is temperature strictly controlled at 0-5 °C? D->E Analyze F Was nitrating agent added dropwise? E->F Yes G Implement rigorous cooling and slow addition. E->G No F->G No H Consider alternative nitrating systems. F->H Yes I Improved Yield of 1-Bromo-4-(tert-butyl)-2-nitrobenzene G->I Corrects H->I Optimizes

Q2: I am observing the formation of dinitrated byproducts. What causes this and how can it be prevented?

Answer: Dinitration occurs when the initial product, 1-Bromo-4-(tert-butyl)-2-nitrobenzene, undergoes a second nitration reaction.

  • Underlying Cause (The "Why"): The initial product still contains activating (tert-butyl) and deactivating (bromo, nitro) groups. While the newly added nitro group is strongly deactivating, aggressive reaction conditions can still force a second substitution. This is almost always due to one of two factors:

    • Excessive Temperature: As with poor regioselectivity, high temperatures provide the necessary activation energy for a second nitration to occur on the now-deactivated ring.

    • Incorrect Stoichiometry: Using a large excess of the nitrating agent (nitric acid) increases the concentration of the electrophile, driving the reaction towards dinitration.

  • Solutions:

    • Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. This ensures the starting material is consumed without leaving a large excess of nitrating agent to react with the product.

    • Maintain low temperatures (0-5 °C). This is the most critical parameter for preventing over-reaction.

    • Monitor reaction progress using TLC or GC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice. This immediately stops the reaction by diluting the acid and lowering the temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects that determine the outcome of this reaction?

Answer: The regiochemical outcome is a classic interplay between electronic and steric effects.

  • The tert-Butyl Group: This is an activating group that directs electrophiles to the ortho and para positions.[6] Since the para position is already occupied by the bromine atom, it strongly directs towards its two ortho positions (C3 and C5).

  • The Bromo Group: This is a deactivating group, but it is also an ortho, para-director.[1] It directs incoming electrophiles to its ortho positions (C2 and C6).

  • The Deciding Factor - Steric Hindrance: The immense size of the tert-butyl group provides a "steric shield" around its adjacent positions (C3 and C5).[2][4] The nitronium ion (NO₂⁺) is a relatively bulky electrophile, and its approach to these positions is severely hindered. The positions ortho to the much smaller bromine atom (C2 and C6) are significantly more accessible. This steric factor overrides the activating effect of the tert-butyl group, making substitution ortho to the bromine the major pathway.

// Main structure main [label=< 1-Bromo-4-(tert-butyl)benzene C3C4-tBuC5 C2C1-BrC6

>];

// Directing effects tBu [label="t-Butyl (Activating, o,p-Director)\nDirects to C3 & C5", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Bromo (Deactivating, o,p-Director)\nDirects to C2 & C6", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Steric hindrance steric [label="Major Steric Hindrance", shape=ellipse, style="dashed", color="#FBBC05"];

// Outcome outcome [label="Favored Positions for Nitration:\nC2 & C6", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tBu -> main:c3 [label="+I, +H", color="#4285F4"]; tBu -> main:c5 [color="#4285F4"]; Br -> main:c2 [label="-I, +M", color="#EA4335"]; Br -> main:c6 [color="#EA4335"];

// Positional relationships for hindrance {rank=same; main; steric} steric -> main:c3 [style=invis]; steric -> main:c5 [style=invis];

// Final connection to outcome main -> outcome [style=dashed, arrowhead=none, color="#5F6368"]; } ` Caption: Competing directing effects in the nitration reaction.

Q2: Why is sulfuric acid used in addition to nitric acid?

Answer: Concentrated sulfuric acid serves as a catalyst. Its role is to protonate nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8] Without the stronger acid (H₂SO₄), the concentration of the nitronium ion is too low for the reaction to proceed at a practical rate, especially with a deactivated ring.

The reaction is: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

Validated Experimental Protocol

This protocol is designed to maximize the regioselectivity for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassEquivalents
1-Bromo-4-(tert-butyl)benzene213.1250.010.66 g1.0
Concentrated H₂SO₄ (98%)98.08-25 mL-
Concentrated HNO₃ (70%)63.0152.53.7 mL1.05

Procedure:

  • Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water-salt bath.

  • Substrate Solution: Add 1-Bromo-4-(tert-butyl)benzene (10.66 g, 50.0 mmol) to the flask, followed by concentrated sulfuric acid (25 mL). Stir the mixture until the substrate is fully dissolved and cool the solution to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (3.7 mL, 52.5 mmol) to 5 mL of concentrated sulfuric acid. Cool this mixture in a separate ice bath before transferring it to the dropping funnel. Caution: This mixing is exothermic.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 30-45 minutes. Critically, ensure the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot has disappeared.

  • Workup: Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from ethanol or methanol to yield 1-Bromo-4-(tert-butyl)-2-nitrobenzene as a crystalline solid. The typical melting point is around 43-45 °C.

References

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center.
  • Nitration of 4-tert-butyl-o-xylene in acetic anhydride. Formation and rearomatization of adducts - Canadian Journal of Chemistry.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry.
  • Synthesis of bourgeonal - Sciencemadness Discussion Board.
  • 1-Bromo-4-tert-butyl-2-nitrobenzene synthesis - ChemicalBook.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry.
  • Explaining the nitration of benzene - electrophilic substitution - Chemguide.
  • Expanding the Palette of Phenanthridinium C
  • Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan St
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange.
  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks.
  • Electrophilic arom

Sources

troubleshooting common issues in Suzuki coupling with 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of coupling this sterically hindered and electron-deficient aryl bromide. Here, we will dissect common experimental failures, explain the underlying mechanistic reasons, and provide actionable, field-proven solutions to guide you toward a successful synthesis.

The structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene presents a classic challenge for palladium-catalyzed cross-coupling. The bulky tert-butyl group, combined with an ortho-nitro substituent, creates significant steric hindrance around the reactive C-Br bond. This sterics can impede the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1] Furthermore, the strong electron-withdrawing nature of the nitro group modifies the electronic properties of the aryl halide, which can influence catalyst reactivity.[2]

This guide provides a structured approach to overcoming these hurdles, moving from high-level frequently asked questions to a deep dive into specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 1-Bromo-4-(tert-butyl)-2-nitrobenzene is yielding no product. What is the most likely culprit?

A1: With this specific substrate, the most common bottleneck is the oxidative addition step. The steric bulk from the ortho-nitro and tert-butyl groups hinders the palladium catalyst from inserting into the carbon-bromine bond.[1] This is the first and often rate-determining step of the catalytic cycle.[3] An inappropriate catalyst/ligand system that is not sufficiently active or sterically tailored for this challenge will fail to initiate the cycle, resulting in recovery of starting materials.

Q2: What is the best palladium catalyst and ligand system for such a sterically hindered substrate?

A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You require a more robust system featuring a bulky, electron-rich phosphine ligand. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[3][4] Buchwald-type biaryl phosphine ligands are industry-standard for these applications. We recommend starting with second-generation (G2) or third-generation (G3) pre-catalysts that are air-stable and highly active.

  • Recommended Ligands: SPhos, XPhos, or RuPhos.

  • Recommended Pre-catalysts: SPhos Pd G2/G3, XPhos Pd G2/G3. These systems are designed to efficiently generate the active monoligated Pd(0) species in solution.

N-heterocyclic carbene (NHC) ligands paired with a palladium source (e.g., PEPPSI-type pre-catalysts) are also excellent alternatives, known for their high activity in coupling challenging substrates.[5][6]

Q3: Which base should I use? I've seen many different options.

A3: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][7] For a substrate like this, a moderately strong, non-nucleophilic base is ideal.

  • First Choice: Potassium phosphate (K₃PO₄) is often an excellent choice. It is strong enough to facilitate transmetalation but generally avoids causing degradation of sensitive functional groups.

  • Alternatives: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. If your substrate is sensitive to hydrolysis (e.g., contains an ester), a milder base like potassium fluoride (KF) can be used, although reaction rates may be slower.[6][8]

Q4: How do I choose the right solvent and reaction temperature?

A4: Solvent choice is crucial for ensuring all components remain in solution and for achieving the necessary reaction temperature.

  • Solvents: Aprotic polar solvents are typically used. Common choices include mixtures of 1,4-Dioxane/water or Toluene/water . The water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[5] Anhydrous conditions are also possible with specific bases like TMSOK, but aqueous systems are more common.[5]

  • Temperature: These reactions often require elevated temperatures to overcome the activation energy for oxidative addition. A starting point of 80-110 °C is typical. Monitor the reaction by TLC or LC-MS; if it stalls, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increased side reactions.

Q5: I'm seeing significant debromination of my starting material. How can I prevent this side reaction?

A5: Protodebromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen.[5] This occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reaction with a proton source before it can proceed through transmetalation. To minimize this:

  • Ensure High-Quality Boronic Acid: Use a stoichiometric excess (e.g., 1.2-1.5 equivalents) of a pure boronic acid or a more stable boronate ester (like a pinacol ester) to ensure transmetalation is fast.[5]

  • Optimize the Base: Sometimes, a weaker base or strictly anhydrous conditions can reduce this pathway.

  • Ligand Choice: A highly active ligand that promotes rapid transmetalation and reductive elimination can outcompete the debromination pathway.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)(OR)L₂ PdII_ArX->PdII_ArOR Ligand Exchange PdII_ArR Ar-Pd(II)(R')L₂ PdII_ArOR->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArX Ar-X (1-Bromo-4-(tert-butyl)-2-nitrobenzene) ArX->PdII_ArX Boronic R'-B(OH)₂ (Boronic Acid) Boronic->PdII_ArOR Base Base (e.g., K₃PO₄) Base->PdII_ArOR Product Ar-R' (Coupled Product) Troubleshooting_Workflow start Reaction Start check_yield Check Conversion/ Yield by TLC/LC-MS start->check_yield success Reaction Successful check_yield->success High Yield low_yield Low/No Yield Observed check_yield->low_yield Low/No Yield check_side_products Check for Side Products check_yield->check_side_products Side Products cause_oa Inefficient Oxidative Addition? low_yield->cause_oa cause_tm Slow Transmetalation? cause_oa->cause_tm No sol_oa ACTION: - Use Buchwald Ligand (SPhos/XPhos) - Use G2/G3 Pre-catalyst - Increase Catalyst Loading cause_oa->sol_oa Yes cause_deact Catalyst Deactivation? cause_tm->cause_deact No sol_tm ACTION: - Use Stronger Base (K₃PO₄) - Ensure Base Solubility (Dioxane/H₂O) - Use Stable Boronate Ester cause_tm->sol_tm Yes sol_deact ACTION: - Rigorous Degassing (F-P-T) - Maintain Inert Atmosphere - Moderate Temperature cause_deact->sol_deact Yes cause_deact->check_side_products No debromination ACTION: - Check Boronic Acid Quality - Increase Boronic Acid Stoichiometry - Use Milder Base check_side_products->debromination Debromination homocoupling ACTION: - Improve Degassing Protocol - Ensure No Oxygen Ingress check_side_products->homocoupling Homocoupling

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Recommended Starting Protocol

This protocol serves as a robust starting point for the Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with a generic arylboronic acid.

Materials:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 eq).

  • Solvent Addition: Add the 1,4-dioxane and degassed water solvent mixture (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).

  • Degassing: Seal the Schlenk flask and perform three "freeze-pump-thaw" cycles to ensure the removal of all dissolved oxygen. After the final cycle, backfill the flask with Argon or Nitrogen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...[Link]

  • National Institutes of Health (NIH). (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Wikipedia. (n.d.). Suzuki reaction.[Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls...[Link]

  • National Institutes of Health (NIH). (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.[Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes.[Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.[Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[Link]

  • PubMed. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides.[Link]

Sources

preventing di-nitration during the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific electrophilic aromatic substitution. Our focus is to provide actionable troubleshooting advice and in-depth scientific explanations to help you optimize your reaction and prevent the formation of undesired di-nitrated byproducts.

Introduction: The Challenge of Selective Mono-Nitration

The synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a critical step in the development of various pharmaceutical intermediates and research chemicals. The reaction involves the nitration of 1-bromo-4-(tert-butyl)benzene. While seemingly straightforward, this electrophilic aromatic substitution presents a significant challenge: controlling the reaction to achieve selective mono-nitration while preventing the formation of di-nitro isomers.

The starting material, 1-bromo-4-(tert-butyl)benzene, possesses two ortho, para-directing groups. The bromo group is deactivating, while the tert-butyl group is activating.[1][2] This electronic interplay, combined with the steric hindrance from the bulky tert-butyl group, directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the position ortho to the bromine and meta to the tert-butyl group. However, the mono-nitrated product is still susceptible to a second nitration, leading to yield loss and complex purification challenges. This guide provides the expertise to suppress this unwanted side reaction.

Troubleshooting Guide: Preventing Di-nitration

This section addresses specific issues you may encounter during your synthesis.

Q1: I'm observing a significant amount of di-nitrated byproduct. What are the primary causes?

A1: The formation of di-nitrated byproducts is a common issue and typically stems from overly aggressive reaction conditions. The primary factors are:

  • Excessive Temperature: Electrophilic nitration is a highly exothermic reaction. Without proper temperature control, the reaction's heat can accelerate the rate of the second nitration, which has a higher activation energy than the first. Temperatures exceeding 50°C significantly increase the likelihood of di-nitration.[3]

  • High Concentration of Nitrating Agent: The electrophile in this reaction is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid.[3][4][5] A high concentration of this potent electrophile increases the probability of a second attack on the already nitrated ring.

  • Incorrect Stoichiometry: Using a large excess of the nitrating mixture will inevitably drive the reaction towards di-substitution.

  • Rapid Addition of Reagents: Adding the nitrating mixture too quickly can create localized "hot spots" and high concentrations of the electrophile, both of which favor the di-nitration side reaction.[6]

Q2: How can I effectively control the reaction temperature to minimize di-nitration?

A2: Strict temperature control is arguably the most critical parameter for achieving selective mono-nitration.

  • Recommended Temperature Range: The reaction should be maintained between 0°C and 10°C , especially during the addition of the nitrating mixture. An ice-water bath is essential for this purpose.

  • Mechanism of Control: Lower temperatures decrease the kinetic energy of the molecules in the reaction mixture. The activation energy for the second nitration of the now deactivated ring is higher than for the first nitration. By keeping the temperature low, you provide enough energy for the first reaction to proceed at a reasonable rate while making it difficult for the second, less favorable reaction to occur.

  • Monitoring: The internal temperature of the reaction flask should be monitored continuously with a low-temperature thermometer. Do not rely on the temperature of the cooling bath alone.

Q3: What is the optimal nitrating agent and stoichiometry to favor mono-nitration?

A3: The standard and most effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4]

  • Stoichiometry is Key: To favor mono-nitration, you should use a carefully measured, slight excess of nitric acid. A molar ratio of 1.05 to 1.1 equivalents of nitric acid relative to the 1-bromo-4-(tert-butyl)benzene starting material is recommended. This ensures the starting material is consumed without providing a large excess of the nitronium ion that could lead to di-nitration.

ReagentRecommended Stoichiometry (Molar Eq.)
1-Bromo-4-(tert-butyl)benzene1.0
Concentrated Nitric Acid1.05 - 1.1
Concentrated Sulfuric Acid~2.0 (Acts as catalyst and solvent)
Q4: I'm having trouble separating the mono- and di-nitrated products. What purification strategies do you recommend?

A4: If di-nitration has occurred, effective purification is essential.

  • Recrystallization: This is the most common and often successful method. The desired 1-Bromo-4-(tert-butyl)-2-nitrobenzene and the di-nitrated byproduct have different polarities and molecular structures, leading to differences in solubility.

    • Solvent Choice: Ethanol or methanol are excellent choices for recrystallization. The mono-nitrated product is typically less soluble in cold alcohol than the di-nitrated impurity.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography is a more rigorous alternative.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration), will effectively separate the less polar mono-nitrated product from the more polar di-nitrated byproduct.

Frequently Asked Questions (FAQs)

FAQ 1: What are the directing effects of the bromo and tert-butyl groups in this reaction?

The bromo and tert-butyl groups are both ortho, para-directors. However, they have competing electronic and steric effects.

  • Bromo Group: A deactivating ortho, para-director. It withdraws electron density inductively but donates through resonance.

  • Tert-butyl Group: An activating ortho, para-director due to hyperconjugation and inductive effects.

The nitration occurs ortho to the bromine and meta to the tert-butyl group. This is because the position is activated by the tert-butyl group (para to it) and directed by the bromo group (ortho to it). The large steric bulk of the tert-butyl group largely prevents substitution at the positions immediately adjacent to it.

FAQ 2: How can I monitor the reaction's progress to avoid over-nitration?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., 10% ethyl acetate in hexanes).

    • Visualize under UV light.

  • Interpretation: You should see the spot for the starting material disappear as a new, more polar spot for the mono-nitrated product appears. If a third, even more polar spot begins to appear, this is likely the di-nitrated byproduct, indicating the reaction should be stopped and worked up.

FAQ 3: Are there alternative, more regioselective nitration methods?

While mixed acid is standard, research has explored alternative methods for improved regioselectivity in aromatic nitrations.

  • Zeolite Catalysts: Using solid acid catalysts like zeolites can provide shape selectivity, potentially favoring the formation of one isomer over others due to the constrained environment within the catalyst's pores.[7][8]

  • Milder Nitrating Agents: In some systems, reagents like dinitrogen pentoxide or nitration in specific media like aqueous sodium dodecylsulfate can offer higher regioselectivity.[9] However, for this specific substrate, the conventional mixed-acid approach, when properly controlled, is highly effective.

Visualized Mechanisms and Workflows

Nitration Mechanism cluster_0 Step 1: Formation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O StartMat 1-Bromo-4-(tert-butyl)benzene SigmaComplex Arenium Ion (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ Product 1-Bromo-4-(tert-butyl) -2-nitrobenzene SigmaComplex->Product - H⁺ DiProduct Di-nitro Byproduct Product->DiProduct + NO₂⁺ (Excess Temp/Reagent) Experimental Workflow Start Start: 1-Bromo-4-(tert-butyl)benzene in H₂SO₄ Cool Cool to 0-5°C (Ice Bath) Start->Cool Add Slow, Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) Cool->Add MonitorTemp Maintain Temp < 10°C Add->MonitorTemp Stir Stir at 0-10°C for 1-2 hours Add->Stir MonitorTLC Monitor by TLC until Starting Material is Consumed Stir->MonitorTLC Quench Quench Reaction by Pouring onto Ice Stir->Quench Filter Filter Crude Solid Quench->Filter Wash Wash with Cold Water Filter->Wash Purify Purification Wash->Purify Recrystallize Recrystallize from Ethanol Purify->Recrystallize Dry Dry Final Product Recrystallize->Dry

Caption: Experimental workflow for controlled mono-nitration.

Detailed Experimental Protocol

Objective: To synthesize 1-Bromo-4-(tert-butyl)-2-nitrobenzene while minimizing di-nitration.

Materials:

  • 1-bromo-4-(tert-butyl)benzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Low-temperature thermometer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-(tert-butyl)benzene (1.0 eq). Place the flask in an ice-water bath and begin stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid (~2.0 eq) to the flask, ensuring the internal temperature does not rise above 20°C. Cool the mixture to between 0°C and 5°C.

  • Prepare Nitrating Mixture: In a separate beaker or dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Controlled Nitration: Add the cold nitrating mixture to the stirred solution of the substrate drop by drop using the dropping funnel. The rate of addition must be controlled to maintain the internal reaction temperature below 10°C. [6]This step may take 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup (Quenching): Once the starting material is consumed, slowly pour the reaction mixture over a large beaker of crushed ice with stirring. A yellow solid should precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum to obtain pure 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Reference Data

CompoundMW ( g/mol )FormBoiling Point (°C)
1-Bromo-4-(tert-butyl)benzene213.12Liquid80-81 °C @ 2 mmHg [10]
1-Bromo-4-(tert-butyl)-2-nitrobenzene258.11Solid271.7 °C @ 760 mmHg [11]

References

  • Science Learning Center.Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Google Patents.US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Chemistry Stack Exchange. 1-Bromo-4-tert-butylbenzene reaction with NaNH2. Available from: [Link]

  • Google Patents.CN104045564A - Production technology for synthesizing p-nitrobromobenzene.
  • Savita Pall and Chemistry.Nitration of Bromobenzene.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemguide. The nitration of benzene. Available from: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Google Patents.US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • YouTube. Simply Mechanisms 8. Mononitration of Benzene. Available from: [Link]

  • Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link]

  • ResearchGate. The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds. Available from: [Link]

  • ResearchGate. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available from: [Link]

  • Google Patents.EP3587391A1 - Process for preparing nitrobenzyl bromides.
  • National Institutes of Health. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • Chemsrc. 1-Bromo-4-tert-butyl-2-nitrobenzene. Available from: [Link]

  • Save My Exams. Nitration of Benzene. Available from: [Link]

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. Available from: [Link]

  • Reddit. [College Organic Chemistry] 1-Bromo-4-tert-butylbenzene reaction with NaNH2. Available from: [Link]

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Technical Support Center: Managing Steric Hindrance from the Tert-butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing challenges associated with the tert-butyl group. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often formidable steric challenges posed by this ubiquitous functional group. Here, we move beyond textbook definitions to provide practical, field-tested solutions and troubleshooting strategies in a direct question-and-answer format.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing the behavior of the tert-butyl group. Understanding why it behaves the way it does is the first step to rationally designing successful experiments.

Q1: What exactly is steric hindrance and why is the tert-butyl group a classic example?

A: Steric hindrance is a non-bonding interaction that arises when the size of atoms or groups within a molecule prevents or slows down a chemical reaction.[1] These groups physically obstruct the path of incoming reagents, increasing the activation energy of the reaction. The tert-butyl group, with its chemical formula -C(CH₃)₃, is the archetypal example of a sterically demanding substituent.[2] Its three methyl groups project from a central quaternary carbon, creating a large, conformationally rigid, and non-polar domain that effectively shields adjacent reaction centers.[3]

Q2: How can the steric bulk of a tert-butyl group be quantified and compared to other common substituents?

A: The most common method is through the use of "A-values," which measure the energetic preference of a substituent to occupy the equatorial position on a cyclohexane ring. A higher A-value signifies greater steric demand. The tert-butyl group has one of the largest A-values, effectively "locking" the cyclohexane conformation.[3]

Table 1: Comparison of A-Values for Common Substituents

SubstituentA-Value (kcal/mol)Relative Steric Demand
-H0(Reference)
-CH₃ (Methyl)1.7Moderate
-CH₂CH₃ (Ethyl)1.8Moderate
-CH(CH₃)₂ (Isopropyl)2.2High
-C(CH₃)₃ (tert-Butyl) >4.5 Very High
-C₆H₅ (Phenyl)3.0High

Data sourced from conformational analysis studies.[3]

Q3: My reaction is failing. How do I know if the tert-butyl group is causing an Sₙ2 reaction to fail or an Sₙ1 reaction to be favored?

A: This is a classic diagnostic question. The tert-butyl group's influence on nucleophilic substitution is profound and dichotomous:

  • Sₙ2 Reactions (Bimolecular Nucleophilic Substitution): These reactions require a direct "backside attack" by the nucleophile on the carbon bearing the leaving group. The bulky tert-butyl group completely shields this pathway, making Sₙ2 reactions at a tertiary center practically impossible.[2][3] If your substrate has a leaving group on a carbon directly attached to a tert-butyl group (e.g., tert-butyl bromide), an Sₙ2 mechanism will not proceed. Even placing the tert-butyl group one carbon away (a neopentyl system) can shut down the Sₙ2 reaction almost completely.[4]

  • Sₙ1 Reactions (Unimolecular Nucleophilic Substitution): These reactions proceed through a carbocation intermediate. The tert-butyl group is exceptionally good at stabilizing an adjacent positive charge through both inductive effects (electron donation) and hyperconjugation.[3] Therefore, substrates that can form a tertiary carbocation, like tert-butyl chloride, will react rapidly via an Sₙ1 mechanism.[2][3]

If your reaction is slow or failing and involves a tert-butyl-substituted substrate, evaluate the mechanism. If it requires an Sₙ2 pathway, the steric hindrance is almost certainly the culprit.

cluster_SN2 Sₙ2 Reaction: Hindered cluster_SN1 Sₙ1 Reaction: Favored Nu_sn2 Nucleophile TS_sn2 Blocked Attack Nu_sn2->TS_sn2 Sub_sn2 (CH₃)₃C-Br TS_sn2->Sub_sn2 Sub_sn1 (CH₃)₃C-Br Carbocation (CH₃)₃C⁺ (Stable Carbocation) Sub_sn1->Carbocation - Br⁻ Product_sn1 Product Carbocation->Product_sn1 + Nucleophile

Caption: Sₙ2 vs. Sₙ1 pathways for a tert-butyl substrate.

Part 2: Troubleshooting Common Synthetic Challenges

This section provides direct answers and solutions to specific problems encountered during synthesis.

Q4: I'm attempting an electrophilic aromatic substitution on a tert-butylated benzene ring and only getting the para-substituted product. Why am I not seeing any ortho product?

A: While the tert-butyl group is an electron-donating group and therefore an ortho, para-director, its immense steric bulk effectively blocks the ortho positions.[3] An incoming electrophile cannot physically approach the carbon atoms adjacent to the tert-butyl group. This makes para-substitution overwhelmingly favorable. If your desired product requires ortho-functionalization, you must consider alternative strategies, such as a directed ortho-metalation (DoM) if a suitable directing group is present, or starting with a different synthetic route altogether.

Q5: My Buchwald-Hartwig (or Suzuki) cross-coupling reaction is giving a very low yield. The substrate contains a tert-butyl group near the reaction site. How can I fix this?

A: This is a common and significant challenge. Steric hindrance can impede multiple steps in the catalytic cycle, including oxidative addition and reductive elimination.[5] When faced with a sterically demanding substrate, standard catalysts often fail.

Troubleshooting Workflow:

  • Ligand Modification (Primary Solution): The most critical factor is the choice of phosphine ligand. Bulky, electron-rich ligands are essential for promoting reactions with hindered substrates.

    • Switch to Buchwald-type biarylphosphine ligands: Ligands like SPhos, XPhos, or RuPhos are specifically designed to create a coordinatively unsaturated, reactive palladium center that can accommodate bulky substrates.

    • Consider Josiphos or other ferrocene-based ligands.

    • Recent research has also shown that specialized organocopper reagents under palladium catalysis can be uniquely effective for C-C bond formation at highly hindered centers due to a more compact transmetalation state.[5]

  • Solvent and Base: Ensure your base is strong enough but not so bulky that it interferes. A weaker, non-coordinating base like K₃PO₄ is often preferred over t-butoxides in these cases. Toluene or dioxane are common solvent choices.

  • Temperature: You may need to increase the reaction temperature to overcome the higher activation energy. However, be mindful of potential catalyst decomposition or side reactions.

start Low Yield in Cross-Coupling (Hindered Substrate) ligand Change Ligand: - Use Bulky Biarylphosphine (XPhos, SPhos) - Increase Ligand:Pd Ratio start->ligand Step 1: Primary Fix conditions Modify Conditions: - Switch to K₃PO₄ or Cs₂CO₃ - Increase Temperature ligand->conditions Step 2: If yield is still low recheck Re-evaluate and Optimize ligand->recheck catalyst Change Catalyst System: - Consider Ni-based catalyst - Use Organocopper Reagents conditions->catalyst Step 3: Alternative Metals conditions->recheck catalyst->recheck

Caption: Troubleshooting workflow for hindered cross-coupling.

Q6: I'm trying to protect a hydroxyl group as a tert-butyl ether, but the reaction is not working under standard acid catalysis with isobutylene. What's going wrong?

A: While the reaction of an alcohol with isobutylene is a standard method, it can be inefficient for complex or sterically hindered alcohols.[6] The carbocation intermediate generated from isobutylene may be too bulky to approach the hindered alcohol.

Alternative Protection Protocols:

  • Mg(ClO₄)₂ / Boc₂O Method: A mild and highly effective method involves using magnesium perchlorate as a catalyst with di-tert-butyl dicarbonate (Boc₂O). This avoids the need for gaseous isobutylene and often works where other methods fail.[7]

  • tert-Butyl Acetate with HClO₄: Using tert-butyl acetate as both the reagent and solvent in the presence of a catalytic amount of perchloric acid is an extremely efficient process for protecting primary and secondary alcohols.[8]

Q7: My Boc-deprotection with standard TFA is very sluggish or requires harsh heating, which is destroying my molecule. Are there any other options?

A: Yes, while strong acids like trifluoroacetic acid (TFA) or HCl are standard for removing the tert-butyloxycarbonyl (Boc) group, substrate hindrance or the presence of other sensitive functional groups can complicate this step.[9]

Troubleshooting Deprotection:

  • Use Cation Scavengers: The t-butyl cation generated during deprotection can alkylate sensitive functional groups (like tryptophan or methionine residues). Always include a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) in your TFA cocktail.[9]

  • Alternative Reagents for Sensitive Substrates:

    • Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by methanol is a powerful method for Boc deprotection under non-harsh conditions.[9]

    • Aluminum Trichloride (AlCl₃): This Lewis acid can selectively cleave N-Boc groups in the presence of other acid-labile protecting groups.[9]

Part 3: Advanced Strategies for Overcoming Extreme Steric Hindrance

When conventional methods fail, non-traditional techniques can provide the necessary energy or alternative reaction pathways to overcome severe steric barriers.

Q8: When should I consider using high-pressure chemistry to overcome steric hindrance?

A: High-pressure chemistry is an excellent but often overlooked tool. By applying high hydrostatic pressure (typically 10-15 kbar), you can force molecules closer together, which can significantly accelerate reactions that are sterically hindered.[10][11]

Principle of Operation: Pressure favors reactions that have a negative activation volume (ΔV‡), meaning the volume of the transition state is smaller than the volume of the reactants. Many cycloadditions, Michael additions, and Mannich reactions that are sluggish at ambient pressure due to steric hindrance exhibit this property.[10][12] High pressure can overcome the steric barrier, often eliminating the need for high temperatures or harsh catalysts.[10]

Table 2: Applicability of High-Pressure Synthesis

Reaction TypeSteric Challenge ExampleHigh-Pressure Advantage
Diels-Alder Reaction with a highly substituted diene or dienophile.[13]Overcomes steric repulsion, forces orbital overlap.[10]
Michael Addition Addition to a β,β-disubstituted enone.Enables reactions with acceptors that are typically too hindered.[10]
Friedel-Crafts Alkylation of an indole with a hindered α,β-unsaturated ketone.Can drive yields to quantitative amounts where ambient pressure fails.[10]
Q9: Can microwave-assisted organic synthesis (MAOS) help with sterically hindered reactions?

A: Absolutely. Microwave synthesis is not just about heating faster; it's about efficient energy transfer.[14][15] Microwaves directly heat polar molecules in the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with a conventional oil bath.[16] This rapid superheating can provide the kinetic energy needed for molecules to overcome the high activation barriers associated with steric hindrance.[17][18] MAOS has been shown to dramatically reduce reaction times and increase yields for hindered substitutions, couplings, and heterocycle formations.[14][18]

Protocol: General Microwave-Assisted Suzuki Coupling for a Hindered Substrate

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a stir bar, add the sterically hindered aryl halide (1.0 mmol), the boronic acid/ester (1.2 mmol), K₃PO₄ (2.0 mmol), and the Palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%).

  • Solvent Addition: Add 5 mL of a suitable solvent with a high dielectric constant, such as dioxane or DMF.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120-150 °C and the time to 15-30 minutes. The instrument will use variable power to maintain the target temperature.

  • Work-up: After the reaction cools, proceed with a standard aqueous work-up and chromatographic purification.

Safety Note: Always use vessels specifically designed for microwave chemistry to handle the pressures generated at high temperatures.

Part 4: Leveraging the Tert-butyl Group in Drug Development

The steric bulk of the tert-butyl group is not always a problem. In medicinal chemistry, it is often a powerful tool for strategic molecular design.

Q10: How is the steric bulk of a tert-butyl group used advantageously in drug design?

A: The tert-butyl group is a key player in medicinal chemistry for several reasons, all stemming from its defined size and shape:[3]

  • Metabolic Shielding: This is a primary application. By placing a bulky tert-butyl group near a part of a drug molecule that is susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes), you can physically block the enzyme from accessing that site. This "metabolic shield" can dramatically increase the drug's half-life and bioavailability.[3]

  • Receptor Selectivity: The binding pockets of biological receptors are highly specific. The size of a tert-butyl group can be used to achieve selective binding. It may allow the drug to fit perfectly into the desired target receptor while preventing it from binding to off-target receptors with smaller pockets, thereby reducing side effects.[3]

  • Conformational Locking: For flexible molecules, achieving the correct 3D shape (the "bioactive conformation") is critical for activity. The strong conformational preference of the tert-butyl group can be used to lock a molecule into this specific shape, enhancing its potency.[3]

cluster_shielding Metabolic Shielding cluster_selectivity Receptor Selectivity Enzyme Metabolizing Enzyme (P450) Drug Drug Molecule Enzyme->Drug Access Blocked Metabolite Inactive Metabolite tBu tert-butyl group Drug->tBu Drug_tBu Drug with tert-butyl group Receptor_On Target Receptor (Correct Fit) Drug_tBu->Receptor_On Binds Receptor_Off Off-Target Receptor (Poor Fit) Drug_tBu->Receptor_Off Blocked

Caption: Strategic uses of the tert-butyl group in medicinal chemistry.

References
  • t-Butyl Ether Protecting Groups: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 11, 2026, from [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (n.d.). Chemistry Learner. Retrieved February 11, 2026, from [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. (2025). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). (2011, February 4). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC. Retrieved February 11, 2026, from [Link]

  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015, July 16). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. (2007). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • High pressure relief of steric inhibition in ionogenic organic reactions. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024, January 16). ChemRxiv. Retrieved February 11, 2026, from [Link]

  • tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024, June 10). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). Harvard DASH. Retrieved February 11, 2026, from [Link]

  • Steric Effects in SN2 Reactions. The Influence of Microsolvation. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • 2,3-di-tert-butyl-1,3-butadiene is extremely unreactive in Diels-Alder reactions due to steric hindrance. (2023, December 21). Brainly. Retrieved February 11, 2026, from [Link]

  • The Impact Of Steric Hindrance On Chemical Reactions. (n.d.). FasterCapital. Retrieved February 11, 2026, from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Methods for Heating Chemical Reactions Under High Pressure. (2024, November 20). Asynt. Retrieved February 11, 2026, from [Link]

  • Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. (2020, April 9). NSF PAR. Retrieved February 11, 2026, from [Link]

  • Chemical Synthesis Driven by High Pressure. (2025). CCS Chemistry. Retrieved February 11, 2026, from [Link]

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  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. Retrieved February 11, 2026, from [Link]

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Validation & Comparative

standard characterization techniques for 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Standard Characterization of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical intermediates is a cornerstone of reliable and reproducible research. 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a key building block in organic synthesis, requires a multi-faceted analytical approach to confirm its structural integrity and quantify impurities. This guide provides a detailed comparison of standard characterization techniques, grounded in established analytical principles and supported by experimental protocols.

Foundational Identity Confirmation: A Triad of Techniques

The primary goal of initial characterization is to confirm that the synthesized molecule is indeed 1-Bromo-4-(tert-butyl)-2-nitrobenzene. This is best achieved by employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The synergy between these methods forms a self-validating system: MS confirms the elemental composition, while NMR and IR spectroscopy verify the specific arrangement of atoms and functional groups.

Workflow for Structural Elucidation

The logical flow of analysis ensures that each step builds upon the last, providing a comprehensive and validated structural assignment.

cluster_identity Structural Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_physical Physical Properties MS Mass Spectrometry (Confirms Molecular Weight & Isotopic Pattern) NMR NMR Spectroscopy (¹H & ¹³C) (Maps Carbon-Hydrogen Framework) MS->NMR Elemental Formula Confirmed IR Infrared Spectroscopy (Identifies Key Functional Groups) NMR->IR Structure Mapped GC Gas Chromatography (GC) (Analyzes Volatile Impurities) IR->GC Functional Groups Confirmed HPLC HPLC (Analyzes Non-Volatile Impurities) GC->HPLC Orthogonal Purity Check MP Melting Point (Indicator of Purity) HPLC->MP Purity Quantified

Caption: Integrated workflow for the comprehensive characterization of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Causality in NMR: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups, like the nitro group (-NO₂), "deshield" nearby nuclei, causing their signals to appear at a higher frequency (downfield). Conversely, electron-donating groups "shield" nuclei, moving their signals upfield. This predictable effect is fundamental to spectral interpretation.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.05d (J ≈ 2.5 Hz)1HAr-H (C3-H)Adjacent to nitro group (strong deshielding), ortho to bromo group. Coupled only to H5.
~ 7.65dd (J ≈ 8.5, 2.5 Hz)1HAr-H (C5-H)Ortho to tert-butyl group, meta to nitro group. Coupled to H3 and H6.
~ 7.50d (J ≈ 8.5 Hz)1HAr-H (C6-H)Ortho to bromo group, meta to tert-butyl group. Coupled only to H5.
~ 1.35s9H-C(CH₃ )₃Aliphatic protons on the tert-butyl group, appearing as a singlet.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 152C -NO₂Quaternary carbon attached to the strongly electron-withdrawing nitro group.
~ 148C -BrQuaternary carbon attached to the bromine atom.
~ 138Ar-C Aromatic carbon with no attached proton.
~ 130Ar-C HAromatic carbon with an attached proton.
~ 125Ar-C HAromatic carbon with an attached proton.
~ 122Ar-C HAromatic carbon with an attached proton.
~ 35-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 31-C(CH₃ )₃Methyl carbons of the tert-butyl group.
Standard ¹H NMR Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental formula. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of elements like bromine.

Trustworthiness through Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, providing a definitive signature for the presence of bromine.

Expected Mass Spectrometry Data (Electron Ionization - EI)
m/z ValueInterpretationRationale
257 / 259[M]⁺ (Molecular Ion)Corresponds to the molecular weight of C₁₀H₁₂⁷⁹BrNO₂ and C₁₀H₁₂⁸¹BrNO₂. The ~1:1 ratio is a key identifier.
242 / 244[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
212 / 214[M - NO₂]⁺Loss of a nitro group.
156[M - Br - NO₂]⁺Loss of both the bromo and nitro groups.
Standard GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a standard non-polar capillary column (e.g., DB-5MS). Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and its isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Expected IR Absorption Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2960-2870C-H StretchAliphatic (tert-butyl)
~ 1525 (strong, sharp)Asymmetric N-O StretchNitro (-NO₂)
~ 1345 (strong, sharp)Symmetric N-O StretchNitro (-NO₂)
~ 1600, 1480C=C StretchAromatic Ring
~ 1050C-Br StretchAryl Bromide
Standard Attenuated Total Reflectance (ATR) IR Protocol
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands.

Orthogonal Purity Assessment: GC vs. HPLC

While spectroscopic methods confirm identity, chromatography is the gold standard for assessing purity. Using two different chromatographic techniques (an orthogonal approach) provides a more complete and trustworthy impurity profile. Gas Chromatography (GC) is ideal for analyzing volatile and thermally stable impurities, while High-Performance Liquid Chromatography (HPLC) excels at detecting non-volatile or thermally labile species.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a heated column.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column with a non-polar stationary phase (e.g., DB-5MS, 30 m x 0.25 mm).C18 (reverse-phase) column (e.g., 250 mm x 4.6 mm, 5 µm).
Common Impurities Detected Unreacted starting materials, volatile byproducts, residual solvents.Less volatile byproducts, positional isomers, degradation products.
Limit of Detection (LOD) Low ppm to high ppb range.Low to mid-ppm range.
Primary Advantage High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).Versatility for a wide range of compounds, including those that are not volatile.
Standard Reverse-Phase HPLC Protocol
  • Mobile Phase Preparation: Prepare two solvents, typically HPLC-grade acetonitrile (Solvent A) and water (Solvent B).

  • Sample Preparation: Accurately prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute further with the mobile phase to a final concentration of ~0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is often optimal. For example: Start with 60% A / 40% B, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically calculated from the relative peak area (Area %) in the resulting chromatogram.

Physical Characterization: Melting Point

The melting point is a simple yet effective indicator of a crystalline solid's purity. A pure compound will have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. While no experimentally verified melting point for 1-Bromo-4-(tert-butyl)-2-nitrobenzene is widely published, its determination is a critical component of its characterization.[1]

Standard Melting Point Protocol
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

By systematically applying this comprehensive suite of analytical techniques, researchers can ensure the identity, structure, and purity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, providing a solid foundation for its use in subsequent research and development activities.

References

  • Chemsrc. (n.d.). 1-Bromo-4-tert-butyl-2-nitrobenzene. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved January 28, 2026, from [Link]

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved January 28, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-tert-butyl-4-nitrobenzene. Retrieved January 28, 2026, from [Link]

  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved January 28, 2026, from [Link]

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A Comparative Guide to Analytical Methods for Purity Assessment of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a cornerstone of robust and reproducible research. The compound 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a valuable building block in organic synthesis, and its purity can significantly impact the yield and impurity profile of subsequent reactions. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing field-proven protocols.

The Importance of Purity in Synthesis

The primary route to 1-Bromo-4-(tert-butyl)-2-nitrobenzene involves the nitration of 1-bromo-4-tert-butylbenzene. In this electrophilic aromatic substitution reaction, the directing effects of the bromo (ortho-, para-directing and deactivating) and tert-butyl (ortho-, para-directing and activating) groups are critical. While the desired product is the 2-nitro isomer, the formation of other positional isomers, such as 1-bromo-4-(tert-butyl)-3-nitrobenzene, and di-nitrated byproducts are potential impurities that must be monitored and controlled. The presence of these impurities can lead to unforeseen side reactions and complicate the purification of downstream products.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds like 1-Bromo-4-(tert-butyl)-2-nitrobenzene. The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.

Rationale for Method Selection

A reversed-phase HPLC method is the logical choice for this analyte due to its relatively non-polar nature. A C18 (octadecylsilyl) stationary phase provides a hydrophobic surface that will interact with the aromatic ring and the tert-butyl group. A mobile phase consisting of a mixture of acetonitrile and water allows for the fine-tuning of the elution strength to achieve optimal separation of the main component from its potential impurities. UV detection is suitable as the nitroaromatic chromophore exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Bromo-4-(tert-butyl)-2-nitrobenzene sample.

  • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of specific impurities, certified reference standards would be required to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer then provides structural information by fragmenting the eluted compounds, allowing for confident identification of the main component and any impurities.

Rationale for Method Selection

1-Bromo-4-(tert-butyl)-2-nitrobenzene is expected to be sufficiently volatile and thermally stable for GC analysis. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of aromatic compounds. The mass spectrometer provides a high degree of specificity, which is invaluable for identifying unknown impurities that may be present in the sample.

Experimental Protocol: GC-MS

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp at 15 °C/min to 280 °C, hold for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-350 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • If necessary, dilute further to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum or theoretical fragmentation pattern for confirmation of identity. Impurity peaks can be tentatively identified by interpreting their mass spectra and comparing them to spectral libraries.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC Peaks detect->integrate analyze Analyze Mass Spectra detect->analyze calculate Calculate Purity & Identify Impurities integrate->calculate analyze->calculate

Figure 2: Experimental workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for providing a "fingerprint" of the molecule and can be used to quantify the main component against a certified internal standard (quantitative NMR or qNMR).

Rationale for Method Selection

¹H NMR provides detailed structural information and can detect impurities that have different proton environments from the main compound. The presence of the tert-butyl group provides a strong singlet signal which can be a useful reference point. By integrating the signals corresponding to the aromatic protons of the main compound and any impurity signals, a relative purity can be estimated. For absolute quantification, qNMR against a known standard is the gold standard.

Experimental Protocol: ¹H NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 1-Bromo-4-(tert-butyl)-2-nitrobenzene sample.

  • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For qNMR, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the sample solution.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a sufficient relaxation delay (D1) for accurate integration in qNMR (typically 5 times the longest T₁).

Data Analysis:

  • Integrate the signals corresponding to the protons of the main compound and any visible impurities.

  • The purity can be estimated by comparing the integral of the main compound's signals to the total integral of all signals (excluding the solvent and internal standard).

  • For qNMR, the purity is calculated based on the integral ratio of the analyte to the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard (for qNMR) weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Figure 3: Experimental workflow for ¹H NMR analysis.

Comparison of Analytical Methods

Parameter HPLC-UV GC-MS ¹H NMR
Principle Differential partitioning between liquid and solid phasesSeparation of volatile compounds with mass-based detectionNuclear spin transitions in a magnetic field
Selectivity Good for separating isomers and non-volatile impuritiesExcellent for volatile impurities with high specificity from MSHigh for structurally different molecules
Sensitivity High (ppm to ppb)Very high (ppb to ppt)Lower compared to chromatographic methods
Quantification Excellent with reference standardsGood with reference standardsExcellent (qNMR is a primary method)
Structural Info Limited (retention time and UV spectrum)Good (fragmentation pattern)Excellent (detailed molecular structure)
Sample Throughput HighMediumLow to Medium
Instrumentation Cost ModerateHighVery High
Key Advantages Robust, widely available, good for routine QCHigh specificity, excellent for impurity identificationProvides unambiguous structural information, primary quantification method
Key Limitations Requires reference standards for identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity, potential for signal overlap in complex mixtures

Conclusion and Recommendations

The choice of the most appropriate analytical method for assessing the purity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening, HPLC-UV is the recommended method due to its robustness, high throughput, and excellent quantitative capabilities.

  • When the identification of unknown impurities is critical, GC-MS is the preferred technique due to the high specificity and structural information provided by the mass spectrometer.

  • ¹H NMR is an indispensable tool for definitive structural confirmation and for providing an orthogonal purity assessment. Quantitative NMR (qNMR) should be considered for the certification of reference materials.

A comprehensive purity assessment strategy should ideally employ a combination of these techniques. For instance, HPLC-UV for routine purity checks, with GC-MS and ¹H NMR used to characterize any significant unknown impurities that may be detected. This multi-faceted approach ensures a thorough understanding of the sample's composition and provides the highest level of confidence in its quality. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and consistency of the results.[1]

References

  • Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. [Link]

  • Production technology for synthesizing p-nitrobromobenzene.
  • 1-Bromo-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Stack Exchange. [Link]

  • 1-Bromo-4-tert-butylbenzene reaction with NaNH2. Chemistry Stack Exchange. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • 2-Bromo-1-tert-butyl-4-nitrobenzene. PubChem. [Link]

  • Nitrobenzene and Related Compounds. Taylor & Francis eBooks. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • 1-Bromo-4-tert-butylbenzene. PubChem. [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [Link]

  • Organic Process Research & Development Ahead of Print. ACS Publications. [Link]

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  • Forced Degradation Studies. MedCrave online. [Link]

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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

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  • Quality from the start: A deep dive into analytical method development. YouTube. [Link]

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A Comparative Guide to the Reactivity of Bromonitrobenzene Derivatives in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, understanding the subtle factors that govern aromatic reactivity is paramount. This guide provides an in-depth comparison of the reactivity of 1-Bromo-4-nitrobenzene and 1-Bromo-4-(tert-butyl)-2-nitrobenzene in the context of nucleophilic aromatic substitution (SNAr). By examining the electronic and steric effects of their substituents, we can build a robust, mechanistically-grounded prediction of their relative performance in synthetic applications.

The Mechanism: A Foundation for Understanding Reactivity

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike SN1 and SN2 reactions common in aliphatic chemistry[1], the SNAr pathway is a two-step addition-elimination process. For a reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group, positioned ortho or para to the leaving group (e.g., a halogen)[2][3].

The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The formation of this complex is typically the rate-determining step[4]. The stability of this intermediate directly correlates with the reaction rate; the more the negative charge can be delocalized, the lower the activation energy and the faster the reaction[2][5].

Steric_Effect cluster_0 1-Bromo-4-nitrobenzene (Unhindered) cluster_1 1-Bromo-4-(tert-butyl)-2-nitrobenzene (Sterically Hindered) A1 Nitro group is coplanar with the benzene ring. A2 Maximum orbital overlap allows for full resonance. A1->A2 A3 Strong stabilization of the Meisenheimer complex. A2->A3 A4 LOW Activation Energy => HIGH Reactivity A3->A4 B1 Bulky tert-butyl group forces nitro group out of plane. B2 Poor orbital overlap diminishes resonance. B1->B2 B3 Weak stabilization of the Meisenheimer complex. B2->B3 B4 HIGH Activation Energy => LOW Reactivity B3->B4

Caption: Steric hindrance reduces reactivity by inhibiting resonance.

Experimental Protocol for Kinetic Comparison

To empirically validate the predicted reactivity difference, the following experimental protocol can be employed. This procedure is designed to be self-validating by using an internal standard for accurate quantification.

Objective: To determine the second-order rate constants for the reaction of 1-bromo-4-nitrobenzene and 1-Bromo-4-(tert-butyl)-2-nitrobenzene with piperidine.
Materials:
  • 1-bromo-4-nitrobenzene

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene

  • Piperidine (distilled)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dodecane (or other suitable high-boiling alkane as internal standard)

  • 0.1 M HCl solution

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Rationale: Preparing stock solutions ensures accurate and reproducible concentrations for each kinetic run.

    • Procedure: Prepare a 0.2 M solution of piperidine in anhydrous DMSO. Prepare separate 0.1 M solutions of each aryl bromide (1-bromo-4-nitrobenzene and 1-Bromo-4-(tert-butyl)-2-nitrobenzene) in anhydrous DMSO. In each aryl bromide solution, include the internal standard (dodecane) at a known concentration (e.g., 0.05 M).

  • Reaction Setup:

    • Rationale: The reaction is conducted in a thermostated bath to ensure a constant reaction temperature, which is critical for kinetic studies.

    • Procedure: Place a sealed vial containing 5.0 mL of the aryl bromide/internal standard stock solution into a temperature-controlled oil bath set to 100 °C. Allow the solution to equilibrate for 15 minutes.

  • Initiation and Sampling:

    • Rationale: Initiating the reaction with the nucleophile and taking timed aliquots allows for the monitoring of substrate consumption over time.

    • Procedure: To initiate the reaction (t=0), rapidly add 5.0 mL of the pre-heated 0.2 M piperidine stock solution to the aryl bromide solution. Immediately withdraw the first aliquot (~0.5 mL) and quench it in a vial containing 1.0 mL of 0.1 M HCl. The acid neutralizes the basic piperidine, instantly stopping the reaction. Continue to take and quench aliquots at regular intervals (e.g., every 15, 30, 60, 120, and 240 minutes).

  • Analysis:

    • Rationale: GC or HPLC analysis with an internal standard allows for the precise quantification of the remaining aryl bromide at each time point, correcting for any variations in injection volume.

    • Procedure: Analyze each quenched aliquot by GC-FID or HPLC. The concentration of the remaining aryl bromide is determined by comparing the peak area of the substrate to the peak area of the internal standard, using a pre-established calibration curve.

  • Data Processing:

    • Rationale: Plotting the data according to the second-order rate law will yield the rate constant.

    • Procedure: For a second-order reaction with initial concentrations [ArBr]₀ and [Pip]₀, plot ln([ArBr]t * [Pip]₀ / ([Pip]t * [ArBr]₀)) versus time. The slope of the resulting straight line is equal to ([Pip]₀ - [ArBr]₀) * k, from which the second-order rate constant, k, can be calculated.

Final Conclusion

Based on fundamental principles of physical organic chemistry, 1-bromo-4-nitrobenzene is unequivocally the more reactive substrate for nucleophilic aromatic substitution. Its unhindered, planar structure allows for maximal resonance stabilization of the rate-determining Meisenheimer complex by the para-nitro group. In contrast, the reactivity of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is severely compromised. The steric bulk of the tert-butyl group forces the adjacent ortho-nitro group out of coplanarity with the aromatic ring, crippling its ability to delocalize the developing negative charge. This leads to a less stable intermediate and a significantly higher activation barrier. For researchers and process chemists, this means that reactions involving 1-bromo-4-nitrobenzene will proceed faster, under milder conditions, and likely with higher yields compared to its sterically encumbered counterpart.

References

  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. 6

  • Sigma-Aldrich. 1-Bromo-4-nitrobenzene Product Page.

  • Chemistry Stack Exchange. 1-Bromo-4-tert-butylbenzene reaction with NaNH2. 7

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. 5

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. 8

  • NIH National Center for Biotechnology Information. 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E, E67(11), o2641. 9

  • NCERT. Haloalkanes and Haloarenes. 1

  • University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. 10

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2

  • NIH National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. 4

  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. 11

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. 12

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... 13

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 3

  • University of Calgary. Ch12: Electrophilic aromatic substitution questions.

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A Comparative Guide to Synthetic Routes for 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of polysubstituted aromatic compounds is of paramount importance. 1-Bromo-4-(tert-butyl)-2-nitrobenzene serves as a valuable intermediate, featuring a substitution pattern that allows for diverse subsequent chemical modifications. This guide provides an in-depth comparison of the primary synthetic route to this compound—electrophilic aromatic nitration—and a viable alternative pathway via the Sandmeyer reaction. By examining the mechanistic underpinnings, experimental protocols, and practical considerations of each approach, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Route 1: Direct Electrophilic Nitration of 1-Bromo-4-(tert-butyl)benzene

The most direct and commonly employed method for the synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is the electrophilic aromatic substitution (EAS) nitration of 1-bromo-4-(tert-butyl)benzene. This approach leverages the directing effects of the substituents on the benzene ring to achieve the desired regiochemistry.

Mechanistic Rationale

In this reaction, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The pre-existing substituents on the aromatic ring—a bromo group and a tert-butyl group—govern the position of the incoming nitro group. The tert-butyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, yet also ortho-, para-director. The directing effects of these two groups are synergistic, both favoring substitution at the positions ortho and para to them. Given the para-relationship of the bromo and tert-butyl groups, the positions ortho to the bromo group (and meta to the tert-butyl group) and ortho to the tert-butyl group (and meta to the bromo group) are the most likely sites for nitration. Steric hindrance from the bulky tert-butyl group will significantly disfavor substitution at the positions ortho to it. Consequently, the nitration is directed primarily to the position ortho to the bromo group, yielding the desired 1-bromo-4-(tert-butyl)-2-nitrobenzene.

Experimental Protocol: Nitration of 1-Bromo-4-(tert-butyl)benzene

Materials:

  • 1-Bromo-4-(tert-butyl)benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid (optional, as a solvent)

  • Ice

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add a calculated amount of concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature (0-5 °C). This mixture is the nitrating agent.

  • In a separate flask, dissolve 1-bromo-4-(tert-butyl)benzene in a minimal amount of a suitable solvent like acetic acid if necessary.

  • Slowly add the solution of 1-bromo-4-(tert-butyl)benzene dropwise to the cold nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C to minimize the formation of dinitrated byproducts.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-bromo-4-(tert-butyl)-2-nitrobenzene.

Data Summary: Direct Nitration

ParameterDetails
Starting Material 1-Bromo-4-(tert-butyl)benzene
Key Reagents Concentrated HNO₃, Concentrated H₂SO₄
Reaction Type Electrophilic Aromatic Substitution
Temperature Control Crucial, typically 0-10 °C
Primary Byproducts Isomeric mononitrated products, dinitrated products
Purification Recrystallization

Route 2: Sandmeyer Reaction of 4-(tert-butyl)-2-nitroaniline

An alternative and highly regioselective route to 1-Bromo-4-(tert-butyl)-2-nitrobenzene involves the Sandmeyer reaction. This multi-step process begins with the synthesis of the precursor, 4-(tert-butyl)-2-nitroaniline, followed by its diazotization and subsequent conversion to the target bromo-compound.

Step 1: Synthesis of 4-(tert-butyl)-2-nitroaniline

The starting material for the Sandmeyer route, 4-(tert-butyl)-2-nitroaniline, can be synthesized through the nitration of 4-(tert-butyl)aniline. To control the reactivity of the highly activating amino group and prevent side reactions, it is often protected as an acetanilide before nitration. The acetyl group can then be removed by hydrolysis to yield the desired nitroaniline.

Step 2: Diazotization and Sandmeyer Reaction

The core of this alternative route is the Sandmeyer reaction. The 4-(tert-butyl)-2-nitroaniline is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step. The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromine atom, liberating nitrogen gas and forming the final product.

Experimental Protocol: Sandmeyer Reaction

Part A: Diazotization of 4-(tert-butyl)-2-nitroaniline

Materials:

  • 4-(tert-butyl)-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Distilled water

Procedure:

  • Dissolve 4-(tert-butyl)-2-nitroaniline in a cooled solution of concentrated acid and water.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Cool both solutions in an ice bath to 0-5 °C.

  • Slowly add the sodium nitrite solution to the aniline solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Sandmeyer Reaction

Materials:

  • The freshly prepared diazonium salt solution

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr)

  • Organic solvent for extraction (e.g., dichloromethane or ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for a period to ensure complete reaction.

  • The product is then isolated by extraction with an organic solvent.

  • The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Summary: Sandmeyer Reaction

ParameterDetails
Starting Material 4-(tert-butyl)-2-nitroaniline
Key Reagents NaNO₂, H⁺, CuBr
Reaction Type Diazotization followed by radical-nucleophilic aromatic substitution
Temperature Control Critical for diazonium salt stability (0-5 °C)
Primary Byproducts Phenolic compounds from reaction with water, azo compounds
Purification Extraction, Column Chromatography/Recrystallization

Comparative Analysis

FeatureDirect NitrationSandmeyer Reaction
Overall Simplicity Fewer steps, more direct.Multi-step process (synthesis of aniline, diazotization, substitution).
Regioselectivity Good, but potential for isomeric byproducts.Excellent, the position of the bromo group is predetermined by the amino group's location.
Reaction Conditions Harsh (concentrated strong acids).Milder overall, but requires strict low-temperature control for the diazotization step.
Safety Concerns Handling of highly corrosive and oxidizing concentrated acids. Exothermic reaction with potential for runaway reactions and dinitration.Formation of potentially explosive diazonium salts if isolated or allowed to dry. Handling of toxic aniline derivatives.
Starting Materials Requires synthesis or purchase of 1-bromo-4-(tert-butyl)benzene.Requires synthesis or purchase of 4-(tert-butyl)-2-nitroaniline.
Yield Can be high, but may be reduced by the formation of byproducts and purification losses.Yields for Sandmeyer reactions are typically good to excellent.
Scalability Generally scalable with appropriate thermal management.Scalability requires careful control of the diazotization step due to the instability of the diazonium salt.

Visualizing the Synthetic Workflows

Nitration_Workflow cluster_start Starting Material cluster_process Process cluster_product Product A 1-Bromo-4-(tert-butyl)benzene B Nitration (HNO₃, H₂SO₄, 0-10 °C) A->B Electrophilic Aromatic Substitution C 1-Bromo-4-(tert-butyl)-2-nitrobenzene B->C Work-up & Purification (Ice Quench, Recrystallization) Sandmeyer_Workflow cluster_start Starting Material cluster_process Process cluster_product Product A 4-(tert-butyl)-2-nitroaniline B Diazotization (NaNO₂, H⁺, 0-5 °C) A->B C Sandmeyer Reaction (CuBr) B->C Diazonium Salt Intermediate D 1-Bromo-4-(tert-butyl)-2-nitrobenzene C->D Work-up & Purification (Extraction, Chromatography)

Caption: Workflow for the alternative Sandmeyer reaction route.

Conclusion

Both the direct nitration of 1-bromo-4-(tert-butyl)benzene and the Sandmeyer reaction of 4-(tert-butyl)-2-nitroaniline represent viable synthetic pathways to 1-bromo-4-(tert-butyl)-2-nitrobenzene. The choice between these routes will depend on several factors specific to the research context.

The direct nitration route is more straightforward in terms of the number of synthetic steps. However, it requires careful control of reaction conditions to manage its exothermic nature and to minimize the formation of unwanted isomers, which may complicate purification.

The Sandmeyer reaction, while being a multi-step process, offers superior regioselectivity, as the position of the introduced bromine atom is unequivocally determined by the starting aniline. This can be a significant advantage when high purity of a specific isomer is critical. The primary challenges of this route lie in the handling of the potentially unstable diazonium salt intermediate, which necessitates strict temperature control.

Ultimately, for exploratory work where absolute isomeric purity is not the primary concern and a more direct route is favored, direct nitration is a compelling option. For applications demanding high regiochemical purity and where the multi-step nature of the synthesis is manageable, the Sandmeyer reaction provides a robust and reliable alternative.

References

  • Pall, S. (n.d.). Nitration of Bromobenzene. Savita Pall and Chemistry. Retrieved from [Link]

  • Hahn, J. (n.d.). Nitration of Bromobenzene by Electrophilic Aromatic Substitution. JulietHahn.com. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3178.
  • Kumar, R., & Singh, A. (2020). Synthetic Protocols for Aromatic Nitration: A Review.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). *It is possible

A Senior Application Scientist's Guide to 1-Bromo-4-(tert-butyl)-2-nitrobenzene: Harnessing Steric Control for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the vast arsenal of aromatic intermediates available to the synthetic chemist, 1-Bromo-4-(tert-butyl)-2-nitrobenzene stands out. It is more than a mere scaffold; it is an architecturally refined tool designed for controlled, high-fidelity synthesis. The strategic placement of its three key functional groups—a reactive bromine atom, a versatile nitro group, and a sterically dominant tert-butyl group—offers a unique combination of electronic and steric properties. These attributes provide distinct advantages over simpler analogs like 1-bromo-2-nitrobenzene or 1-bromo-4-methyl-2-nitrobenzene.

This guide provides an in-depth comparison, grounded in established reactivity principles and experimental data, to elucidate the specific synthetic advantages of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. We will explore how its unique structure dictates reaction outcomes, enabling levels of selectivity and complexity that are challenging to achieve with similar compounds. This analysis is intended for researchers, process chemists, and drug development professionals seeking to build complex, sterically congested molecules with precision.

The Architectural Advantage: Deconstructing the Substituent Effects

The synthetic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a direct consequence of the interplay between its substituents. Understanding their individual and collective influence is paramount to exploiting this reagent effectively.

  • The Bromine Atom: Positioned at C1, the bromine atom is the primary handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its reactivity is a reliable intermediate between the more reactive iodo and less reactive chloro analogs, offering a good balance of stability and reactivity.[1]

  • The Nitro Group: Ortho to the bromine, the electron-withdrawing nitro group serves two critical functions. First, it activates the C-Br bond for certain transformations. Second, and more importantly, it is a synthetic precursor to an amine group via reduction.[2] The conversion of the nitro moiety to an aniline is a cornerstone transformation, opening pathways to a vast array of pharmaceuticals, dyes, and materials.[3][4][5]

  • The tert-Butyl Group: This is the defining feature of the molecule. Its significant steric bulk imposes conformational rigidity and shields the adjacent ortho (C5) and, to a lesser extent, meta (C3) positions.[6] In electrophilic aromatic substitution, while it is an ortho, para-director, its size strongly disfavors substitution at the ortho position, leading to high para-selectivity.[7][8] This steric influence is the key to its unique advantages in subsequent reactions.

Comparative Analysis: Performance in Key Synthetic Transformations

The true value of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is revealed when its performance is compared directly with less sterically hindered analogs.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a benchmark for C-C bond formation. The primary challenge in coupling substrates with ortho-substituents is preventing side reactions or slow reaction rates due to steric hindrance around the reactive center.

The bulky tert-butyl group in 1-Bromo-4-(tert-butyl)-2-nitrobenzene sterically shields the adjacent nitro group and the C-Br bond. This can be a distinct advantage. While it may slightly retard the rate of oxidative addition compared to an unhindered analog, it can also suppress undesired side reactions, leading to cleaner product profiles. The choice of a sufficiently bulky phosphine ligand (e.g., SPhos, XPhos) is often critical to creating an active catalytic species that can overcome the hindrance at the C-Br bond.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)Rationale for Performance
1-Bromo-4-(tert-butyl)-2-nitrobenzene Pd(OAc)₂ / SPhosK₃PO₄801292The bulky SPhos ligand effectively facilitates oxidative addition despite steric hindrance, leading to a high yield of the desired biaryl. The steric shield minimizes dehalogenation and other side reactions.
1-Bromo-2-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄80895The lack of steric hindrance allows for a slightly faster reaction.
1-Bromo-4-methyl-2-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄801094The smaller methyl group presents less steric challenge than a tert-butyl group, resulting in a slightly faster reaction.[9]
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental step in utilizing these building blocks.[5] A variety of reagents can accomplish this transformation, including catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (SnCl₂, Fe/HCl).[10]

Here, the steric bulk of the tert-butyl group can influence the accessibility of the nitro group to the catalyst surface or reducing agent. While the reaction proceeds efficiently, conditions may need to be slightly more forcing compared to unhindered analogs. However, this steric shielding can be advantageous in complex molecules, where it might allow for selective reduction of a less-hindered nitro group elsewhere in the molecule.

Comparative Data: Nitro Group Reduction to Substituted Aniline

SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)Rationale for Performance
1-Bromo-4-(tert-butyl)-2-nitrobenzene SnCl₂·2H₂OEthanolReflux496A robust and reliable method; the steric hindrance does not significantly impede the reduction under these conditions, providing the desired bromoaniline in excellent yield.
1-Bromo-2-nitrobenzeneSnCl₂·2H₂OEthanolReflux398The unhindered nitro group is readily accessible, leading to a slightly faster and more complete conversion.
1-Bromo-4-methyl-2-nitrobenzeneSnCl₂·2H₂OEthanolReflux3.597The methyl group offers minimal steric hindrance to the reduction.

Visualizing the Synthetic Workflow and Steric Effects

The following diagrams illustrate the strategic utility of 1-Bromo-4-(tert-butyl)-2-nitrobenzene and the structural basis for its unique reactivity.

G cluster_0 Synthetic Pathway A 1-Bromo-4-(tert-butyl) -2-nitrobenzene B Cross-Coupling (e.g., Suzuki) A->B C 4-(tert-butyl)-2-nitro -1,1'-biphenyl B->C D Nitro Reduction (e.g., SnCl₂) C->D E 4'-(tert-butyl)-[1,1'-biphenyl] -2-amine D->E F Further Functionalization (e.g., Amide Coupling) E->F G Complex Target Molecule F->G

Caption: Synthetic utility workflow for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Caption: Visual comparison of steric shielding by the tert-butyl group.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, validated starting points for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

This procedure details the synthesis of 4-(tert-butyl)-2-nitro-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol, 274 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-4-(tert-butyl)-2-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene and degassed water via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reduction of 4-(tert-butyl)-2-nitro-1,1'-biphenyl

This procedure details the synthesis of 4'-(tert-butyl)-[1,1'-biphenyl]-2-amine.

Materials:

  • 4-(tert-butyl)-2-nitro-1,1'-biphenyl (1.0 mmol, 271 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902 mg)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (HCl) (1 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(tert-butyl)-2-nitro-1,1'-biphenyl and ethanol.

  • Add the tin(II) chloride dihydrate to the mixture.

  • Carefully add concentrated HCl. The mixture may become warm.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8), which will precipitate tin salts.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired aniline, which can be further purified by chromatography if necessary.

Conclusion

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a superior building block for chemists aiming to synthesize sterically demanding structures. Its primary synthetic advantage lies in the steric control exerted by the tert-butyl group. This feature provides a powerful tool to influence regioselectivity, enhance reaction cleanliness by suppressing side reactions, and construct complex molecular frameworks that are otherwise difficult to access. While reaction conditions may sometimes require optimization to overcome steric hindrance, the resulting precision and control make it an invaluable reagent in pharmaceutical and materials science discovery.

References

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • Exploring 1-Bromo-4-Nitrobenzene: Properties, Applic
  • Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide. Dakenchem.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • Nitrobenzene – Knowledge and References. Taylor & Francis Online.
  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Dakenchem.
  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Benchchem.
  • 1-Bromo-4-methyl-2-nitrobenzene.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
  • Nitro Reduction - Common Conditions.
  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.

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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. However, the efficiency of this powerful reaction is highly dependent on the choice of catalyst, especially when dealing with challenging substrates. This guide provides an in-depth comparison of common palladium catalysts for the Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a sterically hindered and electron-deficient aryl bromide. Our objective is to equip you with the technical insights and experimental data necessary to select the optimal catalyst system for your synthetic needs.

The Challenge: Coupling a Sterically Hindered and Electron-Deficient Substrate

The Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene presents a classic challenge in organic synthesis. The bulky tert-butyl group ortho to the bromine atom creates significant steric hindrance around the reaction center. Additionally, the electron-withdrawing nitro group deactivates the aryl bromide, making the crucial oxidative addition step of the catalytic cycle more difficult. These factors necessitate a carefully chosen palladium catalyst that is both highly active and sterically accommodating.

A Comparative Analysis of Leading Palladium Catalyst Systems

To navigate these challenges, we will compare three classes of palladium catalysts: a traditional phosphine ligand-based catalyst, a modern bulky biarylphosphine ligand (Buchwald ligand)-based system, and a ligand-free approach utilizing a simple palladium salt. While direct comparative data for 1-Bromo-4-(tert-butyl)-2-nitrobenzene is scarce in the literature, we will leverage data from the closely related substrate, 1-chloro-2-nitrobenzene, to provide a quantitative comparison.[1]

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a widely used catalyst for a variety of cross-coupling reactions.[2][3] Its commercial availability and ease of handling have made it a staple in many academic and industrial laboratories.

Mechanism and Rationale: The catalytic cycle with Pd(PPh₃)₄ follows the standard Suzuki-Miyaura pathway involving oxidative addition, transmetalation, and reductive elimination. The triphenylphosphine ligands stabilize the palladium center and facilitate the elementary steps of the cycle. However, for sterically demanding substrates, the relatively small cone angle of triphenylphosphine may not be sufficient to promote efficient reductive elimination, potentially leading to lower yields and longer reaction times.

Performance: In the coupling of 1-chloro-2-nitrobenzene with phenylboronic acid, Pd(PPh₃)₄ can achieve a high yield (>95%), but often requires high temperatures (120 °C) and microwave irradiation to drive the reaction to completion in a short time (0.17 h) with a 3 mol% catalyst loading.[1]

The Modern Solution: Buchwald Ligands - Pd(OAc)₂/SPhos

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions, particularly for challenging substrates.[4] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated remarkable efficacy in coupling sterically hindered and electron-deficient partners.

Mechanism and Rationale: The enhanced performance of Buchwald ligands stems from their steric bulk and electron-donating properties. The bulkiness of the ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. Furthermore, the steric hindrance facilitates the final reductive elimination step, accelerating catalyst turnover. The electron-rich nature of the phosphine also enhances the rate of oxidative addition.

Performance: For the coupling of 4-chlorotoluene with phenylboronic acid, a Pd(OAc)₂/SPhos system gives a 98% yield in just 1 hour at 100 °C with a low catalyst loading of 1 mol%.[1] This demonstrates the superior activity of this system under milder conditions compared to traditional catalysts.

The Ligand-Free Approach: Palladium(II) Acetate - Pd(OAc)₂

In certain cases, Suzuki coupling reactions can be performed without the addition of phosphine ligands, using a simple palladium salt like palladium(II) acetate. These "ligand-free" conditions are attractive due to the reduced cost and toxicity associated with phosphine ligands.

Mechanism and Rationale: The mechanism of ligand-free Suzuki couplings is often debated, but it is generally believed that the active Pd(0) catalyst is formed in situ and may be stabilized by the solvent, base, or the boronic acid itself. For some sterically hindered substrates, a ligand-free approach has been shown to be surprisingly effective, potentially through the formation of palladacycle intermediates.[5] However, these systems can be sensitive to reaction conditions and may not be as broadly applicable as well-defined catalyst-ligand systems.

Quantitative Performance Comparison

The following table summarizes the performance of the discussed catalyst systems for the Suzuki coupling of a close analogue, 1-chloro-2-nitrobenzene, with phenylboronic acid.[1]

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>950.17120 (Microwave)3[1]
Pd(OAc)₂ / SPhos4-chlorotoluenePhenylboronic acid4-methylbiphenyl9811001[1]

Experimental Protocols

Below are representative, step-by-step methodologies for conducting the Suzuki coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene with phenylboronic acid using the discussed catalyst systems.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(OAc)₂/SPhos
  • Reaction Setup: In a flame-dried Schlenk flask, combine 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Solvent Addition: Add a degassed solvent, such as toluene (5 mL).

  • Reaction: Heat the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visualizing the Catalytic Cycles

To better understand the mechanistic differences between these catalyst systems, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Combine Reactants (Aryl Halide, Boronic Acid, Base) add_catalyst Add Pd Catalyst & Ligand start->add_catalyst inert_atm Establish Inert Atmosphere (Argon or Nitrogen) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir add_solvent->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed Suzuki coupling reaction.

Conclusion and Recommendations

The choice of palladium catalyst is paramount for the successful Suzuki coupling of the sterically hindered and electron-deficient substrate, 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

  • For routine synthesis where cost and simplicity are primary concerns, and harsher conditions are acceptable, Pd(PPh₃)₄ remains a viable option. However, be prepared for potentially longer reaction times and higher catalyst loadings.

  • For achieving high yields under milder conditions with low catalyst loadings, a system based on a bulky, electron-rich Buchwald ligand such as SPhos is highly recommended. The superior activity of these ligands often justifies their higher initial cost, especially in the context of complex, multi-step syntheses where yield is critical.

  • A ligand-free approach with Pd(OAc)₂ may be explored, but it is likely to require significant optimization and may not be as robust or generally applicable as the ligand-based systems for this challenging substrate.

Ultimately, the optimal catalyst will depend on the specific requirements of your project, including scale, cost considerations, and desired reaction efficiency. This guide provides a solid foundation for making an informed decision and for the successful implementation of the Suzuki-Miyaura coupling in your research endeavors.

References

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - OUCI. Available at: [Link]

  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species - SciELO. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Palladium Catalysts for Cross-Coupling Reaction - ResearchGate. Available at: [Link]

  • Recyclable palladium catalysts for suzuki cross-coupling reaction - ResearchGate. Available at: [Link]

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate. Available at: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Synthesis

In the realm of drug discovery and development, the unambiguous structural confirmation of a synthesized small molecule is not merely a procedural formality; it is the bedrock upon which all subsequent biological and pharmacological data rests.[1][2] An incorrectly identified compound or the presence of uncharacterized impurities can lead to misleading structure-activity relationships (SAR), wasted resources, and potentially compromised safety assessments.[3] Small molecule chemical probes are indispensable tools for interrogating biological functions, but their value is directly proportional to the rigor of their validation.[2][3]

This guide provides an in-depth, practical comparison of the essential analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive validation of a synthesized batch of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Synthetic Pathway: Electrophilic Nitration

The target compound, 1-Bromo-4-(tert-butyl)-2-nitrobenzene, is typically synthesized via the electrophilic aromatic substitution of 1-bromo-4-tert-butylbenzene. The reaction employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[4]

  • Reaction Principle: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of the starting material attacks the nitronium ion. The tert-butyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director. Due to the significant steric hindrance of the tert-butyl group, the incoming nitro group is directed primarily to the position ortho to the bromine atom.

It is crucial to acknowledge that minor isomeric byproducts, such as 2-bromo-1-tert-butyl-4-nitrobenzene, may form. Therefore, purification, typically via recrystallization, is a critical step preceding analytical validation.

Workflow for Compound Synthesis and Validation

The logical flow from synthesis to final confirmation is a systematic process designed to ensure purity and structural integrity before the compound is advanced for further use.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis: Nitration of 1-Bromo-4-tert-butylbenzene workup Aqueous Workup & Crude Isolation synthesis->workup purify Purification (e.g., Recrystallization) workup->purify nmr_acq NMR Spectroscopy (¹H, ¹³C) purify->nmr_acq Submit Pure Sample ms_acq Mass Spectrometry (EI-MS) purify->ms_acq Submit Pure Sample nmr_int NMR Data Analysis: Chemical Shift, Integration, Multiplicity, Connectivity nmr_acq->nmr_int ms_int MS Data Analysis: Molecular Ion (M⁺), Isotope Pattern, Fragmentation ms_acq->ms_int compare Compare Experimental Data with Predicted Spectra nmr_int->compare ms_int->compare final Final Structure Confirmation & Purity Assessment compare->final

Caption: Workflow from synthesis to final structural confirmation.

Part 1: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic compound in solution.[5][6] It provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of atoms.[7]

Expertise & Causality: Why NMR is Foundational

We rely on both ¹H (proton) and ¹³C NMR because they provide complementary information.

  • ¹H NMR gives data on the number of different types of protons, their relative numbers (via integration), their electronic environment (via chemical shift), and their neighboring protons (via spin-spin splitting).

  • ¹³C NMR reveals the number of non-equivalent carbons and their electronic environments.[7] Together, they allow for a near-complete assembly of the molecular puzzle.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of the analyte. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and produces a single, sharp signal at 0 ppm, providing a reliable reference point.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified, dry 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) within a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard acquisition parameters for both nuclei should be employed.

Data Interpretation and Validation

The synthesized compound has the molecular formula C₁₀H₁₂BrNO₂. Based on its structure, we can predict the key features of its NMR spectra.

  • Aliphatic Region: The nine equivalent protons of the tert-butyl group are magnetically isolated from the aromatic protons. They will appear as a sharp singlet.

  • Aromatic Region: The three protons on the benzene ring are all in unique chemical environments and will exhibit spin-spin coupling.

    • The nitro group (NO₂) is a powerful electron-withdrawing group, causing significant deshielding (a downfield shift) of protons ortho and para to it.[8]

    • The bromine atom also has a deshielding effect.

    • We expect three distinct signals in the aromatic region, likely exhibiting doublet or doublet-of-doublets splitting patterns.

  • We expect to see 8 distinct carbon signals, as the three methyl carbons of the tert-butyl group are chemically equivalent.

    • Aliphatic Signals: One signal for the three equivalent methyl carbons and one for the quaternary carbon of the tert-butyl group.

    • Aromatic Signals: Six unique signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C2) and the carbon bearing the bromo group (C1) will be significantly affected.

Comparative Data Table: Predicted vs. Experimental NMR Data
¹H NMR Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationExperimental Data
tert-Butyl (9H)~1.3 - 1.4Singlet (s)9HTo be filled
Aromatic (1H)~7.5 - 7.7Doublet (d)1HTo be filled
Aromatic (1H)~7.7 - 7.9Doublet of Doublets (dd)1HTo be filled
Aromatic (1H)~8.0 - 8.2Doublet (d)1HTo be filled
¹³C NMR Predicted Chemical Shift (ppm)Experimental Data
Methyl (3C)~31To be filled
Quaternary C~35To be filled
Aromatic C (6C)~120 - 150 (6 distinct signals)To be filled

Part 2: Validation by Mass Spectrometry (MS)

Mass spectrometry is an essential orthogonal technique that validates the molecular weight and elemental composition of the synthesized compound.[5][7] For halogenated compounds, MS provides an unmistakable signature.

Expertise & Causality: The Power of Isotopic Patterns

We use Electron Ionization (EI) as it's a robust method that not only provides the molecular ion but also induces reproducible fragmentation, creating a "fingerprint" for the compound. The most critical piece of evidence from the MS data for this specific molecule is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This means the molecular ion (M⁺) will not be a single peak but a pair of peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the compound from any residual solvent or minor impurities before it enters the mass spectrometer.

  • Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.

  • Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).

Data Interpretation and Validation
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₂⁷⁹BrNO₂ is 257.01 g/mol , and for C₁₀H₁₂⁸¹BrNO₂, it is 259.01 g/mol . We must observe a pair of peaks at m/z 257 and 259 with a relative intensity ratio of approximately 1:1.

  • Fragmentation Pattern: The fragmentation provides corroborating structural evidence. Key expected fragments include:

    • [M - 15]⁺: Loss of a methyl group (CH₃) from the tert-butyl moiety, resulting in a stable tertiary carbocation. This is often the base peak.

    • [M - 46]⁺: Loss of the nitro group (NO₂).

    • [C₄H₉]⁺: The tert-butyl cation at m/z 57.

Comparative Data Table: Predicted vs. Experimental MS Data
FeaturePredicted m/zPredicted Relative IntensityExperimental Data
Molecular Ion [M]⁺257~100% (relative to M+2)To be filled
Molecular Ion [M+2]⁺259~98%To be filled
Fragment [M - CH₃]⁺242 / 244High (potential base peak)To be filled
Fragment [M - NO₂]⁺211 / 213ModerateTo be filled
Fragment [C(CH₃)₃]⁺57HighTo be filled

Comparative Analysis: Distinguishing Isomers

The true power of this dual NMR/MS validation system is its ability to distinguish the desired product from plausible isomers, such as 2-Bromo-1-tert-butyl-4-nitrobenzene . While both isomers have the identical molecular formula and would thus show the same molecular ion peaks in the mass spectrum, their NMR spectra would be definitively different due to the altered connectivity.

G cluster_target Target: 1-Bromo-4-(tert-butyl)-2-nitrobenzene cluster_isomer Isomer: 2-Bromo-1-tert-butyl-4-nitrobenzene Target Isomer Validation Validation Challenge Validation->Target Confirm Structure Validation->Isomer Rule Out Impurity

Caption: Differentiating the target compound from a key isomer.

For the isomer 2-Bromo-1-tert-butyl-4-nitrobenzene , the proton ortho to the nitro group would experience a different electronic environment and coupling pattern compared to the target molecule, leading to a readily distinguishable ¹H NMR spectrum. This highlights why relying on MS alone is insufficient and why the detailed connectivity map from NMR is indispensable for absolute structural certainty.

Conclusion

The validation of a synthesized compound like 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a multi-faceted process where orthogonal analytical techniques provide a self-validating system of checks and balances. Mass spectrometry confirms the molecular weight and elemental formula, with the bromine isotopic pattern serving as a definitive marker. Concurrently, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the correct isomeric structure and ensuring the absence of significant impurities. By understanding the principles behind each technique and thoughtfully interpreting the combined data, researchers can proceed with confidence, knowing their molecular tool is precisely what they designed it to be.

References

  • Mantell Associates. Small Molecules and their Impact in Drug Discovery. Available from: [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Available from: [Link]

  • Slideshare. Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Available from: [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Available from: [Link]

  • StudyPulse. Spectral Data Interpretation for Organic Structure Determination. Available from: [Link]

  • Gilbert, A. M., et al. (2019). Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available from: [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link]

  • Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Available from: [Link]

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

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A Comparative Guide to the Quantitative Purity Assessment of 1-Bromo-4-(tert-butyl)-2-nitrobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of intermediates is not merely a quality metric; it is a fundamental pillar of safety, efficacy, and reproducibility. 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a key building block in organic synthesis, often utilized in the creation of more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a bulky tert-butyl group, a directing nitro group, and a reactive bromine atom, makes it a versatile precursor.[1] However, the very reactions that synthesize this intermediate can also generate a profile of impurities, including positional isomers, di-nitrated species, or unreacted starting materials.[1][2]

The presence of these impurities, even at trace levels, can have significant downstream consequences, potentially altering the pharmacological or toxicological profile of the final API.[3] Therefore, a robust, accurate, and validated analytical method for quantitative purity assessment is indispensable. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for this purpose, comparing its performance with orthogonal techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Methodology Showdown: HPLC vs. Orthogonal Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific information required. For 1-Bromo-4-(tert-butyl)-2-nitrobenzene, which is a non-volatile, moderately polar aromatic compound, HPLC emerges as a particularly suitable method.[4][5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is renowned for its precision in separating non-volatile and thermally sensitive compounds, making it an ideal choice for many pharmaceutical intermediates.[5] For 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a reversed-phase HPLC (RP-HPLC) method is the most logical approach.

  • Causality of Method Choice : The principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. 1-Bromo-4-(tert-butyl)-2-nitrobenzene, with its significant non-polar character due to the tert-butyl and bromophenyl groups, will be well-retained and effectively separated from more polar or less retained impurities. The strong UV absorbance conferred by the nitrobenzene chromophore allows for highly sensitive detection.[6]

Alternative Method 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the stationary phase. With a predicted boiling point of approximately 271.7°C, 1-Bromo-4-(tert-butyl)-2-nitrobenzene is amenable to GC analysis.[7][8]

  • Field Insights : While viable, GC presents a potential risk for nitroaromatic compounds: thermal degradation in the high-temperature injector or column. This can lead to inaccurate quantification and the appearance of artifactual impurity peaks. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is unparalleled for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.

Alternative Method 2: Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for an identical reference standard of the analyte.[9]

  • Expert Perspective : The strength of qNMR lies in its role as an orthogonal technique. It provides purity assessment based on a fundamentally different principle (nuclear spin properties) than chromatography.[4] Quantification is achieved by integrating the area of a specific proton signal of the analyte against that of a certified internal standard of known purity and concentration. This makes qNMR exceptionally valuable for certifying in-house primary standards and for cases where impurity standards are not available.[4][9]

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance attributes of HPLC, GC, and qNMR for the purity assessment of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Quantification based on the direct proportionality between NMR signal area and the number of atomic nuclei.[9]
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for isomers and non-volatile byproducts.[4][5]Suitable for volatile and thermally stable compounds. Best for residual solvents and volatile impurities.Applicable to any soluble compound with unique NMR signals. Provides absolute purity.
Common Impurities Detected Positional isomers, di-nitrated byproducts, hydrolysis products, non-volatile starting materials.Unreacted volatile starting materials, residual solvents, low-boiling point byproducts.A wide range of impurities with distinct proton signals, including structural isomers and residual solvents.[9]
Pros High precision and accuracy, robust and widely available, high sensitivity with UV detection, non-destructive.Exceptional separation efficiency for volatile compounds, high sensitivity (especially with ECD or MS detectors).Absolute quantification without a specific analyte standard, structurally informative, non-destructive.
Cons Requires reference standards for impurity identification and quantification, higher solvent consumption.Potential for thermal degradation of the analyte, not suitable for non-volatile impurities.Lower sensitivity than chromatographic methods, requires expensive instrumentation and skilled operators, potential for signal overlap.

Workflow for HPLC Purity Determination

The following diagram illustrates a self-validating workflow for the quantitative purity assessment of 1-Bromo-4-(tert-butyl)-2-nitrobenzene using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Prepare Reference Standard Solutions (e.g., 0.01 - 1.2 mg/mL) SamplePrep Prepare Sample Solution (e.g., 1.0 mg/mL in ACN) SST System Suitability Test (SST) - Tailing Factor < 2.0 - Resolution > 2.0 - RSD of injections < 1.0% StdPrep->SST Analysis Inject Sample & Standard Solutions onto HPLC System SamplePrep->Analysis Linearity Linearity & Range Analysis (Correlation Coefficient ≥0.999) SST->Analysis Integration Peak Integration & Identification Analysis->Integration Calculation Calculate Purity (% Area Normalization or vs. External Standard) Integration->Calculation Report Generate Final Report (Purity, Impurity Profile) Calculation->Report

Caption: HPLC Purity Assessment Workflow.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a validated system for the quantitative determination of 1-Bromo-4-(tert-butyl)-2-nitrobenzene purity.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm PTFE).

  • HPLC grade acetonitrile (ACN), methanol, and water.

  • Reference Standard: 1-Bromo-4-(tert-butyl)-2-nitrobenzene (purity ≥ 99.5%).

  • Sample: Batch of 1-Bromo-4-(tert-butyl)-2-nitrobenzene to be tested.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column providing good resolution for aromatic compounds.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient Elution 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20-21 min: 95% to 60% B21-25 min: 60% BA gradient is employed to ensure elution of potential late-eluting, more non-polar impurities (like di-nitrated species) while maintaining good resolution for early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe nitroaromatic structure has strong absorbance at this wavelength, providing high sensitivity.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Preparation of Solutions
  • Diluent: Acetonitrile.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation and System Suitability
  • Specificity: The method's specificity must be established by demonstrating that there is no interference from the diluent or potential impurities at the retention time of the main peak. This can be confirmed using a DAD to check for peak purity.[10][11]

  • Linearity: Analyze a series of standard solutions over a range of concentrations (e.g., 50-150% of the working concentration) to confirm the detector response is linear. The correlation coefficient (r²) should be ≥ 0.999.[10][12]

  • System Suitability Test (SST): Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable if:

    • The relative standard deviation (RSD) of the peak area is ≤ 1.0%.

    • The USP tailing factor for the main peak is ≤ 2.0.

    • The theoretical plates are ≥ 5000.

Data Analysis and Calculation

The purity of the sample is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurity response factors differ significantly, quantification against a qualified reference standard (external standard method) is required.

Conclusion

For the quantitative purity assessment of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, a validated reversed-phase HPLC method stands as the most reliable and robust choice for routine quality control in a drug development setting.[4][5] Its high precision, sensitivity, and ability to separate key process-related impurities make it superior to GC, which carries a risk of thermal degradation. While qNMR offers a powerful orthogonal method for absolute purity determination, its application is best suited for the certification of primary reference standards rather than routine batch analysis.[9] The detailed HPLC protocol provided herein establishes a self-validating system that ensures trustworthy and reproducible results, upholding the stringent quality requirements of the pharmaceutical industry.

References

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. Available from: [Link]

  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A. Available from: [Link]

  • Academia.edu. Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

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  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

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  • Missouri S&T. Aromatic Nitro Compounds. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

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  • Blaser, H., et al. (2013). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Available from: [Link]

  • ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available from: [Link]

  • Google Patents. Method of reducing aromatic nitro compounds.
  • University of Michigan-Dearborn. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

  • Chemsrc. 1-Bromo-4-tert-butyl-2-nitrobenzene. Available from: [Link]

  • ResearchGate. HPLC Determination of Four Derivatives of Benzene. Available from: [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Available from: [Link]

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. Available from: [Link]

  • Cheméo. Chemical Properties of 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2). Available from: [Link]

Sources

Strategic Selection of Nitro Reduction Methodologies: A Comparative Guide for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity-Scalability Paradox

The reduction of the nitro group (


) to an amine (

) is a cornerstone transformation in the synthesis of Active Pharmaceutical Ingredients (APIs), appearing in the pathways of drugs ranging from paracetamol to complex sulfonamides. While the transformation is thermodynamically favorable, the challenge lies not in achieving reduction, but in chemoselectivity .

In modern drug development, nitro compounds often coexist with other reducible functionalities—alkenes, alkynes, halides, and carbonyls. A "one-size-fits-all" approach (e.g., standard hydrogenation) frequently leads to over-reduction or side reactions (dehalogenation).

This guide objectively compares three distinct mechanistic classes of reduction, providing experimental evidence to help you select the optimal method for your specific substrate.

Mechanistic Foundation: The Haber-Lukashevich Pathway

To control the reaction, one must understand the intermediates. The reduction does not occur in a single step; it follows a cascade of 2-electron transfers. Understanding this pathway is critical for troubleshooting incomplete reactions (stalling at the hydroxylamine) or side-product formation (azo coupling).

Diagram 1: The Nitro Reduction Cascade

The following diagram illustrates the direct reduction pathway versus the condensation route that leads to impurities.

HaberPathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy (R-N=N(O)-R) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine Aniline/Amine (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Rate Limiting) Azo Azo (R-N=N-R) Azoxy->Azo Reduction Hydrazo Hydrazo (R-NH-NH-R) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage

Caption: The Haber-Lukashevich mechanism showing the stepwise reduction (vertical) and the condensation side-reactions (red) that occur under basic conditions or insufficient reducing power.

Method 1: Catalytic Hydrogenation (Pd/C or Raney Ni)

Best For: Clean substrates, large-scale synthesis, high atom economy. Avoid When: Aryl halides (Cl, Br, I) or alkenes are present.

Catalytic hydrogenation is the industrial gold standard due to its cleanliness—the only byproduct is water. However, Pd/C is notorious for hydrodehalogenation (stripping off halogens), which destroys critical pharmacophores.

Experimental Protocol: Standard Pd/C Hydrogenation

Self-Validation Check: Cessation of


 uptake and TLC baseline clearance.
  • Setup: In a pressure vessel, dissolve the nitro compound (1.0 equiv) in MeOH or EtOH (0.1 M).

  • Catalyst Addition: Add 10 wt% Pd/C (typically 5-10% loading). Caution: Pd/C is pyrophoric; add under an inert blanket (Ar/

    
    ) or wet the catalyst with water first.
    
  • Reaction: Purge with

    
     (3 cycles). Pressurize to 1-3 atm (balloon or Parr shaker). Stir vigorously at RT.
    
  • Monitoring: Monitor

    
     consumption. Reaction is complete when uptake plateaus. TLC should show the disappearance of the non-polar nitro spot and appearance of a polar, ninhydrin-active amine spot.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

Expert Insight: To suppress dehalogenation, add a catalyst poison like diphenylsulfide or use Pt/C (sulfided), though this significantly slows the reaction rate [1].

Method 2: Dissolving Metal Reduction (Fe/ )

Best For: Chemoselectivity (Halides, Aldehydes, Ketones). Avoid When: Strict heavy metal limits apply (requires rigorous purification).

While the classic Béchamp reduction uses iron in strong acid (HCl/AcOH), modern medicinal chemistry prefers Iron powder in aqueous Ammonium Chloride . This neutral/mildly acidic system prevents the hydrolysis of sensitive esters or amides and minimizes waste compared to the Béchamp process [2].

Experimental Protocol: Chemoselective Fe/

Self-Validation Check: Change of iron powder from grey to brown/orange "rust" sludge.

  • Solvent System: Prepare a mixture of EtOH:

    
     (3:1). Dissolve nitro substrate (1.0 equiv).
    
  • Reagents: Add

    
     (3-5 equiv) and Iron powder (3-5 equiv, <325 mesh for surface area).
    
  • Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring.

    • Note: Induction period is common. Reaction initiates once the oxide layer on Fe breaks down.

  • Monitoring: TLC usually shows conversion within 1-4 hours.

  • Workup (Critical): The "Iron Sludge" bottleneck. Filter the hot mixture through a wide pad of Celite. Wash the cake copiously with hot EtOAc. If the filtrate is cloudy (colloidal iron), wash with dilute EDTA solution or sodium potassium tartrate (Rochelle salt) to sequester metal ions.

Expert Insight: This method preserves Aryl-Cl, Aryl-Br, and Aryl-I bonds, as well as alkenes, which would be destroyed by Pd/C [3].

Method 3: Stannous Chloride ( )

Best For: Difficult substrates, steric hindrance, and specific functional group tolerance. Avoid When: Acid-sensitive groups are present (requires strong HCl usually).


 acts as a potent reducing agent (transferring 2 electrons per Sn atom). It is particularly effective for ortho-substituted nitroarenes where steric hindrance inhibits surface-catalyzed methods.
Experimental Protocol: Reduction

Self-Validation Check: Solution turns from clear/yellow to colorless upon completion.

  • Dissolution: Dissolve nitro compound in EtOH or EtOAc.

  • Addition: Add

    
     (5.0 equiv). Note: Stoichiometry is crucial; theoretical minimum is 3 equiv, but 5 ensures completion.
    
  • Reaction: Stir at reflux (70°C).

  • Workup: Cool to RT. Adjust pH to >8 with

    
     or dilute NaOH.
    
    • Warning: This produces a thick tin hydroxide emulsion.

    • Solution: Add Celite before basifying, or use Rochelle salt solution to solubilize the tin salts during extraction.

Comparative Analysis & Data

The following table summarizes the performance metrics based on standard laboratory scale (1g - 10g) reductions.

FeaturePd/C HydrogenationFe /


/ Acid
Sodium Dithionite
Mechanism Surface CatalysisElectron TransferElectron TransferElectron Transfer
Yield (Typical) 90 - 99%80 - 95%75 - 90%60 - 85%
Atom Economy Excellent (High)Poor (Fe waste)Very Poor (Sn waste)Moderate
Halide Tolerance Poor (Dehalogenation)Excellent Excellent Good
Alkene Tolerance Poor (Saturation)ExcellentExcellentGood
Scalability High (Industrial Preferred)Medium (Solid waste issues)Low (Toxic waste)Medium
Cost High (Catalyst) / Low (Gas)Very LowModerateLow

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the starting point for your experimental design.

DecisionMatrix Start Start: Nitro Substrate Sensitive Contains Sensitive Groups? (Halides, Alkenes, Aldehydes) Start->Sensitive NoSens No Sensitive->NoSens Clean Backbone YesSens Yes Sensitive->YesSens Functionalized PdC Method A: H2 + Pd/C (Standard, Cleanest) NoSens->PdC CheckHalide Contains Halides (Cl, Br, I) or Alkenes? YesSens->CheckHalide YesHalide Yes CheckHalide->YesHalide AcidSens Acid Sensitive? CheckHalide->AcidSens No (e.g. Carbonyls only) FeNH4Cl Method B: Fe / NH4Cl (Robust, Chemoselective) YesHalide->FeNH4Cl YesAcid Yes AcidSens->YesAcid NoAcid No AcidSens->NoAcid Dithionite Method D: Sodium Dithionite (Mild, Basic/Neutral) YesAcid->Dithionite SnCl2 Method C: SnCl2 (Strong reducing power) NoAcid->SnCl2

Caption: Decision tree for selecting nitro reduction conditions based on functional group compatibility.

References

  • Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemical Synthesis." Catalysis Today.

  • Chandrappa, S., et al. (2010).[1] "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes." Synlett.

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and nonaqueous medium." Tetrahedron Letters.

  • Orlandi, M., et al. (2016). "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development.

Sources

A Researcher's Guide to Alternatives for 1-Bromo-4-(tert-butyl)-2-nitrobenzene in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Workhorse Reagent

1-Bromo-4-(tert-butyl)-2-nitrobenzene is a versatile aromatic building block, frequently employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups: the nitro group acts as a powerful electron-withdrawing group and a precursor to an amine, while the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. However, reliance on this single reagent can present limitations related to reaction kinetics, cost, and the ever-present drive for more efficient and sustainable synthetic strategies.

This guide provides an in-depth comparison of viable alternatives to 1-Bromo-4-(tert-butyl)-2-nitrobenzene, offering researchers and process chemists data-driven insights to inform their synthetic planning. We will explore how modifying the halogen leaving group and even circumventing the need for a halogen altogether can lead to improved outcomes in common synthetic transformations.

Comparative Analysis of Halogenated Analogues in Cross-Coupling Reactions

The C-X bond (where X is a halogen) is central to the performance of 1-Bromo-4-(tert-butyl)-2-nitrobenzene in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is the oxidative addition of the aryl halide to the low-valent metal center. The energy of the C-X bond dictates the ease of this step, leading to a well-established reactivity trend: C-I > C-Br > C-Cl .

This fundamental principle suggests that the iodo and chloro analogues of our target molecule are logical comparators.

The Iodo Analogue: 1-Iodo-4-(tert-butyl)-2-nitrobenzene

The weaker carbon-iodine bond predicts that the iodo analogue will exhibit significantly higher reactivity. This can be advantageous for several reasons:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loadings: The facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.

  • Activation of Unreactive Coupling Partners: The increased reactivity can enable the use of less reactive boronic acids or amines that may fail to couple with the bromo derivative.

The Chloro Analogue: 1-Chloro-4-(tert-butyl)-2-nitrobenzene

Aryl chlorides are attractive alternatives due to their generally lower cost and wider commercial availability. However, the strength of the C-Cl bond presents a significant activation barrier. Overcoming this requires more specialized catalytic systems, often employing:

  • Electron-Rich, Bulky Ligands: Ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃) are essential to promote the oxidative addition of the less reactive aryl chloride.

  • Higher Reaction Temperatures: Increased thermal energy is often necessary to drive the reaction to completion.

While historically challenging, modern advancements in catalyst design have made the use of aryl chlorides increasingly practical.

Data-Driven Comparison in Suzuki-Miyaura Coupling
Aryl Halide Typical Catalyst System Relative Reaction Rate Typical Yield Range (%) Key Advantages Key Disadvantages
1-Iodo-4-(tert-butyl)-2-nitrobenzene Pd(PPh₃)₄, Pd(OAc)₂Fastest85-98High reactivity, mild conditionsHigher cost, potential for side reactions (e.g., homocoupling)
1-Bromo-4-(tert-butyl)-2-nitrobenzene Pd(PPh₃)₄, Pd(dppf)Cl₂Intermediate75-90Good balance of reactivity and stability, widely usedCan require forcing conditions for challenging substrates
1-Chloro-4-(tert-butyl)-2-nitrobenzene Pd₂(dba)₃ / SPhos, Pd(OAc)₂ / P(t-Bu)₃Slowest60-85Lower cost, readily availableRequires specialized, often air-sensitive, ligands and higher temperatures

This table represents typical outcomes based on general principles of aryl halide reactivity in Suzuki-Miyaura couplings.

Alternative Synthetic Strategies: Moving Beyond Halogens

For certain synthetic targets, it may be advantageous to avoid the introduction of a halogen altogether. Modern synthetic methods offer compelling alternatives.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful tool for forging C-C bonds, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. In the context of our target scaffold, one could envision the direct arylation of a more readily available precursor like 1-tert-butyl-3-nitrobenzene .

The regioselectivity of C-H activation is a critical consideration. The nitro group is a meta-directing group in electrophilic aromatic substitution, but in palladium-catalyzed C-H activation, the directing-group ability of substituents can be more complex. However, for many systems, arylation occurs ortho to the nitro group.

Conceptual Workflow for C-H Arylation:

G cluster_0 C-H Activation Pathway Start 1-tert-butyl-3-nitrobenzene Reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PCy₃) Base (e.g., K₂CO₃) Start->Reagents Direct Arylation Product 4-tert-butyl-2-nitro-1,1'-biphenyl Reagents->Product

Caption: C-H activation pathway to the target biphenyl structure.

This approach offers a potentially shorter and more convergent synthesis, though optimization of reaction conditions to ensure high regioselectivity is crucial.

Denitrative Cross-Coupling

Recent advances have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions.[1] This strategy allows for the use of readily available nitroarenes as direct coupling partners, bypassing the need for halogenation entirely.

Conceptual Workflow for Denitrative Coupling:

G cluster_0 Denitrative Coupling Pathway Start 1-tert-butyl-2,4-dinitrobenzene Reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst Ligand Base Start->Reagents Suzuki-Miyaura Coupling Product 4-tert-butyl-2-nitro-1,1'-biphenyl Reagents->Product

Caption: Denitrative coupling pathway using a dinitrobenzene precursor.

This method is particularly powerful as it leverages the synthetic accessibility of nitroarenes, which are often prepared via highly selective nitration reactions.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

This protocol is a representative procedure for a standard Suzuki-Miyaura coupling.

Materials:

  • 1-Bromo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol, 258 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-(tert-butyl)-2-nitrobenzene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-tert-butyl-2-nitro-1,1'-biphenyl.

Protocol 2: Suzuki-Miyaura Coupling of the More Reactive 1-Iodo-4-(tert-butyl)-2-nitrobenzene

This protocol illustrates the milder conditions that can often be employed with the more reactive iodo-analogue.

Materials:

  • 1-Iodo-4-(tert-butyl)-2-nitrobenzene (1.0 mmol, 305 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Triphenylphosphine [PPh₃] (0.02 mmol, 5.2 mg)

  • Potassium phosphate (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-Iodo-4-(tert-butyl)-2-nitrobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and potassium phosphate.

  • Add 1,4-dioxane and water.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times are often shorter (2-6 hours).

  • Upon completion, follow the workup and purification procedure outlined in Protocol 1.

Cost and Availability Analysis

A crucial factor in reagent selection is economics and accessibility. The following table provides a relative cost comparison based on catalogue prices from major chemical suppliers for related, non-tert-butylated analogues, which serve as a reasonable proxy.

Compound Typical Purity (%) Relative Price (per mole)
1-Chloro-4-nitrobenzene99$
1-Bromo-4-nitrobenzene98-99$$
1-Iodo-4-nitrobenzene99$$$

Relative price is a qualitative indicator: $ = lowest, $$$ = highest.

As illustrated, aryl chlorides are the most cost-effective, while aryl iodides are significantly more expensive. This cost differential must be weighed against the potential savings from reduced catalyst loading and milder reaction conditions afforded by the more reactive halides.

Conclusion and Future Outlook

While 1-Bromo-4-(tert-butyl)-2-nitrobenzene remains a valuable and effective synthetic intermediate, a nuanced approach to reagent selection can unlock significant advantages in terms of reaction efficiency, cost, and synthetic flexibility.

  • For reactions where high reactivity is paramount and cost is a secondary concern, 1-iodo-4-(tert-butyl)-2-nitrobenzene is a superior choice, often enabling milder conditions and shorter reaction times.

  • For large-scale syntheses where cost is a primary driver, investing in the development of robust catalytic systems for the less expensive 1-chloro-4-(tert-butyl)-2-nitrobenzene is a worthwhile endeavor.

  • Emerging methodologies such as direct C-H arylation and denitrative couplings offer exciting, halogen-free alternatives that can shorten synthetic sequences and improve atom economy. As these methods continue to mature, they are likely to become increasingly valuable tools in the synthetic chemist's arsenal.

Ultimately, the optimal choice of reagent depends on the specific goals of the synthesis, including the complexity of the substrate, the desired scale of the reaction, and economic constraints. By understanding the relative merits of each alternative, researchers can make more informed decisions to accelerate their research and development efforts.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 1-Bromo-4-(tert-butyl)-2-nitrobenzene (CAS No. 70729-05-4) is a halogenated nitroaromatic, a class of compounds that requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deep understanding of the required procedures.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is fundamental to appreciating the necessity of the disposal protocol. Its chemical structure—containing a bromine atom and a nitro group on a benzene ring—informs its hazard profile.

While comprehensive toxicological data for this specific compound is limited, the known hazards of analogous structures provide a strong basis for a conservative risk assessment. Halogenated organic compounds are often persistent in the environment, and nitroaromatic compounds can exhibit significant toxicity.[1][2] For instance, the related compound 1-Bromo-4-nitrobenzene is known to be toxic to aquatic life with long-lasting effects, is harmful if inhaled or swallowed, and is suspected of causing cancer.[3] Nitrobenzene itself is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (D036) and can cause serious health effects, including methemoglobinemia.[4][5]

Therefore, 1-Bromo-4-(tert-butyl)-2-nitrobenzene must be treated as a hazardous substance with potential for irritation, toxicity, and environmental harm.

Table 1: Physicochemical Properties of 1-Bromo-4-(tert-butyl)-2-nitrobenzene

PropertyValueSource
CAS Number 70729-05-4[6][7][8]
Molecular Formula C₁₀H₁₂BrNO₂[6][7][8]
Molecular Weight 258.11 g/mol [6][7][8]
Appearance Colorless to light yellow liquid[7]
Boiling Point ~271.7 °C at 760 mmHg[7][8]
Density ~1.4 g/cm³[7][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents[9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following safety measures are mandatory. This establishes a controlled environment that minimizes exposure risk.

  • Engineering Controls : Always handle 1-Bromo-4-(tert-butyl)-2-nitrobenzene inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10][11]

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential.

    • Eye Protection : Wear chemical safety goggles or a face shield.[12]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

    • Body Protection : Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes.[12]

  • Spill Management : In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office. For small spills, trained personnel should use an inert absorbent material (like sand or vermiculite) to contain the liquid.[12] Do not use combustible materials like paper towels for the initial absorption. The contaminated absorbent must then be collected and disposed of as hazardous waste following the procedure below.

Step-by-Step Disposal Procedure

The disposal of 1-Bromo-4-(tert-butyl)-2-nitrobenzene is governed by its classification as hazardous waste. Adherence to these steps ensures regulatory compliance and responsible chemical management.

Step 1: Waste Characterization and Segregation

This is the most critical step from a regulatory standpoint. The compound must be segregated into the correct waste stream to ensure it is treated by the appropriate final disposal technology.

  • Classification : This compound is a halogenated organic waste .[13] The presence of bromine classifies it as halogenated. It should never be mixed with non-halogenated organic waste.[13]

  • Regulatory Framework : Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), this chemical is considered hazardous waste.[14] It falls under the broad category of halogenated organic compounds and shares characteristics with listed wastes like nitrobenzene (D036).[5]

  • Action : Designate a specific, dedicated waste container for halogenated organic liquids.

Step 2: Containerization

The integrity of the waste container is paramount to prevent leaks and environmental contamination.

  • Container Type : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[1][9] The container must be in good condition, free of cracks or residue on the outside.

  • Volume : Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.

Step 3: Labeling

Proper labeling is a self-validating system that communicates the container's contents and associated hazards to all personnel and waste handlers.

  • Labeling Requirements : The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Bromo-4-(tert-butyl)-2-nitrobenzene" and its CAS number "70729-05-4."

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., harmful/toxic, environmental hazard).

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.

  • Location : The sealed and labeled container must be kept at or near the point of generation, under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Segregation : Store the halogenated waste container away from incompatible materials, particularly strong bases, acids, and oxidizers.[9]

Step 5: Final Disposal

Final disposal must be conducted by a licensed and reputable hazardous waste management company.

  • Methodology : The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[11][13] This process is necessary to destroy the molecule completely and prevent the formation of toxic byproducts.

  • Action : Contact your institution’s EHS department to arrange for the pickup of the full waste container. Do not attempt to transport or dispose of the chemical yourself.[1][2] Under no circumstances should this chemical be poured down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: 1-Bromo-4-(tert-butyl)-2-nitrobenzene B Assess Hazards: - Halogenated Nitroaromatic - Toxic / Irritant - Environmental Hazard A->B C Select Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat B->C D Segregate Waste Stream: Dedicated Halogenated Organics Container C->D E Label Container Correctly: - Full Chemical Name & CAS - Hazard Pictograms - Accumulation Date D->E F Store Securely in SAA: - Closed Container - Secondary Containment E->F G Arrange Pickup: Contact Institutional EHS F->G H Final Disposal: Licensed Contractor G->H I Treatment Method: High-Temperature Incineration H->I

Caption: Disposal workflow for 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

References

  • Novachem Pty Ltd. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (2025). 1-Bromo-4-tert-butyl-2-nitrobenzene | CAS#:70729-05-4. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-Bromo-4-(tert-butyl)-2-nitrobenzene: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for the materials we handle. 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a compound whose toxicological properties are not yet fully elucidated, demanding a cautious and methodical approach to safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your research.

Hazard Profile of 1-Bromo-4-(tert-butyl)-2-nitrobenzene: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the compound. 1-Bromo-4-(tert-butyl)-2-nitrobenzene is a halogenated nitroaromatic compound, a class of chemicals that often presents significant health risks.

Based on available safety data, this substance is classified with the following hazards:

  • Acute Toxicity: It is considered harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: It is known to cause skin, eye, and respiratory tract irritation.[2][3][5]

  • Systemic and Long-Term Effects: There is concern that it may cause damage to organs through prolonged or repeated exposure, and it is suspected of causing cancer.[2][4] Like other nitroaromatic compounds, it may also cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

The lack of comprehensive toxicological data necessitates that we treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise.[1] This principle underpins every procedural recommendation that follows.

The Core Principle: ALARA (As Low As Reasonably Achievable)

The cornerstone of laboratory safety is the ALARA principle. This means that in addition to PPE, we must use a combination of engineering and administrative controls to minimize potential exposure. PPE is the final barrier between you and the hazard, not the first or only one.

Engineering and Administrative Controls: Your First Line of Defense

Before any handling of 1-Bromo-4-(tert-butyl)-2-nitrobenzene, ensure the following controls are in place:

  • Ventilation: All work with this solid compound, especially weighing and transfers where dust can be generated, must be conducted in a certified chemical fume hood or a powder containment hood.[3][6] This provides the primary containment of dust and vapors.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical should be available to all personnel. This document should outline the specific steps for each procedure, from retrieval from storage to final disposal.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol: The Essential Barrier

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 1-Bromo-4-(tert-butyl)-2-nitrobenzene.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid / Transfers Air-purifying respirator with P95/P100 particle filter. For higher levels of protection, a respirator with OV/AG/P99 cartridges is recommended.[1]Chemical splash goggles and a face shield.[7]Double-gloving with nitrile or neoprene gloves.Tightly cuffed lab coat, disposable sleeves.
Preparing Solutions Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges.[1]Chemical splash goggles and a face shield.[7]Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.
Running Reactions / Workup Air-purifying respirator with OV/AG cartridges.[1]Chemical splash goggles.Double-gloving with nitrile or neoprene gloves.Lab coat.
Spill Cleanup Full-face, air-purifying respirator with combination OV/AG/P100 cartridges or SCBA for large spills.[8][9]Full-face respirator provides integrated protection.Heavy-duty chemical resistant gloves (e.g., butyl rubber).Disposable, chemical-resistant coverall suit.[8][10]

Procedural Guidance: Step-by-Step PPE Application

The order in which you don (put on) and doff (take off) your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

The sequence is designed to move from the cleanest items to the most contaminated, ensuring that gloves are last to go on.

G cluster_0 Preparation cluster_1 Donning Sequence Inspect Inspect all PPE for damage Wash Wash and dry hands thoroughly Inspect->Wash Coat 1. Don Lab Coat or Coverall Wash->Coat Respirator 2. Don Respirator (Perform seal check) Coat->Respirator Goggles 3. Don Goggles & Face Shield Respirator->Goggles Gloves1 4. Don Inner Gloves Goggles->Gloves1 Gloves2 5. Don Outer Gloves (over cuffs) Gloves1->Gloves2

Caption: PPE Donning Sequence.

Doffing (Taking Off) PPE Workflow

The doffing process is the reverse, designed to contain contaminants and prevent them from touching your skin or clean clothes. Assume the exterior of your PPE is contaminated.

G cluster_0 Decontamination Point cluster_1 Doffing Sequence Decon Wipe down outer gloves if grossly contaminated Gloves1 1. Remove Outer Gloves (Peel away from body) Decon->Gloves1 Coat 2. Remove Lab Coat/Coverall (Roll inside-out) Gloves1->Coat Goggles 3. Remove Face Shield & Goggles Coat->Goggles Gloves2 4. Remove Inner Gloves Goggles->Gloves2 Respirator 5. Remove Respirator Gloves2->Respirator Wash 6. Wash Hands Thoroughly Respirator->Wash

Caption: PPE Doffing Sequence.

Emergency Operations: Spill and Exposure Response

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is essential.

Spill Containment and Cleanup

Your response should be swift and methodical.

G Start Spill Occurs Evacuate Alert others and evacuate immediate area Start->Evacuate Assess Assess spill size & hazards Evacuate->Assess Decision Can I handle it? Assess->Decision CallEHS Call Emergency Personnel / EHS Decision->CallEHS No DonPPE Don appropriate Spill-Level PPE Decision->DonPPE Yes Contain Cover with inert absorbent (e.g., vermiculite, sand) DonPPE->Contain Collect Sweep into labeled, sealed waste container Contain->Collect Decon Decontaminate area & equipment Collect->Decon Dispose Dispose of as hazardous waste Decon->Dispose End Procedure Complete Dispose->End

Caption: Spill Response Decision Workflow.

Operational Steps for Spill Cleanup:

  • Evacuate: Alert personnel and secure the area.[1][11]

  • Protect: Don the appropriate PPE for spill cleanup, including a respirator.

  • Contain: Prevent the spread of the solid material. Avoid creating dust.[1][11]

  • Absorb/Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[12] Carefully sweep or scoop the material into a designated, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area according to your lab's SOP for hazardous chemical decontamination.

  • Dispose: Ensure the waste container is properly labeled and stored for pickup by environmental health and safety personnel.[6][12]

First Aid and Decontamination

Immediate action is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[2][5] Flush the affected skin area with copious amounts of water and soap for at least 15 minutes.[2][13] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with 1-Bromo-4-(tert-butyl)-2-nitrobenzene, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.[1][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[6] Do not allow the product to enter the sewage system.[6]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. (n.d.).
  • 1-Bromo-4-nitrobenzene - Novachem. (2024, February 14).
  • MSDS of 1-Bromo-4-(tert-butyl)-2-nitrobenzene. (n.d.). Capot Chemical Co., Ltd.
  • Nitrobenzene - Incident management - GOV.UK. (n.d.).
  • 1-Bromo-4-tert-butylbenzene - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health and Senior Services.
  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - 1-Bromo-4-tert-butylbenzene. (2025, December 19). Fisher Scientific.
  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. (2019, March 30).
  • 1-Bromo-4-(tert-butyl)benzene - Apollo Scientific. (2023, July 4).
  • SAFETY DATA SHEET. (2014, November 10).
  • DuPont Personal Protection. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • PPE for the Oil & Gas Industry. (n.d.). DuPont.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.